molecular formula C10H9FN2 B1275901 4-Amino-6-fluoro-2-methylquinoline CAS No. 288151-49-5

4-Amino-6-fluoro-2-methylquinoline

Número de catálogo: B1275901
Número CAS: 288151-49-5
Peso molecular: 176.19 g/mol
Clave InChI: PTJKTKQKAHCGDF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Amino-6-fluoro-2-methylquinoline is a useful research compound. Its molecular formula is C10H9FN2 and its molecular weight is 176.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6-fluoro-2-methylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJKTKQKAHCGDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406219
Record name 4-Amino-6-fluoro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288151-49-5
Record name 4-Amino-6-fluoro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 288151-49-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis of 4-Amino-6-fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-Amino-6-fluoro-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route for this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing with the construction of the core quinoline scaffold, followed by functional group interconversion to yield the final product. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflows.

Synthetic Strategy

The most logical and well-documented approach for the involves a two-stage process:

  • Construction of the Quinoline Core: Synthesis of 6-fluoro-2-methylquinolin-4-ol via the Conrad-Limpach reaction. This involves the condensation of 4-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized at high temperature.

  • Functionalization at the 4-Position: Conversion of the 4-hydroxyquinoline intermediate to a 4-chloroquinoline, followed by nucleophilic aromatic substitution with an amino group.

This strategy is advantageous due to the commercial availability of the starting materials and the robustness of the involved chemical transformations.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of structurally similar quinoline derivatives.

Stage 1: Synthesis of 6-Fluoro-2-methylquinolin-4-ol

This stage follows the principles of the Conrad-Limpach quinoline synthesis.

Step 1: Condensation of 4-Fluoroaniline with Ethyl Acetoacetate

  • Reaction: 4-Fluoroaniline is reacted with ethyl acetoacetate to form the enamine intermediate, ethyl 3-((4-fluorophenyl)amino)but-2-enoate.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-fluoroaniline (1.0 equivalent) and ethyl acetoacetate (1.0 equivalent).

    • Add a catalytic amount of a strong acid (e.g., 2-3 drops of concentrated HCl or H₂SO₄).

    • Heat the mixture to reflux (approximately 120-130 °C) for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature. The crude intermediate, ethyl 3-((4-fluorophenyl)amino)but-2-enoate, is obtained and can be used in the next step without further purification.

Step 2: Thermal Cyclization

  • Reaction: The enamine intermediate undergoes thermal cyclization to yield 6-fluoro-2-methylquinolin-4-ol.

  • Procedure:

    • The crude ethyl 3-((4-fluorophenyl)amino)but-2-enoate is added to a high-boiling point solvent such as Dowtherm A or diphenyl ether in a suitable reaction vessel.

    • The mixture is heated to a high temperature (typically 250-260 °C) for 30-60 minutes.

    • Monitor the reaction by TLC until the starting material is consumed.

    • After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the product.

    • The solid is collected by filtration, washed with the non-polar solvent, and dried to afford crude 6-fluoro-2-methylquinolin-4-ol.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Stage 2: Synthesis of this compound

Step 1: Chlorination of 6-Fluoro-2-methylquinolin-4-ol

  • Reaction: The 4-hydroxy group is converted to a chloro group using a chlorinating agent.

  • Procedure:

    • To a flask containing 6-fluoro-2-methylquinolin-4-ol (1.0 equivalent), add phosphorus oxychloride (POCl₃) (3-5 equivalents) in excess.

    • The mixture is heated to reflux (approximately 110 °C) for 2-4 hours.

    • The reaction progress is monitored by TLC.

    • After completion, the excess POCl₃ is carefully removed under reduced pressure.

    • The residue is cooled in an ice bath and cautiously quenched by the slow addition of crushed ice and then neutralized with a base (e.g., ammonium hydroxide or sodium bicarbonate solution).

    • The resulting precipitate, 4-chloro-6-fluoro-2-methylquinoline, is collected by filtration, washed with water, and dried.

Step 2: Amination of 4-Chloro-6-fluoro-2-methylquinoline

  • Reaction: The 4-chloro substituent is displaced by an amino group via nucleophilic aromatic substitution.

  • Procedure:

    • A mixture of 4-chloro-6-fluoro-2-methylquinoline (1.0 equivalent) and a source of ammonia (e.g., a solution of ammonia in an alcohol or ammonium carbonate) is heated in a sealed vessel at a temperature ranging from 120-180 °C for several hours.

    • Alternatively, the reaction can be performed by bubbling ammonia gas through a solution of the chloroquinoline in a suitable solvent (e.g., phenol or a high-boiling alcohol) at elevated temperatures.

    • After the reaction is complete (as monitored by TLC), the mixture is cooled, and the solvent is removed.

    • The residue is treated with an aqueous base to neutralize any acid formed and then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

    • Purification by column chromatography on silica gel will afford the final product, this compound.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthetic route. Please note that the yields are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

Table 1: Reactants and Expected Products

StepStarting Material(s)Reagent(s)Product
1.14-Fluoroaniline, Ethyl acetoacetateAcid catalyst (e.g., HCl)Ethyl 3-((4-fluorophenyl)amino)but-2-enoate
1.2Ethyl 3-((4-fluorophenyl)amino)but-2-enoateHigh-boiling solvent (e.g., Dowtherm A)6-Fluoro-2-methylquinolin-4-ol
2.16-Fluoro-2-methylquinolin-4-olPhosphorus oxychloride (POCl₃)4-Chloro-6-fluoro-2-methylquinoline
2.24-Chloro-6-fluoro-2-methylquinolineAmmonia sourceThis compound

Table 2: Reaction Conditions and Expected Yields

StepTemperature (°C)Time (h)SolventExpected Yield (%)
1.1120-1302-4None>90 (crude)
1.2250-2600.5-1Dowtherm A60-80
2.1~1102-4None70-90
2.2120-1804-12Alcohol/Phenol50-70

Mandatory Visualizations

Synthetic Pathway

Synthesis_Pathway A 4-Fluoroaniline + Ethyl acetoacetate B Ethyl 3-((4-fluorophenyl)amino)but-2-enoate A->B Condensation (Acid catalyst, Reflux) C 6-Fluoro-2-methylquinolin-4-ol B->C Thermal Cyclization (250-260°C) D 4-Chloro-6-fluoro-2-methylquinoline C->D Chlorination (POCl₃, Reflux) E This compound D->E Amination (Ammonia, Heat)

Caption: Overall synthetic pathway for this compound.

Experimental Workflow: Stage 1

Experimental_Workflow_Stage1 cluster_condensation Step 1: Condensation cluster_cyclization Step 2: Cyclization start1 Combine Reactants: 4-Fluoroaniline, Ethyl acetoacetate, Acid catalyst reflux1 Reflux (120-130°C, 2-4h) start1->reflux1 monitor1 Monitor by TLC reflux1->monitor1 cool1 Cool to RT monitor1->cool1 intermediate Crude Intermediate cool1->intermediate start2 Add Intermediate to High-Boiling Solvent intermediate->start2 heat2 Heat (250-260°C, 0.5-1h) start2->heat2 monitor2 Monitor by TLC heat2->monitor2 cool2 Cool and Precipitate monitor2->cool2 filter2 Filter and Wash cool2->filter2 product1 Crude 6-Fluoro-2-methylquinolin-4-ol filter2->product1 purify1 Recrystallize product1->purify1 final1 Pure Product purify1->final1

Caption: Workflow for the synthesis of 6-Fluoro-2-methylquinolin-4-ol.

Experimental Workflow: Stage 2

Experimental_Workflow_Stage2 cluster_chlorination Step 1: Chlorination cluster_amination Step 2: Amination start1 React with POCl₃ reflux1 Reflux (~110°C, 2-4h) start1->reflux1 monitor1 Monitor by TLC reflux1->monitor1 remove_pocls Remove excess POCl₃ monitor1->remove_pocls quench Quench with Ice & Neutralize remove_pocls->quench filter1 Filter and Dry quench->filter1 intermediate 4-Chloro-6-fluoro-2-methylquinoline filter1->intermediate start2 Heat with Ammonia Source in Sealed Vessel intermediate->start2 heat2 Heat (120-180°C, 4-12h) start2->heat2 monitor2 Monitor by TLC heat2->monitor2 workup Cool, Neutralize, & Extract monitor2->workup purify Column Chromatography workup->purify final_product Pure this compound purify->final_product

Caption: Workflow for the .

Disclaimer: The provided experimental protocols are based on analogous reactions and should be considered as a guide. Optimization of reaction conditions, including temperature, time, and reagent stoichiometry, may be necessary to achieve the desired outcome. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

4-Amino-6-fluoro-2-methylquinoline: A Technical Guide to an Undocumented Quinolone

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical properties, potential synthesis, and likely biological significance of 4-Amino-6-fluoro-2-methylquinoline. It is important to note that a comprehensive search of publicly available scientific databases and chemical supplier catalogs did not yield specific experimental data for this compound. Therefore, this document provides a detailed overview based on the known properties and reactions of structurally analogous compounds. All data presented for analogous compounds should be interpreted as predictive and for reference purposes in the context of this compound.

Core Chemical Properties: An Analog-Based Overview

Table 1: Physicochemical Properties of Analogous Quinolines

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogPCAS Number
4-Amino-2-methylquinoline[1]C₁₀H₁₀N₂158.20162-1661.776628-04-2[1][2][3]
6-Fluoro-2-methylquinoline[4][5]C₁₀H₈FN161.1849-532.71128-61-6[4][5]
4-Methylquinoline[6]C₁₀H₉N143.189.52.61491-35-0
4-Aminoquinoline[4]C₉H₈N₂144.17-1.6578-68-7[4]

Table 2: Spectroscopic Data of a Key Analog: 4-Amino-2-methylquinoline

Spectroscopic DataKey Features
¹H NMR Spectral data available, but specific shifts depend on solvent and instrument.[1][7]
¹³C NMR Spectral data available, providing a reference for the carbon skeleton.[1][7]
IR Spectrum Characteristic peaks for N-H, C=N, and aromatic C-H stretches are expected.[1][8]
Mass Spectrum A molecular ion peak (m/z) corresponding to the compound's molecular weight is a primary feature. For 4-Amino-2-methylquinoline, the base peak is at m/z 158.[1]

Proposed Synthesis Protocol

A plausible synthetic route to this compound can be proposed based on established methodologies for the synthesis of substituted quinolines. A common and effective method involves the nucleophilic aromatic substitution of a 4-chloroquinoline precursor.

Synthesis of the Precursor: 4-Chloro-6-fluoro-2-methylquinoline

The synthesis of the key intermediate, 4-chloro-6-fluoro-2-methylquinoline, can be envisioned through a multi-step process starting from 4-fluoroaniline.

Experimental Workflow: Synthesis of 4-Chloro-6-fluoro-2-methylquinoline

A 4-Fluoroaniline + Ethyl Acetoacetate B Combes Quinoline Synthesis (Acid-catalyzed cyclization) A->B Reaction C 6-Fluoro-4-hydroxy-2-methylquinoline B->C Product D Chlorination (e.g., POCl₃) C->D Reaction E 4-Chloro-6-fluoro-2-methylquinoline D->E Product

Caption: Proposed synthesis of the 4-chloro precursor.

Methodology:

  • Combes Quinoline Synthesis: 4-Fluoroaniline is reacted with ethyl acetoacetate in the presence of a strong acid catalyst (e.g., sulfuric acid). The mixture is heated to induce cyclization and dehydration, yielding 6-fluoro-4-hydroxy-2-methylquinoline.

  • Chlorination: The resulting 6-fluoro-4-hydroxy-2-methylquinoline is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to replace the hydroxyl group at the 4-position with a chlorine atom, affording 4-chloro-6-fluoro-2-methylquinoline.

Amination of 4-Chloro-6-fluoro-2-methylquinoline

The final step to obtain this compound involves the amination of the 4-chloro precursor.

Experimental Workflow: Amination Reaction

A 4-Chloro-6-fluoro-2-methylquinoline B Nucleophilic Aromatic Substitution (with an amine source, e.g., NH₃ or formamide) A->B Reaction C This compound B->C Product

Caption: Final amination step to the target compound.

Methodology:

  • Nucleophilic Aromatic Substitution: 4-Chloro-6-fluoro-2-methylquinoline is reacted with a source of ammonia, such as aqueous or gaseous ammonia, or through a reaction with formamide followed by hydrolysis. This reaction typically requires elevated temperatures and may be performed in a sealed vessel. The amino group displaces the chlorine atom at the 4-position to yield the final product, this compound.

Potential Biological Activity and Signaling Pathways

The 4-aminoquinoline scaffold is a well-established pharmacophore with a broad range of biological activities.[9] While no specific biological data exists for this compound, its structural similarity to known bioactive molecules allows for informed hypotheses regarding its potential therapeutic applications.

Postulated Biological Targets

Derivatives of 4-aminoquinoline are known to interact with various biological targets, suggesting that this compound could exhibit similar activities.[9][10]

Potential Biological Targets of 4-Aminoquinoline Derivatives

A 4-Aminoquinoline Scaffold B Heme Polymerization (in Plasmodium falciparum) A->B Inhibits C DNA Intercalation A->C Can cause D Topoisomerase Inhibition A->D Can lead to E Kinase Inhibition A->E Potential for F Toll-like Receptor (TLR) Modulation A->F Can act as agonist/antagonist

Caption: Potential biological targets of 4-aminoquinolines.

The primary and most well-documented activity of 4-aminoquinolines is their antimalarial effect, which is largely attributed to the inhibition of hemozoin biocrystallization in the malaria parasite, Plasmodium falciparum.[11][12] Furthermore, various 4-aminoquinoline derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antiviral agents.[9] The fluorine substituent at the 6-position may enhance metabolic stability and binding affinity to target proteins.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule within the vast chemical space of quinoline derivatives. Based on the extensive research on analogous compounds, it is reasonable to hypothesize that this compound possesses significant biological activity, potentially as an antimalarial or anticancer agent.

The immediate future research on this compound should focus on:

  • De novo Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the resulting compound must be thoroughly characterized using modern analytical techniques (NMR, MS, IR, and elemental analysis).

  • In Vitro Biological Screening: Once synthesized, this compound should be screened against a panel of relevant biological targets, including various cancer cell lines and strains of Plasmodium falciparum.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs will be crucial to understand the impact of substitutions on the quinoline core and to optimize for potency and selectivity.

This technical guide serves as a foundational document to stimulate and guide future research into the chemical and biological properties of this compound, a compound that holds promise for the development of novel therapeutic agents.

References

The Anticipated Biological Profile of 4-Amino-6-fluoro-2-methylquinoline: An In-Depth Technical Guide Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific biological activity data for 4-Amino-6-fluoro-2-methylquinoline is not extensively available in the public domain. This technical guide, therefore, presents a predictive overview of its potential biological activities based on the well-documented pharmacology of structurally related quinoline derivatives. The information herein is intended for researchers, scientists, and drug development professionals as a foundational resource to guide future investigations into this specific molecule.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. The introduction of specific substituents, such as an amino group at the 4-position, a fluorine atom at the 6-position, and a methyl group at the 2-position, is anticipated to modulate the pharmacological profile of the parent quinoline ring. This guide synthesizes findings from closely related analogs to project the potential bioactivity of this compound.

Predicted Biological Activities

Based on the structure-activity relationships of analogous compounds, this compound is hypothesized to exhibit significant potential in the following therapeutic areas:

  • Anticancer Activity: The 4-aminoquinoline scaffold is a well-established pharmacophore in the design of anticancer agents.[1] Derivatives have demonstrated cytotoxicity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancers.[2] The presence of a fluorine atom at the C-6 position, a common feature in many successful quinolone antibiotics and anticancer drugs, is known to enhance metabolic stability and binding affinity to biological targets.[3]

  • Antimicrobial Activity: Quinolone derivatives, particularly fluoroquinolones, are potent antibacterial agents that primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV.[4] While the 3-carboxy group is a hallmark of traditional fluoroquinolones, other quinoline derivatives have also shown promising antimicrobial effects.[5] The 4-amino and 6-fluoro substitutions on the quinoline ring may confer antibacterial and antifungal properties.

  • Kinase Inhibition: The quinoline and quinazoline cores are prevalent in a multitude of kinase inhibitors targeting key signaling pathways in cancer and inflammatory diseases.[6] Specific 4-aminoquinoline derivatives have been investigated as inhibitors of receptor-interacting protein kinase 2 (RIPK2) and other kinases involved in immune signaling.[7]

Synthesis Strategies for 4-Aminoquinoline Derivatives

The synthesis of 4-aminoquinolines typically involves the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline precursor with an appropriate amine.[8] This is a versatile and widely employed method.

General Synthetic Workflow

G cluster_start Starting Materials cluster_cyclization Cyclization cluster_intermediate Intermediate cluster_chlorination Chlorination cluster_amination Amination Substituted Aniline Substituted Aniline Conrad-Limpach or Combes Quinoline Synthesis Conrad-Limpach or Combes Quinoline Synthesis Substituted Aniline->Conrad-Limpach or Combes Quinoline Synthesis Acetoacetic Ester Derivative Acetoacetic Ester Derivative Acetoacetic Ester Derivative->Conrad-Limpach or Combes Quinoline Synthesis 4-Hydroxy-6-fluoro-2-methylquinoline 4-Hydroxy-6-fluoro-2-methylquinoline Conrad-Limpach or Combes Quinoline Synthesis->4-Hydroxy-6-fluoro-2-methylquinoline POCl3 Phosphorus Oxychloride (POCl3) 4-Hydroxy-6-fluoro-2-methylquinoline->POCl3 Reaction with 4-Chloro-6-fluoro-2-methylquinoline 4-Chloro-6-fluoro-2-methylquinoline POCl3->4-Chloro-6-fluoro-2-methylquinoline Yields Ammonia or Amine Source Ammonia or Amine Source 4-Chloro-6-fluoro-2-methylquinoline->Ammonia or Amine Source Nucleophilic Substitution with This compound This compound Ammonia or Amine Source->this compound Yields

Caption: Generalized synthetic pathway for 4-aminoquinoline derivatives.

Quantitative Data from Structural Analogs

The following tables summarize the biological activities of various quinoline derivatives that are structurally related to this compound. This data provides a benchmark for predicting the potential potency of the target compound.

Table 1: Anticancer Activity of Selected 4-Aminoquinoline Derivatives
CompoundCancer Cell LineActivityIC50 (µM)Reference
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF7 (Breast)Cytotoxic-[5]
MDA-MB-468 (Breast)CytotoxicPotent[5]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast)CytotoxicMore potent than chloroquine[5]
2-morpholino-4-anilinoquinoline derivatives (e.g., 3d)HepG2 (Liver)Cytotoxic8.50[9]
4-aminoquinoline derivative (Compound 4d)A549 (Lung)Cytotoxic3.317
MCF-7 (Breast)Cytotoxic7.711
4-aminoquinoline derivative (Compound 4e)A549 (Lung)Cytotoxic4.648
MCF-7 (Breast)Cytotoxic6.114
Table 2: Antimicrobial Activity of Selected Quinolone Derivatives
CompoundOrganismActivityMIC (µg/mL)Reference
6-Aminoquinolone (18g)Gram-negative bacteriaAntibacterial0.45 (Geometric Mean)[4]
Gram-positive bacteriaAntibacterial0.66-0.76 (Geometric Mean)[4]
6-Aminoquinolone (38g)Gram-negative bacteriaAntibacterial0.45 (Geometric Mean)[4]
Gram-positive bacteriaAntibacterial0.66-0.76 (Geometric Mean)[4]
Novel quinoline derivativesBacillus cereus, Staphylococcus, Pseudomonas, Escherichia coliAntibacterial3.12 - 50[3]
Table 3: Kinase Inhibitory Activity of Selected Quinolone Derivatives
CompoundKinase TargetActivityIC50 (nM)Reference
4-aminoquinoline derivative (Compound 14)RIPK2Inhibition5.1[7]
4-(2-fluorophenoxy)quinoline derivative (Compound 16)c-MetInhibition1.1[10]
Quinoline-based derivative (Compound 5a)EGFRInhibition71
HER-2Inhibition31

Experimental Protocols from Analog Studies

The following are representative experimental protocols used to assess the biological activity of structurally similar quinoline derivatives. These methodologies can be adapted for the evaluation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

G Seed cancer cells in 96-well plates Seed cancer cells in 96-well plates Incubate for 24h Incubate for 24h Seed cancer cells in 96-well plates->Incubate for 24h Treat cells with varying concentrations of test compound Treat cells with varying concentrations of test compound Incubate for 24h->Treat cells with varying concentrations of test compound Incubate for 48-72h Incubate for 48-72h Treat cells with varying concentrations of test compound->Incubate for 48-72h Add MTT solution to each well Add MTT solution to each well Incubate for 48-72h->Add MTT solution to each well Incubate for 4h Incubate for 4h Add MTT solution to each well->Incubate for 4h Add solubilizing agent (e.g., DMSO) Add solubilizing agent (e.g., DMSO) Incubate for 4h->Add solubilizing agent (e.g., DMSO) Measure absorbance at 570 nm Measure absorbance at 570 nm Add solubilizing agent (e.g., DMSO)->Measure absorbance at 570 nm Calculate cell viability and IC50 value Calculate cell viability and IC50 value Measure absorbance at 570 nm->Calculate cell viability and IC50 value

Caption: Workflow for a typical MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (typically 48-72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Formazan Solubilization: Following a further incubation period, the MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilizing agent like dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.

Antibacterial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Detailed Steps:

  • Preparation of Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Kinase Inhibition Assay

These assays measure the ability of a compound to inhibit the activity of a specific kinase.

Detailed Steps:

  • Assay Setup: The assay is typically performed in a microplate format and includes the purified kinase enzyme, a specific substrate (often a peptide), and ATP.

  • Compound Addition: The test compound is added at various concentrations.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection: After a set incubation period, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P-ATP) or fluorescence-based assays.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Potential Mechanisms of Action

Based on related compounds, the potential mechanisms of action for this compound could involve:

  • Inhibition of DNA Topoisomerases: A primary mechanism for many quinoline-based anticancer and antibacterial agents.

  • Kinase Inhibition: As discussed, inhibition of key kinases in signaling pathways like EGFR, HER-2, or RIPK2 is a plausible mechanism.[7]

  • Induction of Apoptosis: Many cytotoxic quinoline derivatives have been shown to induce programmed cell death in cancer cells.

Hypothetical Signaling Pathway Inhibition

G Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., EGFR, HER-2) Receptor Tyrosine Kinase (e.g., EGFR, HER-2) Growth Factor->Receptor Tyrosine Kinase (e.g., EGFR, HER-2) Activates Downstream Signaling (e.g., MAPK, PI3K/Akt) Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor Tyrosine Kinase (e.g., EGFR, HER-2)->Downstream Signaling (e.g., MAPK, PI3K/Akt) Phosphorylates & Activates This compound This compound This compound->Receptor Tyrosine Kinase (e.g., EGFR, HER-2) Potentially Inhibits Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Downstream Signaling (e.g., MAPK, PI3K/Akt)->Cell Proliferation, Survival, Angiogenesis Promotes

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structural features of this compound strongly suggest a promising profile for biological activity, particularly in the realms of oncology and infectious diseases. The presence of the 4-amino group, the 6-fluoro substituent, and the 2-methyl group on the quinoline core are all known to contribute favorably to the pharmacological properties of related compounds.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Initial screening should include a broad panel of cancer cell lines and microbial strains to identify lead activities. Subsequent studies should aim to elucidate the specific molecular targets and mechanisms of action. The data and protocols presented in this guide, derived from closely related analogs, provide a solid foundation for initiating such investigations.

References

4-Amino-6-fluoro-2-methylquinoline: A Technical Guide on its Hypothesized Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action for 4-Amino-6-fluoro-2-methylquinoline is not currently available in the public domain. This guide synthesizes information from structurally related 4-aminoquinoline compounds to propose a hypothesized mechanism of action and relevant experimental approaches. All data and pathways presented should be considered in this context.

Introduction

The 4-aminoquinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1] Derivatives of this scaffold have demonstrated potent anticancer, antimalarial, and leishmanicidal properties. The introduction of specific substituents, such as a fluorine atom at the 6-position and a methyl group at the 2-position, is anticipated to modulate the compound's pharmacokinetic and pharmacodynamic properties. This technical guide explores the potential mechanisms of action of this compound by examining the established biological activities of its structural analogs.

Hypothesized Mechanisms of Action

Based on the literature for structurally similar 4-aminoquinolines, three primary mechanisms of action are proposed for this compound:

  • Anticancer Activity via Inhibition of the HIF-1α Signaling Pathway: Several 4-aminoquinoline derivatives have been identified as potent inhibitors of the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway.[2][3] HIF-1α is a key transcription factor that enables tumor cells to adapt to and survive in hypoxic environments, promoting angiogenesis, metabolic reprogramming, and metastasis.[4][5] It is hypothesized that this compound may also inhibit HIF-1α expression, potentially by decreasing the levels of its mRNA.[3]

  • Antimalarial Activity: The 4-aminoquinoline core is famously present in the antimalarial drug chloroquine. The primary mechanism of action for this class of compounds against Plasmodium falciparum involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[6][7][8] By accumulating in this acidic compartment, 4-aminoquinolines are thought to form a complex with heme, preventing its detoxification into hemozoin. The resulting buildup of free heme is toxic to the parasite.[6] The 6-fluoro substitution in related compounds has been shown to maintain or enhance antimalarial efficacy in vitro.[9]

  • Leishmanicidal Activity: Certain 4-aminoquinoline derivatives have shown promising activity against Leishmania parasites. A proposed mechanism involves the depolarization of the parasite's mitochondrial membrane potential. This disruption of mitochondrial function can lead to an increase in reactive oxygen species (ROS) production and ultimately trigger apoptosis-like cell death in the parasite.

Quantitative Data for Structurally Related Compounds

While no specific quantitative data for this compound has been found, the following tables summarize the bioactivity of various 4-aminoquinoline derivatives to provide a contextual framework for its potential potency.

Table 1: Anticancer Activity of 4-Aminoquinoline Derivatives

CompoundCell LineParameterValueReference
Compound 3s (a 4-aminoquinoline derivative)MiaPaCa-2IC500.6 nM[3]
Compound 3s (a 4-aminoquinoline derivative)MDA-MB-231IC5053.3 nM[3]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7GI508.22 µM[10]
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468GI508.73 µM[10]

Table 2: Antimalarial Activity of 4-Aminoquinoline Derivatives

CompoundP. falciparum StrainParameterValueReference
4-Aminoquinoline AnaloguesHaiti 135 (CQ-susceptible)IC50≤25 nM[11]
4-Aminoquinoline AnaloguesIndochina I (CQ-resistant)IC50≤25 nM[11]
Ciprofloxacin (a fluoroquinolone)FCC1 (CQ-susceptible)IC50 (48h)2.6 µM[12]
Ciprofloxacin (a fluoroquinolone)VNS (CQ-resistant)IC50 (48h)3.8 µM[12]

Table 3: Leishmanicidal Activity of 2-Substituted Quinoline Derivatives

CompoundLeishmania SpeciesParameterValueReference
Optimized 2-substituted quinolineL. donovaniIC500.2 µM[13]
Tafenoquine (8-aminoquinoline)L. donovaniED50 (in vivo)1.2-3.5 mg/kg[14]

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to investigate the hypothesized mechanisms of action of this compound.

HIF-1α Reporter Assay

This assay is used to determine if a compound inhibits the transcriptional activity of HIF-1α.

Materials:

  • HCT-116 or HT1080 cells transfected with a HIF-1α responsive reporter construct (e.g., containing a luciferase gene downstream of a Hypoxia Response Element - HRE).[15][16][17]

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS).

  • Hypoxia-inducing agent (e.g., Desferrioxamine (DFO) or CoCl2) or a hypoxic chamber (1% O2).[16]

  • This compound.

  • Luciferase assay reagent.

  • 96-well white, clear-bottom plates.

  • Luminometer.

Protocol:

  • Seed the transfected cells into 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a predetermined time.

  • Induce hypoxia by adding a chemical inducer or by placing the plates in a hypoxic chamber for 24 hours.[16]

  • After the incubation period, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Data is typically normalized to a control (vehicle-treated, hypoxic cells) and expressed as a percentage of inhibition.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum.[2]

Materials:

  • Synchronized ring-stage P. falciparum culture (e.g., 3D7 or Dd2 strains).

  • Complete culture medium (e.g., RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin).

  • Human erythrocytes.

  • This compound.

  • SYBR Green I lysis buffer.

  • 96-well microplates.

  • Fluorescence microplate reader.

Protocol:

  • Prepare serial dilutions of the test compound in complete culture medium in a 96-well plate.

  • Add a parasite suspension (e.g., 2% parasitemia, 2% hematocrit) to each well.[2]

  • Incubate the plate for 72 hours under a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.[2]

  • After incubation, add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1-2 hours.[2]

  • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Calculate the IC50 value by non-linear regression analysis of the dose-response curve.

Mitochondrial Membrane Potential Assay (JC-1 Staining)

This assay is used to assess the effect of a compound on the mitochondrial membrane potential of Leishmania promastigotes.[18][19][20]

Materials:

  • Leishmania promastigotes in logarithmic growth phase.

  • JC-1 dye.

  • Assay buffer (e.g., PBS).

  • This compound.

  • Positive control for mitochondrial depolarization (e.g., CCCP).

  • 96-well black, clear-bottom plates.

  • Fluorescence microscope or flow cytometer.

Protocol:

  • Incubate Leishmania promastigotes with various concentrations of the test compound for a specified period.

  • Wash the cells and resuspend them in a buffer containing JC-1 dye.

  • Incubate the cells with the JC-1 dye according to the manufacturer's protocol (typically 15-30 minutes at 37°C).[19]

  • Wash the cells to remove excess dye and resuspend them in the assay buffer.

  • Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low potential, JC-1 remains as monomers and fluoresces green.

  • Quantify the ratio of red to green fluorescence to determine the extent of mitochondrial depolarization.

Visualizations

Signaling Pathway Diagram

HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia Hypoxia Hypoxia PHDs Prolyl Hydroxylases (PHDs) Hypoxia->PHDs Inhibition Compound 4-Amino-6-fluoro- 2-methylquinoline (Hypothesized) HIF1a_protein HIF-1α Protein Compound->HIF1a_protein Inhibition of Expression PHDs->HIF1a_protein Hydroxylation VHL von Hippel-Lindau (VHL) HIF1a_protein->VHL Binding HIF1b HIF-1β HIF1a_protein->HIF1b Dimerization Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF1_complex HIF-1 Complex HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) in DNA HIF1_complex->HRE Binding Target_Genes Target Gene Expression (e.g., VEGF, GLUT1) HRE->Target_Genes Transcription

Caption: Hypothesized inhibition of the HIF-1α signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow start Start: Synthesize or Procure This compound in_vitro_screening In Vitro Screening start->in_vitro_screening anticancer Anticancer Assays (e.g., HIF-1α Reporter) in_vitro_screening->anticancer antimalarial Antimalarial Assays (e.g., SYBR Green I) in_vitro_screening->antimalarial leishmanicidal Leishmanicidal Assays (e.g., JC-1 Staining) in_vitro_screening->leishmanicidal data_analysis Data Analysis (IC50/EC50 Determination) anticancer->data_analysis antimalarial->data_analysis leishmanicidal->data_analysis mechanism_studies Mechanism of Action Studies data_analysis->mechanism_studies target_id Target Identification and Validation mechanism_studies->target_id in_vivo In Vivo Efficacy Studies target_id->in_vivo end Lead Optimization in_vivo->end

Caption: A logical workflow for the biological evaluation of this compound.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is lacking, the extensive research on the 4-aminoquinoline scaffold provides a strong foundation for hypothesizing its biological activities. The proposed mechanisms—inhibition of the HIF-1α pathway, disruption of heme detoxification in malaria parasites, and induction of mitochondrial dysfunction in Leishmania—offer promising avenues for future investigation. The experimental protocols and workflows outlined in this guide provide a comprehensive framework for elucidating the precise molecular targets and therapeutic potential of this compound. Further research is warranted to validate these hypotheses and to fully characterize the pharmacological profile of this compound.

References

An In-depth Technical Guide to 4-Amino-6-fluoro-2-methylquinoline Derivatives and Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-amino-6-fluoro-2-methylquinoline derivatives and their analogs, a promising class of compounds in medicinal chemistry. This document consolidates key information on their synthesis, biological activities, and structure-activity relationships (SAR), offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The introduction of a fluorine atom at the C-6 position and an amino group at the C-4 position of the 2-methylquinoline core can significantly modulate the physicochemical and biological properties of the resulting compounds. Fluorination, in particular, is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. This guide focuses on the synthesis, biological evaluation, and SAR of this compound derivatives, highlighting their potential as therapeutic agents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically proceeds through a multi-step sequence starting from the corresponding aniline. A general synthetic approach involves the construction of the quinoline core followed by the introduction of the amino group at the C-4 position.

A common strategy for the synthesis of the quinoline ring is the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester. For the synthesis of the 6-fluoro-2-methyl-4-hydroxyquinoline intermediate, 4-fluoroaniline is reacted with ethyl acetoacetate. This is followed by a cyclization reaction, typically under acidic conditions. The resulting 4-hydroxyquinoline can then be converted to a 4-chloroquinoline intermediate using a chlorinating agent such as phosphorus oxychloride. Finally, a nucleophilic aromatic substitution (SNAr) reaction with various amines introduces the desired amino functionality at the C-4 position.[1]

Synthetic Pathway for this compound Derivatives A 4-Fluoroaniline C 6-Fluoro-4-hydroxy-2-methylquinoline A->C Conrad-Limpach Reaction B Ethyl Acetoacetate B->C E 4-Chloro-6-fluoro-2-methylquinoline C->E Chlorination D POCl3 D->E G This compound Derivative E->G Nucleophilic Aromatic Substitution F Amine (R-NH2) F->G

General synthetic pathway for this compound derivatives.

Biological Activities

Derivatives of the 4-aminoquinoline scaffold have demonstrated significant potential in various therapeutic areas, most notably as anticancer and antimalarial agents. The introduction of the 6-fluoro and 2-methyl groups can further enhance this activity.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of quinoline derivatives against a range of human cancer cell lines. The mechanism of action often involves the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis. The data presented below summarizes the in vitro anticancer activity of various 4-aminoquinoline analogs.

Table 1: In Vitro Anticancer Activity of 4-Aminoquinoline Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF7 (Breast)>13.72[1]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB468 (Breast)7.35[1]
butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast)8.22[1]
2-morpholino-4-(4-chlorophenylamino)quinolineHepG2 (Liver)>50[2]
2-morpholino-4-(4-(3-fluorobenzyloxy)-3-chlorophenylamino)quinolineHepG2 (Liver)11.42[2]
Quinoline-based dihydrazone 3bMCF-7 (Breast)7.016
Quinoline-based dihydrazone 3cMCF-7 (Breast)7.05
2,4-diaminoquinazoline 4cMCF-7 (Breast)9.1 µg/ml[3]
2,4-diaminoquinazoline 5bMCF-7 (Breast)9.8 µg/ml[3]
Antimalarial Activity

The 4-aminoquinoline core is the cornerstone of several widely used antimalarial drugs, including chloroquine. These compounds are thought to exert their effect by interfering with the detoxification of heme in the malaria parasite. The following table summarizes the in vitro antiplasmodial activity of various 4-aminoquinoline analogs against Plasmodium falciparum.

Table 2: In Vitro Antimalarial Activity of 4-Aminoquinoline Derivatives

Compound/DerivativeP. falciparum StrainIC50 (µM)Reference
4-aminoquinoline hydrazone analog 2K1 (multidrug-resistant)0.026 (72h)[4]
4-aminoquinoline hydrazone analog 9K1 (multidrug-resistant)Inactive[4]
Quinoline-furanone hybrid 5gK1 (chloroquine-resistant)2.083[5]
Quinoline-furanone hybrid 6eK1 (chloroquine-resistant)Similar to chloroquine[5]
6-Chloro-2-(4-fluorostyryl)quinolineDd2 (chloroquine-resistant)4.8 nM[6]
6-Chloro-2-(2-fluorostyryl)quinolineDd2 (chloroquine-resistant)26.0 nM[6]

Structure-Activity Relationship (SAR)

The biological activity of 4-aminoquinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring and the amino side chain.

  • Substitution at the 4-amino group: The nature of the substituent on the 4-amino group is critical for activity. Generally, a basic side chain is required for antimalarial activity, as it is believed to be involved in the accumulation of the drug in the acidic food vacuole of the parasite.

  • Substitution on the Quinoline Ring:

    • C-7 Position: The presence of a halogen, particularly chlorine, at the C-7 position is often associated with potent antimalarial activity.

    • C-6 Position: Fluorine substitution at the C-6 position has been shown to improve the antiplasmodial activity of some quinoline analogs.[6]

    • C-2 Position: The substituent at the C-2 position can influence the steric and electronic properties of the molecule, thereby affecting its interaction with biological targets. For instance, in a series of 6-chloro-2-arylvinylquinolines, a 4-fluoro substitution on the aryl ring was found to be more potent than a 2-fluoro substitution against a chloroquine-resistant strain of P. falciparum.[6]

SAR of 4-Aminoquinoline Derivatives cluster_quinoline Quinoline Core cluster_substituents Substituent Effects cluster_activity Resulting Biological Activity Core This compound R4 4-Amino Group: - Basic side chain often crucial for antimalarial activity. Core->R4 Modifies R6 6-Fluoro Group: - Can enhance biological activity. Core->R6 Modifies R2 2-Methyl Group: - Influences steric and electronic properties. Core->R2 Modifies R7 Other Ring Positions (e.g., C-7): - Halogen substitution can be important. Core->R7 Modifies Antimalarial Antimalarial Activity R4->Antimalarial Anticancer Anticancer Activity R6->Anticancer R6->Antimalarial R2->Anticancer R2->Antimalarial R7->Antimalarial

Key structure-activity relationships for 4-aminoquinoline derivatives.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the cytotoxic activity of quinoline derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8]

Workflow:

MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with quinoline derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Solubilize formazan crystals (e.g., with DMSO) F->G H Measure absorbance (e.g., at 570 nm) G->H

Workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle-treated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

In Vitro Antimalarial Activity Assay (SYBR Green I-based Assay)

This protocol describes a common method for evaluating the in vitro antiplasmodial activity of quinoline derivatives against P. falciparum using the SYBR Green I fluorescence-based assay.[9]

Workflow:

SYBR Green I Assay Workflow A Prepare drug-coated 96-well plates B Add synchronized P. falciparum culture A->B C Incubate for 72h B->C D Lyse cells and add SYBR Green I C->D E Incubate in the dark D->E F Measure fluorescence (Ex: ~485 nm, Em: ~530 nm) E->F

Workflow for the SYBR Green I-based antimalarial assay.

Detailed Steps:

  • Drug Plate Preparation: Prepare serial dilutions of the test compounds in a 96-well plate.

  • Parasite Culture: Add a synchronized culture of P. falciparum (ring stage) to the wells.

  • Incubation: Incubate the plates for 72 hours under appropriate conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).[9]

  • Lysis and Staining: Add a lysis buffer containing SYBR Green I to each well.

  • Incubation: Incubate the plates in the dark at room temperature.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[9]

  • Data Analysis: Calculate the percentage of parasite growth inhibition relative to the drug-free control. Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration.

Conclusion

This compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated anticancer and antimalarial activities, coupled with the potential for synthetic modification to optimize their pharmacological properties, make them an attractive area for further research. This guide provides a foundational understanding of this class of compounds, summarizing key data and experimental approaches to aid researchers in their drug discovery efforts. Future work should focus on the synthesis and evaluation of a broader range of analogs to further elucidate the structure-activity relationships and identify lead candidates for preclinical development.

References

Technical Guide: Spectroscopic and Synthetic Analysis of Fluorinated Aminoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, often exhibiting a wide range of biological activities. The introduction of fluorine atoms can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical in drug design. This guide provides a technical overview of the synthesis and spectroscopic characterization of a representative fluorinated quinoline, 8-fluoro-2,3-dimethylquinolin-4-ol.

Synthesis of 8-fluoro-2,3-dimethylquinolin-4-ol

The synthesis of 8-fluoro-2,3-dimethylquinolin-4-ol can be achieved through a one-pot reaction involving the condensation of 2-fluoroaniline with ethyl 2-methylacetoacetate using polyphosphoric acid (PPA) as both a solvent and a catalyst.[1]

Experimental Protocol: Synthesis of 8-fluoro-2,3-dimethylquinolin-4-ol[1]
  • Materials:

    • 2-fluoroaniline

    • Ethyl 2-methylacetoacetate

    • Polyphosphoric acid (PPA)

    • 10% aqueous sodium hydroxide solution

  • Procedure:

    • In a 250 mL three-necked flask, combine 2-fluoroaniline (100.00 mmol), ethyl 2-methylacetoacetate (100.00 mmol), and polyphosphoric acid (150.00 mmol).

    • Heat the reaction mixture to 150 °C.

    • Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.

    • Place the reaction flask in an ice bath and adjust the pH to 7–8 using a 10% aqueous sodium hydroxide solution.

    • Collect the resulting precipitate by filtration.

    • Dry the solid product to yield 8-fluoro-2,3-dimethylquinolin-4-ol.

A schematic of the synthetic workflow is presented below:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up reactant1 2-Fluoroaniline catalyst Polyphosphoric Acid (PPA) reactant1->catalyst reactant2 Ethyl 2-methylacetoacetate reactant2->catalyst temperature 150 °C catalyst->temperature cooling Cool to RT temperature->cooling Reaction neutralization pH adjustment (NaOH) cooling->neutralization filtration Filtration neutralization->filtration drying Drying filtration->drying product 8-fluoro-2,3-dimethylquinolin-4-ol drying->product

Caption: Synthetic workflow for 8-fluoro-2,3-dimethylquinolin-4-ol.

Spectroscopic Characterization

The structure of the synthesized 8-fluoro-2,3-dimethylquinolin-4-ol was confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. Both ¹H NMR and ¹³C NMR were utilized for the characterization.

Experimental Protocol: NMR Spectroscopy [1]

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Standard: Tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Standard pulse sequences were used to acquire ¹H and ¹³C NMR spectra.

¹H NMR Data for 8-fluoro-2,3-dimethylquinolin-4-ol

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results

¹³C NMR Data for 8-fluoro-2,3-dimethylquinolin-4-ol

Chemical Shift (δ) ppmAssignment
Data not available in search results
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was used to determine the exact mass of the synthesized compound, confirming its elemental composition.

Experimental Protocol: Mass Spectrometry [1]

  • Instrumentation: A high-resolution mass spectrometer.

  • Ionization Method: Electrospray Ionization (ESI) is a common technique for such molecules.

  • Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured and compared to the calculated exact mass.

HRMS Data for 8-fluoro-2,3-dimethylquinolin-4-ol

IonCalculated m/zFound m/z
[M+H]⁺Data not available in search resultsData not available in search results

Logical Workflow for Spectroscopic Analysis

The process of identifying and characterizing a synthesized compound like a fluorinated quinoline derivative follows a logical workflow.

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Synthesize Compound purification Purify Product (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms confirmation Confirm Structure & Purity nmr->confirmation ms->confirmation

Caption: General workflow for synthesis and characterization.

Conclusion

This technical guide outlines the synthetic methodology and spectroscopic analysis of a representative fluorinated quinoline derivative. While specific data for 4-Amino-6-fluoro-2-methylquinoline remains elusive in the public domain, the presented protocols for the synthesis and characterization of 8-fluoro-2,3-dimethylquinolin-4-ol provide a robust framework for researchers working with this class of compounds. The detailed experimental procedures and the logical workflow for analysis serve as a valuable resource for scientists in the field of medicinal chemistry and drug development.

References

An In-depth Technical Guide to 4-Amino-6-fluoro-2-methylquinoline as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-6-fluoro-2-methylquinoline, a key heterocyclic amine intermediate with significant potential in pharmaceutical development. The quinoline scaffold is a privileged structure in medicinal chemistry, and the strategic introduction of a fluorine atom and an amino group at specific positions can significantly enhance the pharmacological properties of the resulting drug candidates. This document details the synthetic pathways, physicochemical properties, and applications of this compound, with a particular focus on its role as a precursor for the synthesis of potent kinase inhibitors. Experimental protocols and quantitative data are presented to support researchers in the design and execution of their drug discovery and development programs.

Introduction

The quinoline core is a fundamental structural motif found in a wide array of approved therapeutic agents, demonstrating a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial effects.[1] The functionalization of the quinoline ring system is a key strategy for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. The introduction of a fluorine atom, for instance, can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity.[2]

This compound combines the established pharmacological importance of the quinoline scaffold with the beneficial effects of fluorination and the versatile reactivity of a primary amino group. This unique combination of structural features makes it a highly valuable intermediate for the synthesis of complex, biologically active molecules, particularly in the field of oncology. This guide will explore the synthesis and potential applications of this promising pharmaceutical building block.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of a 4-chloro-6-fluoro-2-methylquinoline intermediate, which is then converted to the final product via a nucleophilic aromatic substitution reaction.

Step 1: Synthesis of 4-Chloro-6-fluoro-2-methylquinoline

A common method for the synthesis of the chlorinated intermediate is through a cyclization reaction followed by chlorination. One established route is the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester.

Experimental Protocol: Synthesis of 4-Chloro-6-fluoro-2-methylquinoline

  • Step 1a: Condensation of 4-fluoroaniline and Ethyl Acetoacetate.

    • In a round-bottom flask equipped with a reflux condenser, combine 4-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in a suitable solvent such as ethanol.

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid).

    • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure to obtain the crude ethyl 3-((4-fluorophenyl)amino)but-2-enoate.

  • Step 1b: Cyclization to 6-Fluoro-2-methylquinolin-4-ol.

    • Add the crude intermediate from the previous step to a high-boiling point solvent such as diphenyl ether or Dowtherm A.

    • Heat the mixture to a high temperature (typically 250-260 °C) to induce cyclization.

    • Maintain the temperature for a set period, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture, and the product, 6-fluoro-2-methylquinolin-4-ol, will precipitate.

    • Collect the solid by filtration and wash with a non-polar solvent like hexane to remove the high-boiling solvent.

  • Step 1c: Chlorination to 4-Chloro-6-fluoro-2-methylquinoline.

    • Treat the 6-fluoro-2-methylquinolin-4-ol with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline.

    • Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro-6-fluoro-2-methylquinoline.

    • Purify the product by column chromatography on silica gel.

DOT Diagram: Synthetic Workflow for 4-Chloro-6-fluoro-2-methylquinoline

Synthetic_Workflow_1 cluster_step1a Step 1a: Condensation cluster_step1b Step 1b: Cyclization cluster_step1c Step 1c: Chlorination start1 4-Fluoroaniline + Ethyl Acetoacetate reagents1 Ethanol, H+ catalyst start1->reagents1 product1 Ethyl 3-((4-fluorophenyl)amino)but-2-enoate reagents1->product1 reagents2 Diphenyl Ether, ~250°C product1->reagents2 product2 6-Fluoro-2-methylquinolin-4-ol reagents2->product2 reagents3 POCl₃ product2->reagents3 product3 4-Chloro-6-fluoro-2-methylquinoline reagents3->product3

Caption: Synthetic workflow for the preparation of 4-Chloro-6-fluoro-2-methylquinoline.

Step 2: Synthesis of this compound

The final step is a nucleophilic aromatic substitution where the chloro group at the 4-position is displaced by an amino group.

Experimental Protocol: Synthesis of this compound

  • In a sealed pressure vessel, dissolve 4-chloro-6-fluoro-2-methylquinoline (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Add a source of ammonia, such as a solution of ammonia in methanol or aqueous ammonium hydroxide.

  • Heat the mixture to a temperature typically ranging from 120-150°C.

  • Maintain the temperature and pressure for several hours, monitoring the reaction's progress by TLC.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to afford pure this compound.

Synthetic_Workflow_2 start 4-Chloro-6-fluoro-2-methylquinoline reagents Ammonia Source (e.g., NH₃ in MeOH) Heat, Pressure start->reagents product This compound reagents->product

Caption: Simplified EGFR/HER2 signaling pathway and the site of action for quinoline-based kinase inhibitors.

Biological Activity of Structurally Related Compounds

While specific biological activity data for derivatives of this compound are not widely published, data from structurally similar quinoline-based kinase inhibitors can provide valuable insights into the potential of this scaffold.

Compound ClassTarget Kinase(s)IC₅₀ / Biological ActivityReference
4-Anilinoquinoline DerivativesRIPK2IC₅₀ = 5.1 ± 1.6 nM for the most potent compound.[3]
4-Anilinoquinazoline DerivativesEGFRIC₅₀ values ranging from 11.66 to 867.1 nM.[4]
Quinoline/Schiff base hybridsEGFR, HER2Potent dual inhibitors with IC₅₀ values in the nanomolar range.[5]
3H-Pyrazolo[4,3-f]quinoline derivativesFLT3Nanomolar IC₅₀ values against FLT3 and its mutants.[5]

Conclusion

This compound represents a highly promising and versatile intermediate for pharmaceutical synthesis. Its structural features, combining the privileged quinoline scaffold with a reactive amino group and a strategically placed fluorine atom, make it an ideal starting material for the development of novel kinase inhibitors and other therapeutic agents. The synthetic routes outlined in this guide provide a foundation for the efficient production of this key intermediate. Further exploration of derivatives based on this scaffold is warranted to unlock its full potential in addressing unmet medical needs, particularly in the field of oncology.

References

Unveiling the Therapeutic Promise of 4-Amino-6-fluoro-2-methylquinoline: A Technical Guide to Potential Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of activities. The specific derivative, 4-Amino-6-fluoro-2-methylquinoline, incorporating a pharmacologically significant 4-aminoquinoline core, a lipophilic 2-methyl group, and an electron-withdrawing fluorine atom at the 6-position, presents a compelling profile for investigation. While direct experimental data on this precise molecule is limited in publicly accessible literature, this technical guide synthesizes the current understanding of closely related 4-aminoquinoline analogs to illuminate its potential therapeutic targets and mechanisms of action. This document serves as a foundational resource for researchers and drug development professionals, providing a comprehensive overview of putative molecular interactions, relevant signaling pathways, and detailed experimental protocols to guide future research and development efforts. The information herein is largely inferred from studies on analogous compounds, a fact that should be considered in the design of future investigations.

Potential Therapeutic Arenas

The structural motifs of this compound suggest its potential utility across several key therapeutic areas, primarily in oncology and neurodegenerative diseases. The 4-aminoquinoline core is famously associated with antimalarial activity; however, its derivatives have demonstrated significant potential in other domains.

Oncology

The anticancer potential of the quinoline nucleus is well-documented.[1] Fluorination has been shown to enhance the cytotoxic activity of certain quinoline derivatives.[2] The antitumor effects of compounds structurally related to this compound are believed to be mediated through several mechanisms of action.

  • Inhibition of Topoisomerases and DNA Intercalation: Many quinoline derivatives exert their cytotoxic effects by intercalating into DNA and inhibiting topoisomerase enzymes, leading to cell cycle arrest and apoptosis.[3]

  • Modulation of Receptor Tyrosine Kinases (RTKs): Quinolines have been identified as potent inhibitors of RTKs such as the Epidermal Growth Factor Receptor (EGFR) and c-Met, which are frequently dysregulated in various cancers.[4]

  • Induction of Apoptosis and Cell Cycle Arrest: Treatment of cancer cell lines with quinoline derivatives has been shown to induce apoptosis and cause cell cycle arrest at various phases.[5]

  • Inhibition of DNA Methyltransferases (DNMTs): Certain quinoline-based compounds have been found to inhibit DNMTs, enzymes that play a crucial role in epigenetic gene silencing and are often dysregulated in cancer.[4]

Neurodegenerative Diseases

Emerging evidence suggests that quinoline derivatives may offer neuroprotective benefits, potentially relevant for conditions like Alzheimer's and Parkinson's disease.[6] The hypothesized mechanisms for neuroprotection are multifaceted.

  • Enzyme Inhibition: The inhibition of key enzymes such as acetylcholinesterase (AChE), which is a primary target in Alzheimer's therapy, and monoamine oxidase B (MAO-B), relevant to Parkinson's disease, has been reported for quinoline analogs.[6]

  • Antioxidant Activity: The quinoline scaffold can possess radical scavenging properties, which could mitigate the oxidative stress implicated in the pathology of neurodegenerative disorders.[6][7]

Quantitative Data on Structurally Related Compounds

Table 1: Cytotoxicity of 4-Aminoquinoline Analogs in Cancer Cell Lines

Compound/DerivativeCell LineAssay TypeIC50 / GI50 (µM)Reference
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)Not SpecifiedPotent[6]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast)Not SpecifiedMore potent than Chloroquine[6]
6-substituted 2-phenylquinoline (Compound 13)HeLa (Cervical)Not Specified8.3[8]
2-(3,4-methylenedioxyphenyl)quinoline (Compound 12)PC3 (Prostate)Not Specified31.37[8]
2-morpholino-4-anilinoquinoline (Compound 3d)HepG2 (Liver)Not Specified8.50[1]
11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinolineHepG2 (Liver)Not Specified3.3 µg/mL[3]
11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinolineMCF-7 (Breast)Not Specified3.1 µg/mL[3]

Table 2: Enzyme Inhibition by Quinoline-Based Compounds

Compound/DerivativeTarget EnzymeAssay TypeIC50 (µM)Reference
Quinoline-based compound 12DNMT1Not Specified~2[4]
Quinoline-based compound 12CamA (6mA MTase)Not Specified~2[4]
2,4-diamino-6,7-dimethoxy quinazoline (BIX-01294)G9a (Histone Methyltransferase)Not SpecifiedPotent Inhibitor[9]

Putative Signaling Pathways and Mechanisms of Action

Based on the activities of related compounds, the following signaling pathways are proposed as potential targets for this compound.

G cluster_0 Cancer Cell RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation DNA Nuclear DNA Topoisomerase Topoisomerase Apoptosis Apoptosis Topoisomerase->Apoptosis Damage leads to CellCycleArrest Cell Cycle Arrest Topoisomerase->CellCycleArrest Damage leads to DNMT DNMT AFMQ This compound AFMQ->RTK Inhibition AFMQ->Topoisomerase Inhibition AFMQ->DNMT Inhibition

Caption: Putative anticancer signaling pathways targeted by this compound.

G cluster_1 Neuron ROS Reactive Oxygen Species (ROS) OxidativeStress Oxidative Stress ROS->OxidativeStress Neurodegeneration Neurodegeneration OxidativeStress->Neurodegeneration AChE Acetylcholinesterase (AChE) Acetylcholine Acetylcholine (Neurotransmitter) AChE->Acetylcholine Degrades Acetylcholine->Neurodegeneration Deficiency contributes to MAOB Monoamine Oxidase B (MAO-B) Dopamine Dopamine (Neurotransmitter) MAOB->Dopamine Degrades Dopamine->Neurodegeneration Deficiency contributes to AFMQ This compound AFMQ->ROS Scavenging AFMQ->AChE Inhibition AFMQ->MAOB Inhibition

Caption: Hypothesized neuroprotective mechanisms of this compound.

Key Experimental Protocols

To facilitate the investigation of this compound, detailed methodologies for key in vitro assays are provided below.

In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[10]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G A Seed Cancer Cells in 96-well plate B Incubate 24h A->B C Treat with This compound B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Solubilize Formazan with DMSO F->G H Read Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Enzyme Inhibition Assay (Generic Protocol)

Objective: To determine the inhibitory activity of this compound against a specific enzyme (e.g., AChE, DNMT1).

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Buffer specific to the enzyme assay

  • This compound

  • Positive control inhibitor

  • 96-well plate (UV-transparent or opaque, depending on the detection method)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the enzyme buffer, the enzyme, and varying concentrations of this compound or the positive control inhibitor.

  • Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.

  • Initiate Reaction: Initiate the enzymatic reaction by adding the substrate.

  • Kinetic or Endpoint Measurement: Measure the change in absorbance or fluorescence over time (kinetic assay) or after a specific incubation period (endpoint assay) using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the compound and determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration.

Conclusion and Future Directions

While direct experimental validation is pending, the structural characteristics of this compound, in conjunction with a substantial body of literature on related 4-aminoquinoline derivatives, strongly suggest its potential as a multi-target therapeutic agent. The primary areas of promise appear to be oncology and neurodegenerative diseases.

Future research should focus on the synthesis and in vitro evaluation of this compound to confirm the hypothesized activities. Comprehensive screening against a panel of cancer cell lines and key neurological enzymes is warranted. Elucidation of the precise molecular mechanisms through techniques such as Western blotting, flow cytometry for cell cycle and apoptosis analysis, and specific kinase profiling will be crucial in advancing this compound towards preclinical development. The experimental protocols and potential signaling pathways outlined in this guide provide a robust framework for initiating these critical next steps.

References

In Silico Modeling of 4-Amino-6-fluoro-2-methylquinoline: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and antifungal properties.[1][2] 4-Amino-6-fluoro-2-methylquinoline is a synthetic derivative of this versatile heterocyclic scaffold. This technical guide provides a comprehensive framework for the in silico modeling of this compound, designed for researchers, scientists, and drug development professionals. By leveraging computational methodologies, this document outlines a systematic approach to investigate its potential biological targets, predict its activity, and guide further experimental validation. This whitepaper details hypothetical, yet plausible, in silico workflows, including target identification, molecular docking, and ADMET prediction, using data from structurally related compounds to illustrate the process.

Introduction to this compound

This compound is a member of the 4-aminoquinoline family, a class of compounds renowned for its therapeutic importance.[2] The parent compound, chloroquine, has been a frontline antimalarial drug for decades.[1] The introduction of a fluorine atom at the 6-position and a methyl group at the 2-position can significantly modulate the physicochemical and pharmacokinetic properties of the molecule, potentially enhancing its efficacy and target specificity.

Given the broad bioactivity of 4-aminoquinolines, this guide will focus on a hypothetical investigation into the antibacterial potential of this compound, specifically targeting Penicillin-Binding Protein 2a (PBP2a), a key enzyme responsible for methicillin resistance in Staphylococcus aureus (MRSA).

Chemical Properties

A summary of the key chemical properties of the core structure, 4-amino-2-methylquinoline, is presented in Table 1. These properties are fundamental for initial computational model setup and ADMET predictions.

PropertyValueSource
Molecular FormulaC₁₀H₁₀N₂PubChem CID 81116[3]
Molecular Weight158.20 g/mol PubChem CID 81116[3]
IUPAC Name2-methylquinolin-4-aminePubChem CID 81116[3]
Solubility>23.7 µg/mL (at pH 7.4)PubChem CID 81116[3]

In Silico Modeling Workflow

A structured in silico approach is crucial for efficiently screening and prioritizing compounds for further development. The workflow for this compound will encompass target identification and validation, molecular docking to predict binding affinity and interactions, and ADMET profiling to assess drug-likeness.

G cluster_0 Phase 1: Target Identification & Preparation cluster_1 Phase 2: Molecular Docking & Scoring cluster_2 Phase 3: ADMET Prediction Target_ID Target Identification (Literature Review) Protein_Prep Protein Structure Preparation (PDB: 4DK1) Target_ID->Protein_Prep Docking Molecular Docking (Ligand into PBP2a) Protein_Prep->Docking Ligand_Prep Ligand Preparation (this compound) Ligand_Prep->Docking Scoring Binding Affinity Estimation (Scoring Functions) Docking->Scoring Analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) Scoring->Analysis ADMET ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) Analysis->ADMET G Ligand 4-Aminoquinoline Derivative RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK Inhibition Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation

References

Navigating the Physicochemical Landscape of 4-Amino-6-fluoro-2-methylquinoline: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction to 4-Amino-6-fluoro-2-methylquinoline

Quinolines are a class of heterocyclic aromatic compounds that form the backbone of numerous synthetic compounds with a wide range of biological activities. The introduction of substituents such as amino, fluoro, and methyl groups can significantly modulate their physicochemical and pharmacological properties. This compound, with its distinct substitution pattern, presents a unique profile that warrants careful investigation of its solubility and stability to unlock its full therapeutic potential. The inherent hydrophobicity of the quinoline core often leads to poor aqueous solubility, a significant hurdle in drug development.[1]

Solubility Profile

Direct experimental solubility data for this compound is not currently available in the public domain. However, based on the properties of structurally similar compounds, it is anticipated to exhibit limited aqueous solubility. For instance, the related compound 4-Amino-2-methylquinoline has a reported aqueous solubility of >23.7 µg/mL at pH 7.4.[2] The fluorine substituent at the 6-position in the target molecule may further influence its solubility.

Table 1: Predicted and Analog Solubility Data

CompoundSolventTemperature (°C)pHSolubilityCitation
This compoundAqueous Buffer25 (Assumed)7.4Data not available-
4-Amino-2-methylquinolineAqueous BufferNot Specified7.4>23.7 µg/mL[2]

Strategies to enhance the solubility of quinoline derivatives often involve pH modification, the use of co-solvents, or complexation with agents like cyclodextrins.[1][3] As quinolines are typically weak bases, their solubility can often be increased by lowering the pH of the solution.[1]

Stability Characteristics

The stability of a compound is a critical parameter that influences its shelf-life, formulation, and in vivo performance. Potential degradation pathways for quinoline derivatives include oxidation, hydrolysis, and photodecomposition. The presence of an amino group can sometimes increase susceptibility to oxidative degradation.

A comprehensive stability assessment for this compound would involve subjecting the compound to a range of stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.[4][5]

Table 2: General Stability Testing Conditions (ICH Q1A R2)

ConditionTemperatureRelative HumidityMinimum Duration
Long-term25°C ± 2°C or 30°C ± 2°C60% ± 5% RH or 65% ± 5% RH12 months
Intermediate30°C ± 2°C65% ± 5% RH6 months
Accelerated40°C ± 2°C75% ± 5% RH6 months

Experimental Methodologies

Solubility Determination: Kinetic and Thermodynamic Approaches

A standard approach to determine the aqueous solubility of a compound is the shake-flask method for thermodynamic solubility or kinetic solubility screening using automated systems.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

  • Preparation of Solutions: Prepare a series of buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).

  • Compound Addition: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved compound.[3] Alternatively, filter the suspension using a 0.22 µm syringe filter.[3]

  • Quantification: Carefully collect an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the measured solubility against the final measured pH of each buffer solution.[1]

Stability Indicating Method and Forced Degradation Studies

A stability-indicating analytical method is crucial to separate the intact drug from its degradation products. This is typically an HPLC method. Forced degradation studies are then performed to identify potential degradation pathways and to validate the analytical method.

Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using the developed stability-indicating HPLC method.

  • Peak Purity Analysis: Assess the peak purity of the parent drug peak using a photodiode array (PDA) detector to ensure no co-eluting degradation products.

Visualized Workflows

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add to buffers of varying pH A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge or filter sample C->D E Collect supernatant D->E F Quantify by HPLC-UV E->F G Determine solubility F->G

Caption: Experimental workflow for determining thermodynamic solubility.

Stability_Workflow cluster_method_dev Method Development cluster_stress Forced Degradation cluster_analysis Analysis & Validation A Develop Stability-Indicating HPLC Method B Prepare Stock Solution A->B C Acid Hydrolysis B->C D Base Hydrolysis B->D E Oxidation (H2O2) B->E F Thermal Stress B->F G Photostability B->G H Analyze stressed samples by HPLC C->H D->H E->H F->H G->H I Assess peak purity H->I J Identify degradation products I->J

Caption: Workflow for forced degradation studies.

Conclusion

While direct experimental data on the solubility and stability of this compound remains to be published, this technical guide provides a robust framework for researchers to undertake these critical assessments. By understanding the general characteristics of quinoline derivatives and employing the detailed methodologies provided, scientists can effectively characterize this promising compound, paving the way for its potential application in drug discovery and development. The provided workflows offer a clear and logical path for these experimental investigations.

References

Methodological & Application

Synthesis of 4-Amino-6-fluoro-2-methylquinoline: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this document provides a comprehensive guide to the synthesis of 4-Amino-6-fluoro-2-methylquinoline, a valuable quinoline derivative. This protocol outlines a robust three-step synthetic pathway, commencing with the construction of the quinoline core, followed by chlorination and subsequent amination.

The synthesis of substituted quinolines is a cornerstone of medicinal chemistry, and this compound represents a key structural motif with potential applications in various therapeutic areas. The following protocol is based on well-established synthetic transformations in quinoline chemistry.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a three-step process:

  • Conrad-Limpach Synthesis of 6-fluoro-2-methylquinolin-4-ol: This initial step involves the condensation of 4-fluoroaniline with ethyl acetoacetate to form an enamine intermediate, which then undergoes thermal cyclization to yield the 4-hydroxyquinoline core.[1][2][3][4][5][6]

  • Chlorination of 6-fluoro-2-methylquinolin-4-ol: The hydroxyl group at the 4-position is subsequently converted to a chloro group using a chlorinating agent, typically phosphorus oxychloride (POCl₃), to produce 4-chloro-6-fluoro-2-methylquinoline.[7][8][9][10]

  • Amination of 4-chloro-6-fluoro-2-methylquinoline: The final step involves a nucleophilic aromatic substitution (SNAr) reaction where the 4-chloro substituent is displaced by an amino group to yield the target compound, this compound.[11][12][13][14]

Synthesis_Workflow cluster_0 Step 1: Conrad-Limpach Synthesis cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination 4-Fluoroaniline 4-Fluoroaniline Intermediate_A Ethyl 3-(4-fluoroanilino)crotonate 4-Fluoroaniline->Intermediate_A Condensation Ethyl acetoacetate Ethyl acetoacetate Ethyl acetoacetate->Intermediate_A Product_A 6-Fluoro-2-methylquinolin-4-ol Intermediate_A->Product_A Thermal Cyclization (~250 °C) Product_A_2 6-Fluoro-2-methylquinolin-4-ol Product_B 4-Chloro-6-fluoro-2-methylquinoline Product_A_2->Product_B Chlorination Reagent_B POCl3 Reagent_B->Product_B Product_B_2 4-Chloro-6-fluoro-2-methylquinoline Final_Product This compound Product_B_2->Final_Product SNAr Reagent_C Ammonia Source Reagent_C->Final_Product

A high-level overview of the three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 6-Fluoro-2-methylquinolin-4-ol

This procedure is adapted from the Conrad-Limpach synthesis of similar quinoline derivatives.[1][2][4][5]

Part A: Condensation to form Ethyl 3-(4-fluoroanilino)crotonate

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.0 eq).

  • Add anhydrous ethanol as a solvent.

  • Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).

  • Heat the mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure to obtain the crude intermediate, ethyl 3-(4-fluoroanilino)crotonate, as an oil. This intermediate is often used in the next step without further purification.

Part B: Thermal Cyclization

  • In a high-temperature reaction vessel, dissolve the crude ethyl 3-(4-fluoroanilino)crotonate in a high-boiling point solvent such as diphenyl ether or Dowtherm A.

  • Heat the mixture to approximately 250 °C and maintain this temperature for 30 minutes to 2 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature, which may cause the product to precipitate.

  • Collect the solid product by filtration and wash it with a suitable solvent (e.g., hexane or ether) to remove the high-boiling point solvent.

  • The crude 6-fluoro-2-methylquinolin-4-ol can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Parameter Value
Starting Materials 4-Fluoroaniline, Ethyl acetoacetate
Key Intermediate Ethyl 3-(4-fluoroanilino)crotonate
Cyclization Temperature ~250 °C
Typical Yield Moderate to high
Step 2: Synthesis of 4-Chloro-6-fluoro-2-methylquinoline

This chlorination is a standard procedure for converting 4-hydroxyquinolines to their 4-chloro counterparts.[7][8][9][10]

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, place 6-fluoro-2-methylquinolin-4-ol (1.0 eq).

  • Carefully add an excess of phosphorus oxychloride (POCl₃).

  • Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added.

  • Heat the mixture to reflux (around 110 °C) and maintain for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture onto crushed ice with stirring.

  • Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until a precipitate forms.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • The crude 4-chloro-6-fluoro-2-methylquinoline can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Parameter Value
Starting Material 6-Fluoro-2-methylquinolin-4-ol
Chlorinating Agent Phosphorus oxychloride (POCl₃)
Reaction Temperature Reflux (~110 °C)
Typical Yield Good to excellent
Step 3: Synthesis of this compound

This final step utilizes a nucleophilic aromatic substitution reaction.[11][12][13]

  • In a sealed pressure vessel, dissolve 4-chloro-6-fluoro-2-methylquinoline (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Add a significant excess of an ammonia source, such as a saturated solution of ammonia in ethanol or aqueous ammonium hydroxide.

  • Heat the mixture to 120-150 °C for several hours to days. The reaction progress should be monitored by TLC.

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Take up the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove any inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Parameter Value
Starting Material 4-Chloro-6-fluoro-2-methylquinoline
Aminating Agent Ammonia (in a suitable solvent)
Reaction Type Nucleophilic Aromatic Substitution (SNAr)
Reaction Temperature 120-150 °C (in a sealed vessel)
Typical Yield Variable, dependent on conditions

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.

  • High-temperature reactions require appropriate shielding and temperature control.

  • Reactions in sealed vessels can build up significant pressure. Use appropriate pressure-rated equipment and take necessary safety precautions.

References

Application Notes and Protocols for the Analytical Characterization of 4-Amino-6-fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the analytical methods and detailed protocols for the characterization of 4-Amino-6-fluoro-2-methylquinoline. The methodologies outlined are essential for confirming the identity, purity, and stability of this compound, which are critical aspects of drug discovery and development. The protocols are based on established analytical techniques for similar quinoline derivatives and serve as a robust starting point for method development and validation.

Overview of Analytical Characterization Workflow

The comprehensive characterization of this compound involves a multi-faceted analytical approach. The logical workflow begins with primary structure elucidation and confirmation, followed by purity assessment and, if required, detailed solid-state characterization.

Figure 1. General Analytical Workflow cluster_B Spectroscopic & Spectrometric Techniques cluster_C Chromatographic Techniques cluster_D Other Techniques A Synthesis of this compound B Primary Structural Elucidation A->B Initial Confirmation C Purity & Impurity Profiling B->C Purity Assessment E Data Analysis & Reporting B->E D Physicochemical Characterization C->D Further Characterization C->E D->E Final Report B1 NMR (1H, 13C, 19F) B2 Mass Spectrometry (MS) B3 FTIR Spectroscopy C1 HPLC/UPLC C2 TLC D1 Melting Point D2 Thermal Analysis (TGA/DSC) D3 X-ray Crystallography

Caption: General workflow for the analytical characterization of a novel chemical entity.

Spectroscopic and Spectrometric Methods

Spectroscopic techniques are fundamental for the initial identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. While specific data for the target compound is not publicly available, representative data from analogous compounds can be used as a guide.[1][2]

Table 1: Expected NMR Chemical Shifts (δ) in ppm for this compound Analogs

NucleusFunctional GroupExpected Chemical Shift (ppm)Rationale for Fluorinated Analog
¹HAromatic Protons~7.0 - 8.5The fluorine atom can cause splitting of adjacent proton signals (H-F coupling) and downfield shifts of nearby protons due to its electron-withdrawing nature.[2]
Amino Protons (NH₂)~5.0 - 6.0 (broad)
Methyl Protons (CH₃)~2.4 - 2.7
¹³CAromatic Carbons~110 - 160The carbon directly bonded to fluorine will exhibit a large C-F coupling constant.
C-F~155 - 165 (doublet)The electron-withdrawing effect of fluorine will influence the chemical shifts of other carbons in the aromatic system.
Methyl Carbon~20 - 25
¹⁹FAryl-F~ -100 to -150The chemical shift is highly dependent on the electronic environment of the fluorine atom.[2]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical spectral width: 0 to 200 ppm.

    • A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.[2]

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum.

    • Typical spectral width for aryl fluorides: -100 to -150 ppm.[2]

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the signals.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the analyte. Electrospray ionization (ESI) is a common technique for this type of molecule.[2]

Table 2: Expected Mass Spectrometry Data

Ionization ModeExpected m/zInterpretation
ESI Positive[M+H]⁺Molecular ion plus a proton
[M+Na]⁺Molecular ion plus a sodium adduct

Experimental Protocol: LC-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

  • Instrumentation: Use a Liquid Chromatography system coupled to an Electrospray Ionization Mass Spectrometer (LC-ESI-MS).

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Settings (Example):

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Temperature: 300-350 °C.

    • Scan Range: m/z 50-500.

  • Data Analysis: Identify the peak corresponding to the molecular ion and analyze the fragmentation pattern if MS/MS data is acquired.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[2][3]

Table 3: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Type
3400 - 3200N-H (Amino)Stretching
3100 - 3000C-H (Aromatic)Stretching
1650 - 1550C=C, C=N (Aromatic Ring)Stretching
1620 - 1550N-HBending
1300 - 1100C-NStretching
1250 - 1000C-FStretching

Experimental Protocol: FTIR (KBr Pellet)

  • Sample Preparation: Mix 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder.

  • Pellet Formation: Press the powder into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Data Acquisition: Acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.[2]

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of this compound and for identifying and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of pharmaceutical compounds. A reverse-phase C18 column is commonly used for quinoline derivatives.[2][4]

Table 4: Representative HPLC Method Parameters

ParameterCondition
ColumnC18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseA: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
GradientStart with a low percentage of B, and gradually increase.
Flow Rate1.0 mL/min[2]
Column Temperature25-30 °C
DetectionUV at a wavelength of strong absorbance (e.g., 254 nm)[2]
Injection Volume10 µL

Experimental Protocol: HPLC Purity Analysis

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a concentration of approximately 1 mg/mL.[2]

  • Instrumentation: Use an HPLC system equipped with a UV detector and a C18 reverse-phase column.

  • Method Execution:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the sample solution.

    • Run the gradient program.

    • Monitor the chromatogram at the selected UV wavelength.

  • Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.

Figure 2. HPLC Purity Analysis Workflow A Sample Preparation (1 mg/mL solution) B HPLC System Setup (C18 column, UV detector) A->B C Method Execution (Gradient elution) B->C D Data Acquisition (Chromatogram) C->D E Data Analysis (Peak integration, % Purity) D->E

Caption: A simplified workflow for determining compound purity using HPLC.

Thin-Layer Chromatography (TLC)

TLC is a rapid and simple method for monitoring reaction progress and for preliminary purity assessment.

Experimental Protocol: TLC

  • Plate Preparation: Use silica gel coated TLC plates.

  • Sample Application: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) and spot it onto the baseline of the TLC plate.

  • Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane).

  • Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under UV light (254 nm and/or 365 nm) or by staining.

  • Rf Calculation: Calculate the retention factor (Rf) for each spot.

Physicochemical Characterization

Melting Point

The melting point is a useful indicator of purity. A sharp melting range suggests a high degree of purity. The melting point of 6-fluoro-2-methylquinoline is reported to be 49-53 °C. The addition of the amino group is expected to alter this value.

Experimental Protocol: Melting Point Determination

  • Sample Preparation: Place a small amount of the finely powdered, dry sample into a capillary tube.

  • Instrumentation: Use a calibrated melting point apparatus.

  • Measurement: Heat the sample slowly (e.g., 1-2 °C/min) and record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Thermal Analysis

Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide information about the thermal stability and phase transitions of the compound.

Experimental Protocol: TGA/DSC

  • Sample Preparation: Accurately weigh a small amount of the sample (2-5 mg) into an appropriate TGA or DSC pan.

  • Instrumentation: Use a TGA or DSC instrument.

  • Measurement: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 500 °C).

  • Data Analysis: Analyze the resulting thermogram for weight loss (TGA) or heat flow changes (DSC).

X-ray Crystallography

For a definitive confirmation of the three-dimensional structure, single-crystal X-ray diffraction can be performed if suitable crystals can be grown. This technique provides precise information about bond lengths, bond angles, and crystal packing. While no crystal structure is publicly available for this compound, the general workflow is well-established.[5][6]

Figure 3. X-ray Crystallography Workflow A Crystal Growth B X-ray Diffraction Data Collection A->B C Structure Solution and Refinement B->C D Structure Validation and Analysis C->D

Caption: The major steps involved in determining the crystal structure of a compound.

Disclaimer: The quantitative data and specific protocols provided in these application notes are based on closely related analogs and established analytical principles. These should be considered as starting points and will likely require optimization for the specific compound, this compound, and the instrumentation used.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-Amino-6-fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Amino-6-fluoro-2-methylquinoline is a substituted quinoline derivative. Quinoline structures are significant in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1] The purity of such compounds is critical for accurate in-vitro and in-vivo studies, as well as for drug development and quality control.[1] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification and analysis of synthetic compounds like quinoline derivatives, offering high resolution, sensitivity, and reproducibility.[1] This document provides a detailed protocol for the preparative HPLC purification of this compound using reversed-phase chromatography. The described method is a starting point and may be optimized for specific sample complexities and purity requirements.

Quantitative Data Summary

The following tables summarize the typical parameters and expected performance for the preparative HPLC purification of quinoline derivatives. These values are based on established methods for similar compounds and serve as a guideline for the purification of this compound.[2]

Table 1: Preparative HPLC Method Parameters

ParameterValue
Column C18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% to 70% B over 25 minutes
Flow Rate 20 mL/min
Detection Wavelength 254 nm (or optimal wavelength)
Sample Loading Up to 100 mg per injection
Column Temperature 30°C

Table 2: Expected Performance Characteristics

ParameterTypical ValueDescription
Purity Achieved > 99%The purity of the final collected fraction as determined by analytical HPLC.[2]
Recovery > 90%The percentage of the target compound recovered after the purification process.[2]
Retention Time Compound-specificThe time at which the compound elutes, dependent on the final optimized method.
Linearity (r²) > 0.999Demonstrates a proportional relationship between concentration and detector response for analytical validation.[1]
Precision (RSD%) < 2%The degree of repeatability of the analytical method.[1]

Experimental Protocols

This section details the methodology for the preparative HPLC purification of this compound.

1. Materials and Reagents

  • Crude this compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (HPLC grade)

  • Methanol (for sample dissolution)

  • Preparative HPLC system with a gradient pump, UV detector, and fraction collector

  • Rotary evaporator

  • Lyophilizer (optional)

2. Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Prepare a 0.1% solution of formic acid in HPLC-grade water. For 1 liter, add 1 mL of formic acid to 999 mL of water.

  • Mobile Phase B (Organic): Prepare a 0.1% solution of formic acid in HPLC-grade acetonitrile. For 1 liter, add 1 mL of formic acid to 999 mL of acetonitrile.

  • Degas both mobile phases using sonication or vacuum filtration to prevent bubble formation in the HPLC system.[1]

3. Sample Preparation

  • Dissolve the crude this compound in a minimal amount of a suitable solvent, such as methanol or a mixture of the mobile phases.[2]

  • The concentration should be as high as possible without causing precipitation, for example, up to 50 mg/mL, depending on solubility.[2]

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[1][2]

4. Preparative HPLC Protocol

  • System Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 20% Mobile Phase B) until a stable baseline is achieved.

  • Blank Injection: Inject the sample solvent (e.g., methanol) to ensure no interfering peaks are present.[1]

  • Sample Injection: Inject the filtered, crude sample solution onto the column. The injection volume will depend on the sample concentration and the capacity of the column.

  • Gradient Elution: Start the gradient program to separate the target compound from impurities. A typical gradient for a quinoline derivative might be a linear increase from 20% to 70% of Mobile Phase B over 25 minutes.[1][2]

  • Fraction Collection: Collect fractions corresponding to the main peak based on the UV chromatogram.[2]

  • Column Re-equilibration: After the elution of the target compound, run the initial mobile phase composition through the column to prepare it for the next injection.

5. Post-Purification Processing

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the target compound.

  • Solvent Removal: Combine the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.[2]

  • Lyophilization: The remaining aqueous solution can be lyophilized to obtain the purified this compound as a solid powder.[2]

Visualizations

Experimental Workflow for HPLC Purification

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification MobilePhase Mobile Phase Preparation Equilibration System Equilibration MobilePhase->Equilibration SamplePrep Sample Preparation Injection Sample Injection SamplePrep->Injection Equilibration->Injection Gradient Gradient Elution Injection->Gradient Collection Fraction Collection Gradient->Collection PurityAnalysis Purity Analysis Collection->PurityAnalysis SolventRemoval Solvent Removal PurityAnalysis->SolventRemoval If Pure Lyophilization Lyophilization SolventRemoval->Lyophilization FinalProduct Purified Product Lyophilization->FinalProduct

Caption: Workflow for the preparative HPLC purification of this compound.

References

Application Notes and Protocols for Biological Assays of 4-Amino-6-fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for developing biological assays to characterize the activity of 4-Amino-6-fluoro-2-methylquinoline. Given the broad spectrum of activities associated with quinoline derivatives, this document outlines protocols for assessing its potential as a cytotoxic agent, a kinase inhibitor, and an antimicrobial compound.[1][2]

Assessment of Cytotoxic Activity

A primary step in characterizing a novel compound is to evaluate its effect on cell viability and proliferation.[3] Cytotoxicity assays are crucial for identifying potential anticancer properties and for determining the therapeutic window of a compound.[4][5]

Data Presentation: Cytotoxicity

The results of cytotoxicity assays are typically presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth or viability. This data should be tabulated for clear comparison across different cell lines.

Cell LineCompoundIC50 (µM)
MCF-7 This compoundExperimental Value
(Breast Cancer)Doxorubicin (Positive Control)Known Value
K-562 This compoundExperimental Value
(Leukemia)Doxorubicin (Positive Control)Known Value
HeLa This compoundExperimental Value
(Cervical Cancer)Doxorubicin (Positive Control)Known Value
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MCF-7, K-562, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control.[3]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

G MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Serial Dilutions of Compound add_compound Add Compound to Cells prepare_compound->add_compound incubate_cells Incubate for 48-72 hours add_compound->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_dmso Add DMSO to Solubilize Formazan incubate_mtt->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Kinase Inhibition Assays

Quinoline derivatives are known to inhibit various protein kinases, which are key regulators of cellular processes.[7][8] Assays to determine the inhibitory activity of this compound against specific kinases can elucidate its mechanism of action.[9][10]

Data Presentation: Kinase Inhibition

Kinase inhibition data is also typically presented as IC50 values, indicating the concentration of the compound that inhibits 50% of the kinase activity.

Kinase TargetCompoundIC50 (nM)
PI3Kα This compoundExperimental Value
Wortmannin (Positive Control)Known Value
Akt1 This compoundExperimental Value
MK-2206 (Positive Control)Known Value
ERK2 This compoundExperimental Value
Ulixertinib (Positive Control)Known Value
c-Met This compoundExperimental Value
Cabozantinib (Positive Control)Known Value
Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.[9]

Materials:

  • Recombinant kinases (e.g., PI3Kα, Akt1, ERK2, c-Met)

  • Kinase-specific substrates

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and varying concentrations of this compound.[9]

  • Initiate Reaction: Start the kinase reaction by adding ATP.[9]

  • Incubation: Incubate the reaction at room temperature for 60 minutes.

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[9]

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce light. Incubate for 30-60 minutes.[9]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Plot the kinase activity against the compound concentration to determine the IC50 value.[9]

G Kinase Inhibition Assay Workflow cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis setup Set up Kinase, Substrate, and Compound initiate Initiate with ATP setup->initiate incubate_reaction Incubate for 60 min initiate->incubate_reaction stop_reaction Add ADP-Glo™ Reagent (Stop & Deplete ATP) incubate_reaction->stop_reaction incubate_stop Incubate for 40 min stop_reaction->incubate_stop generate_signal Add Kinase Detection Reagent incubate_stop->generate_signal incubate_signal Incubate for 30-60 min generate_signal->incubate_signal read_luminescence Measure Luminescence incubate_signal->read_luminescence determine_ic50 Determine IC50 Value read_luminescence->determine_ic50

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Antimicrobial Susceptibility Testing

The quinoline scaffold is a core component of many antibacterial and antifungal drugs.[11] Therefore, it is essential to evaluate the antimicrobial properties of this compound.

Data Presentation: Antimicrobial Activity

The antimicrobial potency is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.[11]

MicroorganismStrainCompoundMIC (µg/mL)
Staphylococcus aureusATCC 29213This compoundExperimental Value
Ciprofloxacin (Positive Control)Known Value
Escherichia coliATCC 25922This compoundExperimental Value
Ciprofloxacin (Positive Control)Known Value
Candida albicansATCC 90028This compoundExperimental Value
Fluconazole (Positive Control)Known Value
Experimental Protocol: Broth Microdilution Method

This is the gold standard method for determining the MIC of an antimicrobial agent.[11]

Materials:

  • Bacterial and/or fungal strains

  • Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound

  • 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of this compound in the culture broth directly in the 96-well plate.

  • Inoculation: Add the standardized microbial suspension to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.[11]

Signaling Pathway Analysis

To further understand the mechanism of action, it is beneficial to investigate the effect of this compound on key signaling pathways often dysregulated in cancer, such as the PI3K/Akt and MAPK/ERK pathways.[12][13]

G PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Caption: Simplified PI3K/Akt signaling pathway.

G MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates GeneExpression Gene Expression TranscriptionFactors->GeneExpression Regulates

Caption: Simplified MAPK/ERK signaling pathway.[14][15][16][17]

References

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of 4-Amino-6-fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the cytotoxic potential of 4-Amino-6-fluoro-2-methylquinoline, a novel quinoline derivative. Quinoline compounds are a significant class of heterocyclic molecules with a wide range of biological activities, including potential anticancer properties.[1][2][3] Accurate assessment of their cytotoxic effects is a crucial step in the drug discovery and development pipeline.

This document outlines detailed protocols for a panel of cell-based assays to determine the compound's effect on cell viability, membrane integrity, and the induction of apoptosis.

Overview of Cytotoxicity Assays

A multi-parametric approach is recommended to thoroughly characterize the cytotoxic profile of this compound. The following assays provide a comprehensive picture of the compound's cellular effects:

  • MTT Assay: This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability.[4][5] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][5][6]

  • LDH Release Assay: This assay measures the activity of lactate dehydrogenase (LDH) released from cells into the culture medium upon plasma membrane damage.[7][8] It is a reliable indicator of cytotoxicity and cell lysis.[7][8]

  • Caspase-3/7 Activation Assay: This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[9][10][11] An increase in caspase-3/7 activity is a hallmark of apoptosis.

Data Presentation: Hypothetical Cytotoxicity Data

The following tables summarize hypothetical quantitative data for the cytotoxic effects of this compound on various cancer cell lines. This data is for illustrative purposes to guide researchers in presenting their experimental findings.

Table 1: IC50 Values of this compound in Different Cancer Cell Lines after 48-hour treatment.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer15.2
A549Lung Cancer22.8
HeLaCervical Cancer18.5
K-562Leukemia12.1

Table 2: Dose-Dependent Effect of this compound on Cell Viability, LDH Release, and Caspase-3/7 Activity in MCF-7 cells after 48-hour treatment.

Concentration (µM)Cell Viability (% of Control)LDH Release (% of Maximum)Caspase-3/7 Activity (Fold Change)
0 (Control)100 ± 4.55.2 ± 1.11.0 ± 0.1
192.3 ± 3.88.1 ± 1.51.3 ± 0.2
575.6 ± 5.115.4 ± 2.32.8 ± 0.4
1058.2 ± 4.228.9 ± 3.14.5 ± 0.6
2535.1 ± 3.955.7 ± 4.56.2 ± 0.8
5012.4 ± 2.582.3 ± 5.23.1 ± 0.5

Experimental Protocols

Cell Culture and Compound Preparation
  • Cell Lines: Culture human cancer cell lines (e.g., MCF-7, A549, HeLa, K-562) in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store the stock solution at -20°C.

  • Working Solutions: On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. The final DMSO concentration in the culture should not exceed 0.5% to avoid solvent-induced toxicity.

MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.[4][5][6][12][13]

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[13] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[12][13]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12][13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

LDH Release Assay for Cytotoxicity

This protocol is based on established LDH assay methods.[7][8][14][15]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare the following controls in triplicate on the same plate:[7]

    • Untreated cells (spontaneous LDH release).[7]

    • Cells treated with a lysis buffer (maximum LDH release).[7]

    • Culture medium alone (background).[7]

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[15]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.[15]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100

Caspase-3/7 Activation Assay for Apoptosis

This protocol utilizes a luminescent assay to measure caspase-3 and -7 activity.[9][10][16]

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: Express the results as a fold change in caspase activity relative to the vehicle-treated control.

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway involved in quinoline-induced cytotoxicity.

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, A549) cell_seeding Seed cells in 96-well plates cell_culture->cell_seeding compound_prep Prepare 4-Amino-6-fluoro- 2-methylquinoline dilutions treatment Treat cells with compound (24, 48, 72h) compound_prep->treatment cell_seeding->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh caspase Caspase-3/7 Assay (Apoptosis) treatment->caspase data_analysis Calculate IC50, % Cytotoxicity, Fold Change mtt->data_analysis ldh->data_analysis caspase->data_analysis interpretation Interpret Results data_analysis->interpretation

Workflow for assessing the cytotoxicity of the test compound.

apoptosis_pathway Potential Apoptotic Pathway Induced by this compound cluster_cell Cancer Cell cluster_apoptosis Apoptosis Induction compound 4-Amino-6-fluoro- 2-methylquinoline topo_II Topoisomerase II compound->topo_II Inhibition dna_damage DNA Damage topo_II->dna_damage Leads to pro_caspase_8 Pro-caspase-8 dna_damage->pro_caspase_8 Activates caspase_8 Caspase-8 pro_caspase_8->caspase_8 pro_caspase_3_7 Pro-caspase-3/7 caspase_8->pro_caspase_3_7 Cleaves caspase_3_7 Caspase-3/7 (Executioner Caspases) pro_caspase_3_7->caspase_3_7 apoptosis Apoptosis (Cell Death) caspase_3_7->apoptosis

Hypothesized apoptotic signaling pathway for quinoline derivatives.

Troubleshooting

  • High background in MTT assay: This may be due to contamination or the presence of phenol red in the medium.[6] Use phenol red-free medium during the MTT incubation step.[4]

  • Low signal in LDH assay: Ensure that the cell density is optimal and that the incubation time with the compound is sufficient to induce cytotoxicity.

  • Variable results in caspase assay: Ensure consistent cell numbers and careful handling to avoid premature cell lysis.

By following these detailed protocols and application notes, researchers can effectively evaluate the cytotoxic properties of this compound and contribute to the development of novel therapeutic agents.

References

Application Notes and Protocols for 4-Amino-6-fluoro-2-methylquinoline in Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-aminoquinoline scaffold is a cornerstone in the history of antimalarial drug discovery, with chloroquine being its most notable representative. The continued emergence of drug-resistant Plasmodium falciparum strains necessitates the exploration of novel analogs. This document provides a detailed overview of the potential application of 4-Amino-6-fluoro-2-methylquinoline as an antimalarial candidate. While specific experimental data for this compound is not extensively available in current literature, this note extrapolates from structure-activity relationship (SAR) studies of similar 4-aminoquinoline derivatives to build a rationale for its investigation. Detailed protocols for in vitro and in vivo evaluation are provided to guide researchers in assessing its potential efficacy.

Introduction and Rationale

4-aminoquinolines exert their antimalarial effect primarily by interfering with the detoxification of heme in the parasite's digestive vacuole.[1][2][3] The parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline structure called hemozoin. 4-aminoquinolines are weak bases that accumulate in the acidic digestive vacuole and cap the growing hemozoin crystal, preventing further polymerization. The resulting buildup of free heme leads to oxidative stress and parasite death.[1][3]

The structure of this compound contains key features that suggest potential antimalarial activity based on established SAR:

  • 4-Aminoquinoline Core: This pharmacophore is essential for accumulation in the parasite's digestive vacuole and interaction with heme.[2][4]

  • 2-Methyl Group: Substitution at the 2-position of the quinoline ring has been explored in various analogs, and while its effect can be variable, it can influence the compound's physicochemical properties and target engagement.

  • 6-Fluoro Group: Halogen substitution on the quinoline ring is a common strategy in antimalarial drug design. While the 7-chloro substituent of chloroquine is well-known for enhancing activity, other halogenation patterns are actively investigated to modulate efficacy against resistant strains and improve pharmacokinetic profiles.[5][6] The electron-withdrawing nature of fluorine can influence the pKa of the quinoline nitrogen, which is critical for vacuolar accumulation.[7]

Given these structural features, this compound warrants investigation as a potential antimalarial agent.

Proposed Mechanism of Action

The proposed mechanism of action for this compound follows the classical pathway for 4-aminoquinoline antimalarials.

Antimalarial_MoA cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole (pH ~5.2) cluster_cytoplasm Parasite Cytoplasm Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Polymerization (Detoxification) Complex Heme-Drug Complex Heme->Complex Oxidative_Stress Oxidative Stress & Membrane Damage Heme->Oxidative_Stress Accumulation Drug 4-Amino-6-fluoro- 2-methylquinoline Drug->Heme Binding Drug->Complex Complex->Hemozoin Inhibition Parasite_Death Parasite Death Oxidative_Stress->Parasite_Death

Proposed mechanism of action for this compound.

Quantitative Data Summary

As of the last literature review, specific quantitative data for the antimalarial activity of this compound against P. falciparum strains has not been reported. The tables below are templates for how such data would be presented.

Table 1: In Vitro Antiplasmodial Activity

CompoundP. falciparum StrainIC₅₀ (nM) ± SDSelectivity Index (SI)
This compound 3D7 (CQ-sensitive)Data not availableData not available
This compound Dd2 (CQ-resistant)Data not availableData not available
This compound K1 (CQ-resistant)Data not availableData not available
Chloroquine3D7 (CQ-sensitive)Reference valueReference value
ChloroquineDd2 (CQ-resistant)Reference valueReference value

IC₅₀: 50% inhibitory concentration. SD: Standard Deviation. SI: Selectivity Index (CC₅₀ for mammalian cells / IC₅₀ for P. falciparum).

Table 2: In Vivo Efficacy in a Murine Model

CompoundMouse StrainP. berghei ANKADose (mg/kg/day)% Parasitemia Suppression (Day 4)
This compound BALB/cData not availableData not availableData not available
ChloroquineBALB/cReference valueReference valueReference value

Experimental Protocols

The following are standard, detailed protocols for the evaluation of a novel 4-aminoquinoline compound.

In Vitro Antiplasmodial Susceptibility Assay (SYBR Green I Method)

This assay is widely used to determine the 50% inhibitory concentration (IC₅₀) of a compound against erythrocytic stages of P. falciparum.[8][9]

Materials:

  • P. falciparum culture (e.g., 3D7, Dd2 strains), synchronized to the ring stage.

  • Complete parasite medium (RPMI 1640, 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, 25 µg/mL gentamicin, 0.5% Albumax II).

  • Human erythrocytes (O+).

  • 96-well flat-bottom microplates.

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.

  • SYBR Green I dye (10,000x stock in DMSO).

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm).

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in complete medium. Add 100 µL of each dilution to triplicate wells of a 96-well plate. Include drug-free wells (negative control) and wells with a known antimalarial like chloroquine (positive control).

  • Parasite Culture Addition: Prepare a parasite culture at 2% hematocrit and 0.5-1% parasitemia (ring stage). Add 100 µL of this suspension to each well. The final volume will be 200 µL.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: Prepare the SYBR Green I working solution by diluting the stock 1:5000 in lysis buffer. Add 100 µL of this solution to each well. Mix gently and incubate for 1 hour in the dark at room temperature.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Subtract the background fluorescence of uninfected red blood cells. Plot the percentage of parasite growth inhibition against the log of the drug concentration. Calculate the IC₅₀ value using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).

In Vivo Efficacy Assessment (4-Day Suppressive Test)

This standard test evaluates the ability of a compound to inhibit parasite growth in a murine malaria model.[10][11]

Materials:

  • Plasmodium berghei ANKA strain.

  • Female BALB/c mice (6-8 weeks old).

  • Donor mouse with 20-30% parasitemia.

  • Alsever's solution or PBS.

  • Test compound formulation (e.g., in 7% Tween-80, 3% ethanol).

  • Oral gavage needles.

  • Microscope, Giemsa stain, and slides.

Procedure:

  • Infection: Collect infected blood from a donor mouse and dilute it in PBS to a concentration of 1 x 10⁸ parasitized erythrocytes/mL. Inject 0.2 mL of this suspension (2 x 10⁷ parasites) intraperitoneally into each experimental mouse on Day 0.

  • Treatment: Randomize mice into groups (n=5 per group): vehicle control, positive control (e.g., chloroquine at 10 mg/kg/day), and test compound groups at various doses (e.g., 10, 30, 100 mg/kg/day).

  • Administer the first dose of the compound or vehicle via oral gavage approximately 2-4 hours post-infection. Continue treatment once daily for four consecutive days (Day 0 to Day 3).

  • Parasitemia Monitoring: On Day 4, prepare thin blood smears from the tail vein of each mouse.

  • Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by light microscopy (count at least 500 red blood cells).

  • Data Analysis: Calculate the average parasitemia for each group. Determine the percent suppression of parasitemia using the following formula: % Suppression = 100 - [(Mean parasitemia of treated group / Mean parasitemia of vehicle control group) x 100]

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a novel 4-aminoquinoline antimalarial candidate.

Drug_Discovery_Workflow cluster_Discovery Discovery & In Vitro cluster_Preclinical Preclinical In Vivo Compound Compound Synthesis (this compound) InVitro_Screening In Vitro Antiplasmodial Assay (SYBR Green I / pLDH) Compound->InVitro_Screening Cytotoxicity Mammalian Cell Cytotoxicity Assay InVitro_Screening->Cytotoxicity Active Compounds MoA Mechanism of Action Studies (e.g., Hemozoin Inhibition) Cytotoxicity->MoA Selective Compounds InVivo_Efficacy In Vivo Efficacy (4-Day Suppressive Test) MoA->InVivo_Efficacy Confirmed MoA PK_Studies Pharmacokinetics (PK) (ADME) InVivo_Efficacy->PK_Studies Efficacious Compounds Tox_Studies Preliminary Toxicology PK_Studies->Tox_Studies Lead_Candidate Lead Candidate Selection Tox_Studies->Lead_Candidate Favorable Profile

General workflow for antimalarial drug discovery and development.

Conclusion

While direct evidence for the antimalarial activity of this compound is currently lacking in the scientific literature, its structural features align with those of known 4-aminoquinoline antimalarials. The protocols and workflows detailed in this document provide a comprehensive guide for its synthesis and evaluation. Rigorous in vitro and in vivo testing is required to determine its potency, selectivity, and potential as a lead compound in the fight against malaria.

References

Application Notes and Protocols for 4-Aminoquinoline Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct research on the specific compound 4-Amino-6-fluoro-2-methylquinoline in cancer is limited in publicly available literature. The following application notes and protocols are based on the broader class of 4-aminoquinoline derivatives, which have been extensively studied for their anticancer properties. These notes are intended to serve as a comprehensive guide for researchers and drug development professionals interested in exploring the potential of this class of compounds.

Introduction

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, most famously represented by the antimalarial drug chloroquine (CQ).[1] In recent years, CQ and its derivatives have been repurposed and investigated for their potential in cancer therapy.[2][3] These compounds have demonstrated a range of anticancer activities, both as standalone agents and as sensitizers for conventional cancer treatments.[2][4] Their mechanisms of action are multifaceted, with the most well-documented being the inhibition of autophagy, a cellular recycling process that cancer cells often exploit to survive stress.[2][4]

Application Notes

Primary Applications in Cancer Research
  • Autophagy Inhibition: 4-aminoquinoline derivatives are lysosomotropic agents, meaning they accumulate in lysosomes. This accumulation raises the lysosomal pH, inhibiting the fusion of autophagosomes with lysosomes and thereby blocking the final stage of autophagy.[1][4] This disruption of autophagy can lead to the accumulation of damaged organelles and proteins, ultimately triggering cancer cell death.

  • Chemosensitization and Radiosensitization: By inhibiting autophagy, 4-aminoquinoline derivatives can prevent cancer cells from recycling cellular components to survive the stress induced by chemotherapy and radiotherapy. This makes them effective sensitizers, enhancing the efficacy of existing cancer treatments.[4][5]

  • Induction of Apoptosis: Beyond autophagy inhibition, these compounds can induce apoptosis (programmed cell death) through various mechanisms, including the permeabilization of the lysosomal membrane, which releases catastrophic enzymes into the cytoplasm.[2] They have also been shown to stabilize the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis.[2][6]

  • Modulation of Signaling Pathways: Research has shown that 4-aminoquinoline derivatives can impact other critical cancer-related pathways. For instance, some analogs have been found to inhibit the HIF-1α signaling pathway, which is crucial for tumor adaptation to hypoxic environments.[7] Others can sensitize cancer cells to killing by Akt inhibitors.[8][9]

Data Presentation: Cytotoxicity of 4-Aminoquinoline Derivatives

The following table summarizes the growth inhibition (GI50) values for a selection of 4-aminoquinoline derivatives against human breast cancer cell lines, providing a comparative overview of their potency.

Compound NameStructureCell LineGI50 (µM)
Chloroquine (CQ)7-chloro-4-{[4-(diethylamino)-1-methylbutyl]amino}quinolineMDA-MB-46824.36
MCF-720.72
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine7-chloro-4-(2-dimethylaminoethylamino)quinolineMDA-MB-4688.73
MCF-736.77
N'-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine7-fluoro-4-(2-dimethylaminoethylamino)quinolineMDA-MB-46811.47
MCF-7Not specified
N,N'-bis-(7-chloro-quinolin-4-yl)-ethane-1,2-diamineBisquinoline compoundMDA-MB-4687.35
MCF-714.80

Data extracted from Reference[10]. GI50 is the concentration required to inhibit cell growth by 50%.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Screening (SRB Assay)

This protocol outlines the Sulforhodamine B (SRB) assay, a common method to measure drug-induced cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-468)

  • Complete culture medium (e.g., RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well microtiter plates

  • 4-aminoquinoline derivative stock solution (in DMSO)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 5,000–10,000 cells in 100 µL of complete medium per well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[11]

  • Compound Treatment: Prepare serial dilutions of the 4-aminoquinoline derivative in culture medium from a concentrated stock in DMSO. Final concentrations should typically range from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • Cell Fixation: Gently add 50 µL of cold TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Remove the supernatant and wash the plates five times with slow-running tap water. Air dry the plates completely.

  • Staining: Add 100 µL of SRB solution to each well and stain for 15-30 minutes at room temperature.

  • Washing: Quickly rinse the plates with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[11]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition and determine the GI50/IC50 value.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to detect apoptosis by flow cytometry.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

  • 6-well plates

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the 4-aminoquinoline derivative at its predetermined IC50 concentration for 24-48 hours.

  • Cell Collection: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of Binding Buffer to each tube.

  • Flow Cytometry: Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Mandatory Visualizations

Signaling Pathway Diagram

Autophagy_Inhibition cluster_cell Cancer Cell Autophagosome Autophagosome (LC3-II) Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion CellDeath Cell Death Autophagosome->CellDeath Accumulation of damaged organelles Lysosome Lysosome Lysosome->Autolysosome Lysosome->Autolysosome Fusion Blocked CellSurvival Cell Survival & Proliferation Autolysosome->CellSurvival Compound 4-Aminoquinoline Derivative Compound->Lysosome   Accumulates &   raises pH

Caption: Mechanism of autophagy inhibition by 4-aminoquinoline derivatives.

Experimental Workflow Diagram

Experimental_Workflow Start Synthesize/Acquire 4-Aminoquinoline Derivative Screening Cytotoxicity Screening (e.g., SRB Assay) Determine IC50 Start->Screening Apoptosis Apoptosis Assay (Annexin V/PI) Screening->Apoptosis Mechanism Mechanism of Action Studies Screening->Mechanism InVivo In Vivo Studies (Xenograft Models) Apoptosis->InVivo WesternBlot Western Blot (LC3, p53, Akt, etc.) Mechanism->WesternBlot HIF1a HIF-1α Reporter Assay Mechanism->HIF1a Mechanism->InVivo End Lead Compound for Development InVivo->End

Caption: Workflow for evaluating anticancer activity of 4-aminoquinolines.

References

Application Notes and Protocols for Studying the Metabolism of 4-Amino-6-fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive set of protocols for investigating the metabolic fate of the novel compound, 4-Amino-6-fluoro-2-methylquinoline. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is paramount in early drug discovery and development. This document outlines detailed in vitro and in vivo methodologies to assess metabolic stability, identify metabolites, and characterize the enzymes responsible for the biotransformation of this compound. The provided protocols are designed to be adaptable and can be tailored to specific laboratory capabilities and research questions.

While specific experimental data for this compound is not publicly available, the protocols herein are based on established methods for studying the metabolism of quinoline and fluoroquinoline derivatives. The metabolic pathways of quinoline compounds often involve oxidation and hydroxylation, primarily mediated by cytochrome P450 (CYP) enzymes such as CYP2A6 and CYP2E1.[1] Additionally, fluoro-substituted aromatic rings can be susceptible to metabolic defluorination.[2][3]

Putative Metabolic Signaling Pathway

The metabolism of this compound is hypothesized to proceed through several key pathways, primarily involving Phase I oxidation reactions followed by Phase II conjugation. The diagram below illustrates the potential metabolic transformations.

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Hydroxylation_Ring Ring Hydroxylation (e.g., 5-OH, 8-OH) Parent->Hydroxylation_Ring CYP450s Hydroxylation_Methyl Methyl Group Hydroxylation (2-CH2OH) Parent->Hydroxylation_Methyl CYP450s N_Oxidation N-Oxidation (Quinoline Nitrogen) Parent->N_Oxidation CYP450s, FMOs Deamination Oxidative Deamination Parent->Deamination MAOs Defluorination Defluorination Parent->Defluorination CYP450s Glucuronidation Glucuronide Conjugates Hydroxylation_Ring->Glucuronidation UGTs Sulfation Sulfate Conjugates Hydroxylation_Ring->Sulfation SULTs Hydroxylation_Methyl->Glucuronidation UGTs

Caption: Putative metabolic pathway of this compound.

Experimental Protocols

Metabolic Stability Assay

This protocol determines the rate at which this compound is metabolized by liver microsomes, providing an estimate of its intrinsic clearance.

Experimental Workflow:

Start Prepare Incubation Mixtures (Microsomes, Buffer, Compound) Pre_incubation Pre-incubate at 37°C Start->Pre_incubation Initiate_Reaction Initiate Reaction with NADPH Pre_incubation->Initiate_Reaction Time_Points Incubate and Aliquot at Time Points (0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Points Quench Quench Reaction (e.g., Acetonitrile) Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data_Analysis Calculate Half-life (t1/2) and Intrinsic Clearance (CLint) Analyze->Data_Analysis End Report Results Data_Analysis->End

Caption: Workflow for the in vitro metabolic stability assay.

Methodology:

  • Prepare Reagents:

    • Phosphate buffer (100 mM, pH 7.4).

    • This compound stock solution (10 mM in DMSO).

    • Liver microsomes (human, rat, mouse; 20 mg/mL stock).

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+).

    • Quenching solution (Acetonitrile with an internal standard).

  • Incubation:

    • In a microcentrifuge tube, combine phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and this compound (final concentration 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot and add it to the quenching solution.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vial for analysis.

    • Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

Data Presentation (Illustrative):

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
HumanData not availableData not available
RatData not availableData not available
MouseData not availableData not available
DogData not availableData not available
MonkeyData not availableData not available
Metabolite Identification

This protocol aims to identify the major metabolites of this compound formed in various in vitro systems.

Methodology:

  • Incubation:

    • Prepare incubation mixtures similar to the metabolic stability assay, but with a higher concentration of the test compound (e.g., 10 µM) and a longer incubation time (e.g., 60-120 minutes).

    • Include control incubations without NADPH to differentiate between enzymatic and non-enzymatic degradation.

    • Perform incubations with liver microsomes, S9 fractions, and hepatocytes from different species to obtain a comprehensive metabolite profile.

  • Sample Preparation:

    • Quench the reactions with cold acetonitrile.

    • Centrifuge the samples to remove precipitated proteins.

    • Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in a smaller volume of mobile phase for analysis.

  • Analytical Techniques:

    • Utilize high-resolution LC-MS/MS for the detection and structural elucidation of metabolites.[1][4]

    • Acquire full scan MS and data-dependent MS/MS spectra.

    • Compare the fragmentation patterns of the metabolites with that of the parent compound to propose structures.

    • Nuclear Magnetic Resonance (NMR) spectroscopy can be used for definitive structure confirmation if sufficient quantities of metabolites can be isolated.[4]

Data Presentation (Putative Metabolites):

Metabolite IDProposed Biotransformationm/z [M+H]+
M1Ring Hydroxylation193.07
M2Methyl Group Hydroxylation193.07
M3N-Oxidation193.07
M4Glucuronide Conjugate of M1/M2369.10
M5Sulfate Conjugate of M1/M2273.03
Cytochrome P450 Reaction Phenotyping

This protocol identifies the specific CYP450 enzymes responsible for the metabolism of this compound. Two common approaches are the use of recombinant human CYP enzymes and chemical inhibition in human liver microsomes.[5]

Experimental Workflow:

cluster_recombinant Recombinant CYP Approach cluster_inhibition Chemical Inhibition Approach Start_R Incubate Compound with Individual Recombinant CYPs Analyze_R Quantify Metabolite Formation (or Parent Depletion) by LC-MS/MS Start_R->Analyze_R Identify_R Identify CYPs with Highest Metabolic Activity Analyze_R->Identify_R End Determine Relative Contribution of Each CYP Isoform Identify_R->End Start_I Incubate Compound with HLM and Specific CYP Inhibitors Analyze_I Quantify Metabolite Formation (or Parent Depletion) by LC-MS/MS Start_I->Analyze_I Identify_I Identify CYPs where Inhibition Reduces Metabolism Analyze_I->Identify_I Identify_I->End

Caption: Workflow for CYP450 reaction phenotyping.

Methodology - Recombinant Human CYPs:

  • Incubate this compound with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4).

  • Follow the general incubation and sample processing steps as described for metabolite identification.

  • Analyze the samples to determine the rate of metabolite formation or parent compound depletion for each CYP isoform.

Methodology - Chemical Inhibition:

  • Incubate this compound with human liver microsomes in the presence and absence of known selective inhibitors for major CYP isoforms.

  • Follow the general incubation and sample processing steps.

  • Measure the formation of a specific metabolite and calculate the percentage of inhibition caused by each inhibitor.

Data Presentation (Illustrative):

Recombinant CYP Activity:

CYP IsoformMetabolite Formation Rate (pmol/min/pmol CYP)
CYP1A2Data not available
CYP2A6Data not available
CYP2C9Data not available
CYP2C19Data not available
CYP2D6Data not available
CYP2E1Data not available
CYP3A4Data not available

Chemical Inhibition in HLM:

CYP InhibitorTarget CYP% Inhibition of Metabolite Formation
FurafyllineCYP1A2Data not available
CoumarinCYP2A6Data not available
TiclopidineCYP2C19Data not available
QuinidineCYP2D6Data not available
KetoconazoleCYP3A4Data not available

Conclusion

The protocols outlined in these application notes provide a robust framework for the comprehensive investigation of the metabolism of this compound. By systematically evaluating its metabolic stability, identifying its metabolites, and determining the enzymes responsible for its biotransformation, researchers and drug development professionals can gain critical insights into its pharmacokinetic profile. This knowledge is essential for predicting potential drug-drug interactions, understanding inter-individual variability in drug response, and making informed decisions throughout the drug development process. While the provided data tables are illustrative, the experimental designs are robust and will yield valuable data for this novel compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-6-fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Amino-6-fluoro-2-methylquinoline. The focus is on improving reaction yields and overcoming specific experimental hurdles.

Overall Synthetic Pathway

The most common and reliable synthetic route to this compound involves a three-stage process. It begins with the formation of a 4-hydroxyquinoline intermediate via the Conrad-Limpach reaction, followed by chlorination and subsequent amination.

G cluster_0 Stage 1: Conrad-Limpach Reaction cluster_1 Stage 2: Chlorination cluster_2 Stage 3: Amination A 4-Fluoroaniline + Ethyl Acetoacetate B Intermediate Schiff Base (β-arylaminocrotonate) A->B Condensation (Acid Catalyst) C 6-Fluoro-4-hydroxy-2-methylquinoline B->C Thermal Cyclization (~250 °C) D 4-Chloro-6-fluoro-2-methylquinoline C->D Halogenation (e.g., POCl₃) E This compound D->E Nucleophilic Aromatic Substitution (Ammonia Source)

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 6-Fluoro-4-hydroxy-2-methylquinoline (Conrad-Limpach Cyclization)

This stage is often the most critical for determining the overall yield. It involves the initial condensation of 4-fluoroaniline with ethyl acetoacetate, followed by a high-temperature cyclization.[1][2][3]

Frequently Asked Questions & Troubleshooting

Q1: My yield is very low after the high-temperature cyclization step. What are the common causes?

Low yields in the thermal cyclization step are a frequent issue and can typically be attributed to two main factors: sub-optimal reaction temperature and an inappropriate reaction medium.[1][4]

  • Temperature: The electrocyclic ring-closing of the Schiff base intermediate is the rate-determining step and requires significant thermal energy, typically around 250 °C, to overcome the activation barrier.[1][5] Temperatures that are too low will result in an incomplete reaction.

  • Solvent: Performing the reaction without a solvent can lead to moderate yields (often below 30%) and potential charring.[1] The use of a high-boiling, inert solvent is crucial for efficient heat transfer and to ensure the reaction mixture remains homogenous. Yields can be raised significantly, sometimes to 95%, by using a suitable solvent.[1]

Q2: How do I choose the right solvent for the cyclization?

The yield of the Conrad-Limpach cyclization generally increases with solvents that have a higher boiling point.[4] Solvents with boiling points above 250 °C typically give the best results.[4] A survey of solvents has shown that inexpensive, high-boiling options can be very effective.

Data Presentation: Solvent Effect on Cyclization Yield

The following table summarizes the impact of different high-boiling solvents on the yield of 4-hydroxyquinolines in a Conrad-Limpach synthesis.

SolventBoiling Point (°C)Typical Yield Range (%)Reference
Methyl Benzoate19925 - 35[4]
Isobutyl Benzoate24060 - 70[4]
Mineral Oil>300>90[1]
Diphenyl Ether259High[6]
1,2,4-Trichlorobenzene214Moderate to High[4]
Experimental Protocol: Conrad-Limpach Synthesis

This protocol is a generalized procedure and should be optimized for your specific laboratory conditions.

Step 1: Condensation

  • In a round-bottom flask, combine 4-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or HCl).[1]

  • Stir the mixture at a moderate temperature (e.g., 100-140°C) for 1-2 hours. Monitor the reaction by TLC until the 4-fluoroaniline is consumed.

  • Remove water and ethanol formed during the reaction, typically under reduced pressure. The resulting product is the crude Schiff base intermediate, often a viscous oil.

Step 2: Cyclization

  • Add a high-boiling solvent (e.g., mineral oil or diphenyl ether) to the crude intermediate.

  • Heat the mixture to approximately 250 °C with vigorous stirring in a setup equipped with a condenser.[1][5]

  • Maintain this temperature for 30-60 minutes. The product will often precipitate upon cooling.

  • After cooling to room temperature, dilute the mixture with a hydrocarbon solvent (e.g., hexane or toluene) to reduce viscosity.

  • Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent to remove the mineral oil, and dry.

Troubleshooting Diagram: Low Cyclization Yield

G Start Low Yield of 6-Fluoro-4-hydroxy-2-methylquinoline CheckTemp Was the reaction temperature ~250 °C? Start->CheckTemp CheckSolvent Was a high-boiling inert solvent used? CheckTemp->CheckSolvent Yes IncreaseTemp Action: Increase temperature to 250-260 °C and monitor. CheckTemp->IncreaseTemp No CheckPurity Was the intermediate Schiff base dry? CheckSolvent->CheckPurity Yes AddSolvent Action: Repeat reaction using mineral oil or diphenyl ether. CheckSolvent->AddSolvent No DryIntermediate Action: Ensure water/ethanol is removed post-condensation. CheckPurity->DryIntermediate No End Yield Improved CheckPurity->End Yes IncreaseTemp->End AddSolvent->End DryIntermediate->End

Caption: Troubleshooting decision tree for the Conrad-Limpach cyclization step.

Part 2 & 3: Chlorination and Amination

These two stages convert the 4-hydroxy intermediate into the final 4-amino product. Yields are generally high if reactions are run under appropriate conditions.

Frequently Asked Questions & Troubleshooting

Q3: My chlorination reaction with POCl₃ is incomplete. How can I improve it?

Incomplete conversion is often due to moisture deactivating the phosphorus oxychloride (POCl₃) or insufficient reagent/heat.

  • Anhydrous Conditions: Ensure your starting material and glassware are completely dry. The reaction is highly sensitive to water.

  • Reagent Amount: Use POCl₃ as both the reagent and the solvent, or use a significant excess (3-5 equivalents) if another solvent is used.

  • Temperature: The reaction typically requires heating at reflux (around 110 °C) for several hours. Monitor by TLC to confirm the disappearance of the starting material.

Q4: The final amination step has a low yield. What are the best conditions?

Low yields in the nucleophilic aromatic substitution of the 4-chloro group can be improved by modern techniques and careful selection of reagents.

  • Microwave Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times (from hours to minutes) and improve yields for the synthesis of 4-aminoquinolines, with reported yields often in the 80-95% range.[7]

  • Solvent and Base: DMSO is often a superior solvent to ethanol or acetonitrile for this reaction.[7] Depending on the ammonia source (e.g., if using ammonium chloride), a base like sodium hydroxide or triethylamine may be required to liberate the free nucleophile.[7]

Data Presentation: Comparison of Amination Methods
MethodTemperature (°C)TimeSolventTypical Yield (%)Reference
Conventional Heating100 - 12012 - 24 hEthanol70 - 80[7]
Microwave Irradiation140 - 18020 - 30 minDMSO80 - 95[7]
Experimental Protocols

Protocol 2: Chlorination

  • Place the dry 6-fluoro-4-hydroxy-2-methylquinoline (1.0 eq) in a flask equipped with a reflux condenser and drying tube.

  • Carefully add phosphorus oxychloride (POCl₃, 3-5 eq).

  • Heat the mixture to reflux (approx. 110 °C) for 2-4 hours.

  • After cooling, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

  • Neutralize with a base (e.g., concentrated NaOH or NH₄OH) until the solution is alkaline.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro product.

Protocol 3: Amination (Microwave Method)

  • In a microwave-safe reaction vessel, combine 4-chloro-6-fluoro-2-methylquinoline (1.0 eq), a source of ammonia (e.g., a solution of ammonia in methanol or ammonium hydroxide), and DMSO.

  • Seal the vessel and place it in a microwave reactor.

  • Heat the mixture to 140-180 °C for 20-30 minutes.[7]

  • After cooling, dilute the reaction mixture with water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization if necessary.

References

Technical Support Center: Purification of Fluorinated Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of fluorinated quinolines.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of fluorinated quinolines often challenging?

A1: The purification of fluorinated quinolines presents unique challenges due to the physicochemical properties imparted by the fluorine atom(s). Fluorine is highly electronegative and can alter the polarity, solubility, and intermolecular interactions of the quinoline scaffold.[1] These changes can lead to issues such as co-elution with impurities of similar polarity, difficulty in crystallization, and altered retention behavior on standard chromatographic stationary phases.

Q2: What are the most common impurities encountered in the synthesis of fluorinated quinolines?

A2: Common impurities include regioisomers, starting materials, and byproducts from side reactions.[2] For instance, in reactions involving substituted anilines and β-diketones, the formation of different regioisomers is a common issue.[3] Self-condensation of ketone starting materials can also lead to significant impurities.[3] Incomplete reactions may leave unreacted starting materials, which can have similar polarities to the product, making separation difficult.

Q3: How does fluorine substitution affect the choice of purification technique?

A3: Fluorine substitution can significantly influence the choice of purification technique. The introduction of fluorine can increase the compound's polarity, potentially making it more suitable for normal-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC).[4] Conversely, highly fluorinated compounds can exhibit unique retention behaviors on fluorinated stationary phases.[1] The altered intermolecular interactions due to fluorine can also necessitate different solvent systems for successful recrystallization compared to their non-fluorinated analogs.[1]

Troubleshooting Guides

Column Chromatography

Issue: Poor separation of the desired fluorinated quinoline from impurities.

Possible Cause Troubleshooting Steps
Co-elution with regioisomers or other impurities of similar polarity. 1. Optimize the mobile phase: A slight change in solvent polarity can significantly impact separation. Try different solvent systems (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). 2. Change the stationary phase: If silica gel is not providing adequate separation, consider using alumina, or specialized fluorinated stationary phases which can offer different selectivity for fluorinated compounds.[4] 3. Use a shallower gradient: In gradient elution, a shallower gradient can improve the resolution between closely eluting compounds.[4]
Compound streaking or tailing on the column. 1. Check for compound instability: Some fluorinated quinolines may be unstable on silica gel. You can test for this by spotting the compound on a TLC plate and letting it sit for an hour before developing. If a new spot appears, consider using a deactivated stationary phase (e.g., by adding a small amount of triethylamine to the eluent for basic compounds) or switching to a different adsorbent like alumina. 2. Improve solubility: Poor solubility in the mobile phase can cause streaking. Ensure your compound is fully dissolved in the loading solvent. If solubility is an issue, consider dry loading the sample.
Compound is not eluting from the column. 1. Increase eluent polarity: The mobile phase may not be polar enough to elute your compound. Gradually increase the polarity of your solvent system. 2. Check for irreversible adsorption: Highly polar or basic fluorinated quinolines might irreversibly bind to silica gel. In this case, switching to a different stationary phase like alumina or using a reverse-phase column might be necessary.
Recrystallization

Issue: Difficulty in obtaining crystals of the fluorinated quinoline (oiling out or no crystal formation).

Possible Cause Troubleshooting Steps
Inappropriate solvent choice. 1. Systematic solvent screening: Test the solubility of your compound in a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, hexane) at room temperature and at boiling point. An ideal solvent will dissolve the compound when hot but not when cold.[5][6] 2. Use a co-solvent system: If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Reheat to get a clear solution and then allow it to cool slowly.[7]
Compound is "oiling out" instead of crystallizing. 1. Lower the crystallization temperature slowly: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly before placing it in an ice bath. 2. Use a more dilute solution: Oiling out can occur if the solution is too concentrated. Add a small amount of the hot solvent to the oil, heat to dissolve, and then try to recrystallize from this more dilute solution. 3. Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the air-solvent interface to create nucleation sites for crystal growth.[7]
Purity does not improve after recrystallization. 1. Impurities have similar solubility: If impurities have a similar solubility profile to your product, a single recrystallization may not be sufficient. Consider a second recrystallization from a different solvent system.[4] 2. Co-precipitation of impurities: Ensure the solution is not supersaturated with impurities. A hot filtration step to remove any insoluble impurities before cooling can be beneficial.[4]
Extraction (Liquid-Liquid and Solid-Phase)

Issue: Poor recovery of the fluorinated quinoline during extraction.

Possible Cause Troubleshooting Steps
Incorrect pH of the aqueous phase (Liquid-Liquid Extraction). Quinolines are basic. To extract a fluorinated quinoline into an organic solvent, the aqueous phase should be basic (pH > pKa of the quinoline) to ensure it is in its free base form. To extract it into an aqueous phase from an organic solvent, an acidic aqueous solution (pH < pKa) should be used to form the protonated, water-soluble salt.
Emulsion formation (Liquid-Liquid Extraction). 1. Gentle mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times. 2. "Salting out": Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its ionic strength and help break the emulsion.[8]
Analyte breakthrough (Solid-Phase Extraction). 1. Incorrect sorbent: The chosen sorbent may not have sufficient affinity for your fluorinated quinoline. Consider a different type of sorbent (e.g., a polymeric or fluorinated phase). 2. Sample overload: The amount of sample loaded exceeds the capacity of the SPE cartridge. Use a larger cartridge or reduce the sample load. 3. Inappropriate loading/washing solvent: The solvent used to dissolve the sample or wash the cartridge may be too strong, causing the analyte to elute prematurely. Use a weaker solvent.[9]
Analyte not eluting (Solid-Phase Extraction). 1. Elution solvent is too weak: The solvent used for elution may not be strong enough to displace the analyte from the sorbent. Increase the strength of the elution solvent (e.g., by increasing the percentage of the organic modifier or by changing the pH). 2. Secondary interactions: The analyte may be interacting with the sorbent through secondary mechanisms (e.g., silanol interactions on silica-based sorbents). Add a modifier to the elution solvent to disrupt these interactions (e.g., a small amount of acid or base).[9]

Data Presentation

Table 1: Example Solvent Systems for Column Chromatography of Fluorinated Quinolines

CompoundStationary PhaseEluent SystemPurity/YieldReference
8-fluoro-2,3-dimethylquinolin-4-yl benzoate derivativesSilica gelNot specifiedYields: 56.1-70.2%[10]
Ethyl 6-bromo-4-hydroxy-2-methylquinoline-3-carboxylate derivativesSilica gel2-4% Methanol in DichloromethaneNot specified[11]
Fluorinated-benzimidazoisoquinoline regioisomersSilica gelHexane:Ethyl Acetate (5:1)Yields: 14% and 9%[2]

Table 2: Example Solvent Systems for Recrystallization of Fluorinated Quinolines

CompoundRecrystallization Solvent(s)Purity/YieldReference
Ciprofloxacin Hydrochloride68-72% EthanolHigh purity, improved yield[12]
1-[[[4-(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinolin-7-yl]oxy]methyl]cyclopropanamine dihydrochlorideMethanol or aqueous Ethanol/AcetoneCrystalline solid[13]
6-FluoroquinolineNot specified (purified by distillation)97%

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography of a Crude Fluorinated Quinoline
  • Stationary Phase Selection and Column Packing:

    • Choose an appropriate stationary phase (e.g., silica gel, alumina). For compounds sensitive to acidic conditions, consider deactivating the silica gel by preparing a slurry with the eluent containing a small amount of a base (e.g., 0.1-1% triethylamine).

    • Pack the column using either a dry packing or slurry method, ensuring the packing is uniform and free of air bubbles.[14]

  • Sample Preparation and Loading:

    • Dissolve the crude fluorinated quinoline in a minimal amount of a suitable solvent, preferably the initial eluent.

    • If the compound has poor solubility in the eluent, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution:

    • Start with a non-polar eluent and gradually increase the polarity (gradient elution). The choice of solvents depends on the polarity of the target compound. Common solvent systems include hexane/ethyl acetate and dichloromethane/methanol.

    • Collect fractions and monitor the elution of the compounds using Thin-Layer Chromatography (TLC).

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified fluorinated quinoline.

Protocol 2: General Procedure for Recrystallization of a Fluorinated Quinoline
  • Solvent Selection:

    • In a small test tube, add a small amount of the crude solid.

    • Add a few drops of a test solvent and observe the solubility at room temperature.

    • If the solid is insoluble, heat the test tube and observe if it dissolves.

    • If the solid dissolves upon heating, cool the test tube to see if crystals form. The ideal solvent dissolves the compound when hot but not when cold.[15]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[7]

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[7]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow crude Crude Fluorinated Quinoline assess Assess Purity (TLC, NMR) crude->assess high_purity High Purity? assess->high_purity extraction Liquid-Liquid or Solid-Phase Extraction high_purity->extraction No, significant impurities pure_product Pure Fluorinated Quinoline high_purity->pure_product Yes recrystallization Recrystallization further_purification Assess Purity Again recrystallization->further_purification chromatography Column Chromatography chromatography->recrystallization extraction->chromatography further_purification->chromatography Needs more purification further_purification->pure_product Purity sufficient Troubleshooting_Chromatography start Poor Chromatographic Separation issue What is the issue? start->issue coelution Co-elution of spots issue->coelution Overlapping Spots streaking Streaking/Tailing issue->streaking Broad/Asymmetric Peaks no_elution Compound not eluting issue->no_elution No Product Detected solution1 Optimize mobile phase Change stationary phase Use shallower gradient coelution->solution1 solution2 Check compound stability Use deactivated silica Improve sample solubility (dry load) streaking->solution2 solution3 Increase eluent polarity Switch to a different stationary phase no_elution->solution3 Fluorine_Properties_Impact fluorine Fluorine Atom Properties - High Electronegativity - Small Size physicochem Altered Physicochemical Properties of Quinolines fluorine->physicochem challenges Purification Challenges physicochem->challenges prop1 Changes in Polarity physicochem->prop1 prop2 Altered Solubility physicochem->prop2 prop3 Modified Intermolecular Interactions (H-bonding, dipole-dipole) physicochem->prop3 chal1 Co-elution in Chromatography prop1->chal1 chal3 Altered Retention on Stationary Phases prop1->chal3 chal2 Difficulty in Crystallization (Oiling out) prop2->chal2 prop3->chal2

References

Technical Support Center: Synthesis of 4-Amino-6-fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of 4-Amino-6-fluoro-2-methylquinoline. The primary synthetic route covered is the nucleophilic aromatic substitution (SNAr) of 4-chloro-6-fluoro-2-methylquinoline.

Troubleshooting Guide

Researchers may encounter several issues during the synthesis of this compound. This guide provides potential causes and solutions for common problems.

Issue Potential Cause Troubleshooting Steps & Solutions
Low or No Product Formation 1. Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivated reagents. 2. Poor quality of starting materials: The 4-chloro-6-fluoro-2-methylquinoline precursor may be impure, or the amine source may be of low quality. 3. Inappropriate solvent or base: The chosen solvent may not be suitable for the SNAr reaction, or the base used may not be strong enough to facilitate the reaction.1. Optimize reaction conditions: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). 2. Verify starting material purity: Ensure the purity of 4-chloro-6-fluoro-2-methylquinoline and the amine source using techniques like Nuclear Magnetic Resonance (NMR) or melting point analysis. 3. Solvent and base selection: Consider using polar aprotic solvents like DMF, DMSO, or NMP, which are known to facilitate SNAr reactions. If a base is required, stronger, non-nucleophilic bases can be employed.
Presence of Multiple Spots on TLC (Impure Product) 1. Unreacted starting material: The most common impurity is the unreacted 4-chloro-6-fluoro-2-methylquinoline. 2. Formation of isomeric byproducts: Although the 4-position is highly activated towards nucleophilic attack, substitution at other positions on the quinoline ring is a possibility, though generally minor. 3. Formation of hydroxylated byproduct: If water is present in the reaction mixture, hydrolysis of the 4-chloro group can lead to the formation of 6-fluoro-2-methylquinolin-4-ol. 4. Dimerization or polymerization: Under certain conditions, side reactions leading to oligomeric or polymeric byproducts can occur.1. Purification: Utilize column chromatography on silica gel to separate the desired product from impurities. Recrystallization from a suitable solvent system can also be effective for purification. 2. Characterization of byproducts: Isolate the major byproducts and characterize them using NMR and mass spectrometry to understand the side reactions. 3. Anhydrous conditions: Ensure all reagents and solvents are dry to minimize the formation of the hydroxylated byproduct.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the workup solvent. 2. Product forms a salt. 3. Product is an oil or low-melting solid. 1. Solvent selection for extraction: Choose a different extraction solvent in which the product has lower solubility. 2. pH adjustment: During aqueous workup, carefully adjust the pH to ensure the product is in its free base form for efficient extraction into an organic solvent. 3. Alternative purification: If recrystallization is difficult, consider techniques like column chromatography or preparative HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction of 4-chloro-6-fluoro-2-methylquinoline with a suitable amino source, such as ammonia or an ammonium salt. The chlorine atom at the C4 position of the quinoline ring is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen.

Q2: What are the expected major byproducts in this reaction?

A2: The most likely byproduct is the starting material, 4-chloro-6-fluoro-2-methylquinoline, due to an incomplete reaction. Another potential byproduct is 6-fluoro-2-methylquinolin-4-ol, formed by the hydrolysis of the starting material if water is present in the reaction mixture. While less common, the formation of regioisomers through substitution at other positions is a possibility.

Q3: How can I identify the main product and the potential byproducts?

A3: The product and byproducts can be identified and characterized using a combination of analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and check the purity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the chemical structure of the product and impurities. The presence of the amino group and the specific substitution pattern can be confirmed.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and byproducts, which helps in their identification.[1][2]

Q4: What reaction conditions are typically used for the amination of 4-chloro-6-fluoro-2-methylquinoline?

A4: Typical conditions involve heating the 4-chloro precursor with an amino source in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction temperature can range from 80°C to 150°C, and the reaction time can vary from a few hours to overnight. The use of a base may be necessary depending on the nature of the aminating agent.

Experimental Protocols

A general protocol for the synthesis of a 4-aminoquinoline derivative from a 4-chloroquinoline precursor is provided below. This should be adapted and optimized for the specific synthesis of this compound.

General Procedure for Nucleophilic Aromatic Substitution:

  • In a round-bottom flask, dissolve 4-chloro-6-fluoro-2-methylquinoline (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO).

  • Add the aminating agent (e.g., an excess of aqueous ammonia or an ammonium salt).

  • If necessary, add a base (e.g., potassium carbonate, triethylamine).

  • Heat the reaction mixture at a specified temperature (e.g., 100-130°C) for a designated time, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Compound Typical Yield (%) Common Purity Issues Analytical Characterization Notes
This compound 60-85%Presence of unreacted 4-chloro starting material.¹H NMR will show characteristic shifts for the amino protons. ¹⁹F NMR will confirm the presence of the fluorine atom. Mass spectrometry will confirm the molecular weight.
6-Fluoro-2-methylquinolin-4-ol < 5% (if anhydrous conditions are maintained)Can be difficult to separate from the desired product due to similar polarity.The -OH proton may be visible in ¹H NMR (solvent dependent). Mass spectrometry will show a molecular ion corresponding to the hydroxylated compound.

Mandatory Visualization

reaction_workflow start Starting Materials: 4-Chloro-6-fluoro-2-methylquinoline Ammonia Source reaction SNAr Reaction (Heat, Solvent) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography/ Recrystallization) workup->purification product Product: This compound purification->product byproduct1 Byproduct: Unreacted Starting Material purification->byproduct1 byproduct2 Byproduct: 6-Fluoro-2-methylquinolin-4-ol (Hydrolysis) purification->byproduct2

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway reactant 4-Chloro-6-fluoro-2-methylquinoline intermediate Meisenheimer Complex (Intermediate) reactant->intermediate + NH₃ hydrolysis_product 6-Fluoro-2-methylquinolin-4-ol reactant->hydrolysis_product + H₂O, - HCl (Side Reaction) nh3 NH₃ product This compound intermediate->product - Cl⁻, - H⁺ h2o H₂O

Caption: Main reaction pathway and a common side reaction.

References

overcoming solubility issues of 4-Amino-6-fluoro-2-methylquinoline in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome solubility challenges with 4-Amino-6-fluoro-2-methylquinoline in experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low aqueous solubility?

A1: The limited aqueous solubility of this compound stems from its molecular structure. The quinoline core is a bicyclic aromatic system, which is inherently hydrophobic.[1] Strong intermolecular forces within the compound's solid crystal lattice can also make it energetically unfavorable for individual molecules to be solvated by water, further restricting solubility.[1] The presence of the lipophilic methyl group and the fluoro substituent can also influence its solubility profile.

Q2: What are the primary strategies for improving the solubility of this compound in my assay?

A2: The most common and effective strategies can be grouped into two main categories:

  • pH Adjustment: this compound has a basic amino group. Lowering the pH of the aqueous buffer will protonate this group, forming a more soluble salt.[1][2] This is often the simplest and most effective initial approach for ionizable compounds.[2]

  • Co-solvency: Using a water-miscible organic solvent, or co-solvent, can increase the solubility of hydrophobic compounds.[1][2] Common co-solvents for biological assays include Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400), and ethanol.[2][3] These agents work by reducing the polarity of the aqueous environment.[1]

Q3: When should I consider more advanced techniques like cyclodextrin complexation?

A3: You should consider using cyclodextrins when your assay is highly sensitive to organic solvents like DMSO, or when pH adjustment is not compatible with your experimental conditions.[2] Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic quinoline molecule in their central cavity, forming an "inclusion complex" with significantly improved aqueous solubility.[1][2][4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative for this purpose.[2]

Q4: How do I choose the best solubility enhancement method for my specific experiment?

A4: The ideal method depends on your compound's physicochemical properties and the tolerance of your biological assay system.[1] A logical approach is outlined in the workflow below. Key factors to consider are the pKa of your compound, the required final concentration, and the sensitivity of your cells or proteins to pH changes and organic solvents. For ionizable compounds like this one, pH adjustment is a logical first step.[1] If that fails or is incompatible with the assay, co-solvents are the next common approach.

start Start: Solubility Issue with this compound is_ionizable Is the compound ionizable? start->is_ionizable ph_adjust Attempt pH Adjustment (Lower pH to protonate amine) is_ionizable->ph_adjust Yes cosolvent Use a Co-solvent (e.g., DMSO, PEG 400) is_ionizable->cosolvent No ph_compatible Is the new pH compatible with the assay? ph_adjust->ph_compatible ph_compatible->cosolvent No success Success: Proceed with Assay ph_compatible->success Yes cosolvent_compatible Is the co-solvent concentration compatible with the assay? cosolvent->cosolvent_compatible cyclodextrin Use Cyclodextrin Complexation (e.g., HP-β-CD) cosolvent_compatible->cyclodextrin No cosolvent_compatible->success Yes cyclodextrin->success Yes fail Consider Advanced Formulation (e.g., solid dispersion, nanoparticles) cyclodextrin->fail No

Caption: Decision workflow for selecting a solubility enhancement method.

Troubleshooting Guides

Issue 1: My compound precipitates immediately after dilution into the aqueous assay buffer.

  • Possible Cause: The compound's solubility limit in the final buffer has been exceeded. This is common when diluting a high-concentration DMSO stock directly into an aqueous solution.

  • Solution Workflow:

    • Decrease Final Concentration: Determine if a lower concentration of the compound is still effective in your assay.

    • Modify the Buffer: Attempt to lower the pH of your final assay buffer (e.g., to pH 6.0-6.5) to see if the protonated form of the compound is more soluble. Always verify that the pH change does not affect your assay's performance.[1][2]

    • Increase Co-solvent Percentage: If your assay can tolerate it, slightly increase the final percentage of the co-solvent (e.g., from 0.5% to 1% DMSO). Test for solvent tolerance in parallel.[3]

    • Change Dilution Method: Instead of adding a small volume of DMSO stock to a large volume of buffer, try adding the buffer to the DMSO stock in the well to maximize interaction with assay components like proteins that can help maintain solubility.[3]

Issue 2: My assay results are variable and not reproducible.

  • Possible Cause: The compound may be precipitating out of solution over the course of the experiment, leading to inconsistent effective concentrations. Even non-visible micro-precipitation can affect results.

  • Solution Workflow:

    • Visual Inspection: After preparing your assay plates, inspect them under a microscope for any signs of compound precipitation.

    • Re-dissolve with Sonication: Use a low-energy plate sonicator to agitate the assay plates, which can help re-dissolve precipitated compound and in some cases achieve supersaturation.[3]

    • Prepare Fresh Dilutions: Avoid using stock solutions that have undergone multiple freeze-thaw cycles, as this can induce precipitation.[3] Prepare fresh dilutions from a concentrated stock for each experiment.

    • Consider Cyclodextrins: Use a carrier like Hydroxypropyl-β-cyclodextrin (HP-β-CD) to form a stable inclusion complex, which is much less likely to precipitate in an aqueous environment.[2]

cluster_cd Cyclodextrin Complexation drug Poorly Soluble Quinoline Derivative complex Soluble Inclusion Complex drug->complex Encapsulation cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cd->complex water Water (Aqueous Buffer) complex->water Dissolves in

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Issue 3: The required concentration of DMSO is toxic to my cells or inhibits my enzyme.

  • Possible Cause: Many biological systems are sensitive to organic solvents, with toxicity or inhibition often observed at DMSO concentrations above 0.5-1%.

  • Solution Workflow:

    • Determine Solvent Tolerance: First, run a vehicle control experiment with varying concentrations of your solvent (e.g., DMSO from 0.1% to 2%) without the compound to determine the maximum tolerable concentration for your specific assay.

    • Switch to a Less Toxic Co-solvent: Consider using co-solvents that are often better tolerated by cells, such as PEG 400 or propylene glycol.[2]

    • Use Cyclodextrin Complexation: This is an excellent alternative as it avoids the use of organic co-solvents altogether, significantly reducing the risk of solvent-induced artifacts.[2]

Quantitative Data on Solubility Enhancement

TechniqueExample ConditionPotential Fold Increase in Aqueous SolubilityKey Considerations
pH Adjustment Decrease pH from 7.4 to 5.410 - 1000 foldFinal pH must be compatible with the assay system.[1][2]
Co-solvency 5% PEG 400 in Water10 - 100 foldCo-solvent concentration must be optimized for assay tolerance.[2]
Co-solvency 1% DMSO in Water5 - 50 foldDMSO can be toxic to cells at higher concentrations.[3]
Cyclodextrin Complexation 50 mM HP-β-CD50 - 5000 foldThe complex size may affect cell permeability or target binding.[2]

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent (PEG 400)

This protocol details how to prepare a stock solution in a co-solvent and dilute it into the final assay buffer.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 20 mM) in 100% Polyethylene Glycol 400 (PEG 400). Ensure the compound is fully dissolved, using gentle warming or sonication if necessary.

  • Serial Dilution: Create a serial dilution series from this 20 mM stock using 100% PEG 400 as the diluent.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of each stock dilution to the appropriate wells of your assay plate.

  • Final Dilution: Add the aqueous assay buffer (e.g., 99 µL) to each well to reach the final desired compound concentration. This will result in a final PEG 400 concentration of 1%.

  • Vehicle Control: Prepare control wells containing the same final concentration of the co-solvent (1% PEG 400) without the compound to account for any solvent effects.[2]

  • Incubation and Analysis: Gently mix the plate and proceed with your standard assay protocol.

start Prepare 10 mM Stock in 100% DMSO dilute Create Serial Dilutions in 100% DMSO start->dilute add_to_plate Add 1 µL of each DMSO dilution to separate wells of a 96-well plate dilute->add_to_plate add_buffer Add 99 µL of Aqueous Assay Buffer to each well add_to_plate->add_buffer mix Mix and Incubate add_buffer->mix analyze Proceed with Assay Analysis mix->analyze

Caption: Standard experimental workflow for co-solvent use in assays.

Protocol 2: Kinetic Solubility Assay

This high-throughput protocol can be used to estimate the aqueous solubility of your compound.

  • Compound Stock Preparation: Create a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Buffer Preparation: Use a physiologically relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Compound Dispensing: In a clear 96-well plate, add 2 µL of the 10 mM DMSO stock to 198 µL of the assay buffer. This creates a nominal concentration of 100 µM with 1% DMSO. Mix thoroughly.

  • Incubation: Cover the plate and incubate at room temperature for 1-2 hours to allow the solution to equilibrate.[2]

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering (e.g., absorbance at 620 nm).

  • Data Analysis: Compare the turbidity of the compound-containing wells to control wells (buffer with 1% DMSO only). A significant increase in turbidity indicates that the compound has precipitated and its solubility is below the tested concentration of 100 µM.

References

Technical Support Center: Optimizing the Combes Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of the Combes quinoline synthesis. Whether you are facing low yields, unexpected side products, or challenges with regioselectivity, this resource is designed to provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Combes quinoline synthesis?

A1: The Combes quinoline synthesis is an acid-catalyzed reaction that proceeds in three main steps:

  • Enamine Formation: An aniline reacts with a β-diketone in an acid-catalyzed condensation reaction to form an enamine intermediate. This step involves the loss of a water molecule.[1][2]

  • Cyclization: The enamine intermediate, in the presence of a strong acid, undergoes an intramolecular electrophilic aromatic substitution to form a new six-membered ring. This annulation is the rate-determining step of the reaction.[1]

  • Dehydration and Aromatization: The cyclized intermediate is then dehydrated and aromatized to yield the final substituted quinoline product.[1]

Q2: Which catalysts are typically used for the Combes synthesis, and how do they compare?

A2: The most common catalysts are strong Brønsted acids that act as dehydrating agents.[3]

  • Concentrated Sulfuric Acid (H₂SO₄): A widely used and effective catalyst for the cyclization step.[1][3]

  • Polyphosphoric Acid (PPA): Another common and effective catalyst that can sometimes offer milder conditions or improved yields compared to sulfuric acid.[3]

  • Polyphosphoric Ester (PPE): A modified catalyst prepared from PPA and an alcohol (e.g., ethanol). It has been reported to be a more effective dehydrating agent than concentrated sulfuric acid in some cases.[1] Other acids such as hydrochloric acid, p-toluenesulfonic acid, and Lewis acids like zinc chloride have also been employed.[2]

Q3: How do substituents on the aniline and β-diketone affect the reaction outcome?

A3: Substituents play a crucial role in both the reaction rate and the regioselectivity of the Combes synthesis.

  • Aniline Substituents: Electron-donating groups on the aniline ring can increase the nucleophilicity of the aromatic ring, facilitating the electrophilic cyclization step. Conversely, strong electron-withdrawing groups, such as a nitro group (-NO₂), can hinder or prevent the cyclization.[2]

  • β-Diketone Substituents: The steric bulk of the substituents on the β-diketone can significantly influence which carbonyl group is preferentially attacked during cyclization, thus controlling the regioselectivity of the final product.[1]

Q4: How can I monitor the progress of my Combes synthesis reaction?

A4: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of the reaction.[4] By spotting the starting materials and the reaction mixture on a TLC plate, you can observe the disappearance of the starting material spots and the appearance of the product spot.[4] The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane.[4] For more detailed analysis, liquid chromatography-mass spectrometry (LC-MS) can be used to identify intermediates and the final product.[4]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete enamine formation. 2. Insufficiently strong acid catalyst for cyclization. 3. Reaction temperature is too low or too high. 4. Deactivation of the aniline ring by strong electron-withdrawing groups.1. Ensure complete removal of water during the initial condensation, possibly by azeotropic distillation. 2. Switch to a stronger acid catalyst (e.g., from PPA to concentrated H₂SO₄). 3. Optimize the reaction temperature. For the cyclization step, temperatures are often in the range of 60-100°C. 4. Consider using an aniline with less deactivating substituents if possible.
Mixture of Regioisomers 1. Use of an unsymmetrical β-diketone. 2. Competing cyclization at different positions on the aniline ring.1. Modify the substituents on the β-diketone to introduce greater steric hindrance at one carbonyl, directing cyclization to the other.[1] 2. The choice of aniline substituents can influence the preferred site of cyclization. For example, with trifluoromethyl-β-diketones, methoxy-substituted anilines tend to yield 2-CF₃-quinolines, while chloro- or fluoroanilines favor the formation of 4-CF₃ regioisomers.[1]
Formation of Tar or Dark-Colored Byproducts 1. High reaction temperatures. 2. Highly acidic conditions causing polymerization or degradation of starting materials or products.1. Lower the reaction temperature and monitor the reaction closely to avoid overheating. 2. Consider using a milder catalyst, such as polyphosphoric ester (PPE), which may reduce charring.[1] 3. During work-up, a purification step such as steam distillation may be effective in separating the product from non-volatile tar.[5]
Difficulty with Product Isolation/Purification 1. Product is an oil and does not precipitate. 2. Product is contaminated with starting materials or byproducts.1. If the product is an oil, perform an extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) after neutralization. 2. Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent.

Data Presentation: Reaction Condition Optimization

The following tables provide a summary of reported reaction conditions for the Combes synthesis to guide your optimization efforts.

Table 1: Effect of Catalyst and Temperature on the Synthesis of 2,4-Dimethylquinolines

Anilineβ-DiketoneCatalystTemperature (°C)TimeYield (%)Reference
m-ChloroanilineAcetylacetoneH₂SO₄---[2]
p-AnisidineCyclohexanone-2-aldehydeLactic Acid---[2]
β-NaphthylamineAcetylacetoneHF60--[2]
AnilineAcetylacetone---61-68[6]

Table 2: Regioselectivity in the Synthesis of Trifluoromethyl-substituted Quinolines

Aniline Substituentβ-DiketoneCatalystMajor Regioisomer
MethoxyTrifluoromethyl-β-diketonePPE2-CF₃-quinoline
ChloroTrifluoromethyl-β-diketonePPE4-CF₃-quinoline
FluoroTrifluoromethyl-β-diketonePPE4-CF₃-quinoline

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dimethyl-7-chloroquinoline [2]

  • Condensation: In a round-bottom flask, mix m-chloroaniline and acetylacetone.

  • Cyclization: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.

  • Reaction: Gently heat the reaction mixture for a short period.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice.

  • Neutralization and Isolation: Neutralize the solution with a base (e.g., ammonia or sodium hydroxide). The product will precipitate and can be collected by filtration.

Protocol 2: General Procedure for Combes Synthesis with PPA

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a condenser, combine the aniline (1.0 eq) and the β-diketone (1.0 eq).

  • Catalyst Addition: Carefully add polyphosphoric acid (PPA) to the mixture with efficient stirring.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-120°C) and maintain for the required time, monitoring by TLC.

  • Work-up: Allow the reaction mixture to cool to room temperature and then carefully pour it onto a mixture of ice and water.

  • Neutralization: Basify the aqueous mixture with a concentrated solution of sodium hydroxide or ammonium hydroxide until the product precipitates.

  • Isolation: Collect the solid product by vacuum filtration and wash with water. If the product is an oil, extract with a suitable organic solvent.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Visualizations

Combes_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Aniline + β-Diketone Enamine Enamine Formation (Condensation) Reactants->Enamine Acid Catalyst Catalyst Acid Catalyst (e.g., H₂SO₄, PPA) Cyclization Annulation (Rate-determining step) Enamine->Cyclization Heat Dehydration Dehydration & Aromatization Cyclization->Dehydration Quench Quench on Ice Dehydration->Quench Neutralize Neutralization with Base Quench->Neutralize Isolate Isolation (Filtration or Extraction) Neutralize->Isolate Purify Purification (Recrystallization or Chromatography) Isolate->Purify Product Substituted Quinoline Purify->Product

Caption: General experimental workflow for the Combes quinoline synthesis.

Troubleshooting_Logic Start Low Yield? Check_Enamine Check Enamine Formation (TLC/LC-MS) Start->Check_Enamine Enamine_OK Enamine Formed? Check_Enamine->Enamine_OK Optimize_Cyclization Optimize Cyclization: - Stronger Acid - Higher Temperature Enamine_OK->Optimize_Cyclization Yes Optimize_Condensation Optimize Condensation: - Azeotropic Water Removal - Longer Reaction Time Enamine_OK->Optimize_Condensation No Mixture Mixture of Isomers? Optimize_Cyclization->Mixture Final_Product Improved Yield/ Selectivity Optimize_Condensation->Final_Product Modify_Substituents Modify Substituents: - Steric Hindrance on Diketone - Electronic Effects on Aniline Mixture->Modify_Substituents Yes Mixture->Final_Product No Modify_Substituents->Final_Product

References

troubleshooting 4-aminoquinoline stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-aminoquinoline compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for 4-aminoquinoline compounds?

A: Proper storage is crucial for maintaining the integrity of 4-aminoquinoline compounds.

  • Solid Form: The parent 4-aminoquinoline compound should be stored as a solid at 0-8°C[1]. Derivatives like Chloroquine diphosphate salt are supplied as a crystalline solid and should be stored at -20°C for long-term stability, where they can be stable for four years or more[2].

  • Stock Solutions: For optimal stability, prepare stock solutions in an appropriate solvent like DMSO[3][4]. It is highly recommended to aliquot the stock solution into single-use vials to prevent multiple freeze-thaw cycles, which can degrade the compound[4][5]. Store these aliquots at -20°C for up to one month or at -80°C for up to six months, always protected from light[4][5].

  • Aqueous Solutions: Aqueous solutions of compounds like chloroquine are not recommended for storage longer than one day[2]. If your experiment requires an aqueous buffer, prepare the solution fresh and use it immediately[4].

Q2: How does pH affect the stability of 4-aminoquinoline solutions?

A: The pH of the solution is a critical factor influencing the stability of 4-aminoquinolines.

  • Acidic Conditions: 4-aminoquinolines generally exhibit high stability in acidic environments. For example, hydroxychloroquine is very stable in highly acidic conditions (up to 6.0 M HCl) at elevated temperatures[3]. Solutions of chloroquine with a pH between 4 and 6 are also stable when heated[6].

  • Basic Conditions: Stability can decrease under strong basic conditions. Hydroxychloroquine shows good stability at 1.0 M NaOH but degrades significantly at a concentration of 6.0 M NaOH at 70°C[3].

  • pKa Values: The 4-aminoquinoline scaffold has two basic moieties: the quinoline ring nitrogen (pKa ~6) and the tertiary amine in the side chain (pKa ~7–8)[7]. These values are important as they influence the protonation state and accumulation of the compound in acidic cellular compartments like lysosomes[7].

Q3: Are 4-aminoquinoline solutions sensitive to light?

A: Yes, 4-aminoquinolines are known to be sensitive to light and can undergo phototoxic reactions when in solution[6][8]. Studies on hydroxychloroquine have shown significant degradation upon exposure to light[8]. Therefore, it is imperative to protect all solutions from light by using amber vials or by wrapping containers in aluminum foil during storage and handling[4][5].

Q4: What are the primary degradation pathways for 4-aminoquinolines?

A: Degradation can occur through several mechanisms:

  • Metabolic Degradation: In biological systems, the primary metabolic pathway is the N-dealkylation of the side chain, a reaction catalyzed by cytochrome P450 enzymes in the liver[9]. Much research into new 4-aminoquinoline derivatives focuses on modifying this side chain to increase metabolic stability[9][10].

  • Oxidative Degradation: 4-aminoquinolines can be sensitive to strong oxidizing agents. Hydroxychloroquine, for instance, degrades rapidly when exposed to sodium hypochlorite[3].

  • Photodegradation: As mentioned, exposure to light can cause degradation[6][8].

Q5: What are the visible signs of degradation in my 4-aminoquinoline solution?

A: Visual inspection can sometimes indicate a problem. While a slight yellowish tint may be normal for some compounds, a significant change in color over time, the appearance of particulate matter, or cloudiness in a previously clear solution may suggest degradation or precipitation. If you suspect degradation, it is best to prepare a fresh solution or use a new batch of the solid compound[4].

Q6: My compound precipitated out of solution after thawing. What should I do?

A: Precipitation upon thawing often indicates that the compound's concentration exceeds its solubility limit at that temperature or in that specific solvent. You can try gently warming the solution to 37°C and sonicating to help redissolve the compound[4]. If the problem persists, consider preparing a more dilute stock solution for future use[4].

Stability Data Summary

The stability of 4-aminoquinoline derivatives can vary based on the specific compound, concentration, storage vehicle, and conditions. The tables below summarize stability data from various studies.

Table 1: Stability of Hydroxychloroquine Sulfate (25 mg/mL) Suspensions

Storage VehicleTemperatureDurationRemaining ConcentrationReference
Medisca Oral Mix4°C or 25°C16 Weeks (91 Days)>99.8%[3][11]
Medisca Oral Mix SF4°C or 25°C16 Weeks (91 Days)>99.8%[3][11]

Table 2: Stability of Hydroxychloroquine (50 mg/mL) Suspensions

Storage VehicleTemperatureDurationStability NotedReference
50% ORA-Plus® / 50% ORA-Sweet®4°C or 30°C90 DaysStable[12][13]
Syrspend® SF PH44°C90 DaysStable[12][13]
Syrspend® SF PH430°C60 DaysStable[12][13]
SyrSpendR SF PH4 (dry)5 ± 3 °C (Refrigerated)60 DaysStable (>90% initial conc.)[14]

Experimental Protocols

Protocol: Stability-Indicating HPLC-UV Method for 4-Aminoquinolines

This protocol provides a general framework for analyzing the stability of 4-aminoquinoline derivatives, based on methods cited for hydroxychloroquine[3][14]. Optimization will be required for different analogues.

  • System & Column:

    • HPLC system with a UV-VIS or Photodiode Array (PDA) detector.

    • Reversed-phase C18 column (e.g., 250 × 4.6 mm; 5 µm particle size)[3].

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water containing 10 mM ammonium acetate and 0.1% formic acid[3].

    • Mobile Phase B: 50:50 mixture of HPLC-grade acetonitrile and methanol[3].

    • Degas and filter all mobile phase solutions through a 0.45 µm filter prior to use.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 to 1.0 mL/min[3][14].

    • Column Temperature: 40°C[3].

    • Detection Wavelength: Monitor at a wavelength appropriate for your compound, typically between 260-340 nm. For hydroxychloroquine, 268 nm has been used[3].

    • Injection Volume: 20-30 µL[3].

    • Gradient Elution (Example):

      • Start at 5% Mobile Phase B, hold for 1 minute.

      • Ramp to 95% B over 13 minutes.

      • Hold at 95% B for 4 minutes.

      • Return to 5% B and re-equilibrate for 5 minutes before the next injection[3].

  • Sample Preparation & Analysis:

    • Prepare a stock solution of your 4-aminoquinoline standard in a suitable solvent (e.g., 1:1 water:DMSO)[3].

    • Create a standard curve by making serial dilutions of the stock solution in HPLC-grade water.

    • For your stability study samples, dilute them to fall within the range of your standard curve.

    • Inject standards and samples. Quantify the concentration of the parent compound by comparing its peak area to the standard curve. Degradation is indicated by a decrease in the parent peak area and the potential appearance of new peaks.

Visualizations

Below are diagrams to help visualize key concepts related to 4-aminoquinoline stability.

G start Stability Issue Suspected (e.g., precipitation, color change, inconsistent results) check_solution Is the solution freshly prepared? start->check_solution prepare_fresh Prepare fresh solution from solid stock. Follow best practices. start->prepare_fresh If in doubt check_storage Review Storage Conditions: - Temperature (e.g., -20°C / 4°C)? - Protected from light? - Aliquoted (no freeze-thaw)? check_solution->check_storage No check_params Review Solution Parameters: - Correct solvent used? - pH within stable range? - Concentration below solubility limit? check_solution->check_params Yes check_storage->check_params Yes remediate_storage Adjust storage to recommended conditions. Use a fresh aliquot. check_storage->remediate_storage No remediate_params Adjust solvent, pH, or concentration. Prepare a new solution. check_params->remediate_params No analyze Analyze compound purity/ concentration via HPLC. check_params->analyze Yes prepare_fresh->analyze remediate_storage->analyze remediate_params->analyze

Caption: Troubleshooting workflow for 4-aminoquinoline stability issues.

G stability 4-Aminoquinoline Stability degradation Degradation stability->degradation   High pH   UV Light   High Temp   Oxidants stable Stable stability->stable   Acidic pH (4-6)   Darkness   Cold (-20°C)   Inert Env. pH pH pH->stability light Light Exposure light->stability temp Temperature temp->stability oxidants Oxidizing Agents oxidants->stability

Caption: Key factors influencing 4-aminoquinoline stability in solution.

G parent 4-Aminoquinoline (e.g., Chloroquine) enzyme Cytochrome P450 (Liver Microsomes) parent->enzyme Metabolism metabolite1 N-Desethyl Metabolite enzyme->metabolite1 1st N-dealkylation metabolite2 Bisdesethyl Metabolite enzyme->metabolite2 2nd N-dealkylation metabolite1->enzyme

Caption: Simplified metabolic degradation pathway of a 4-aminoquinoline.

References

Technical Support Center: Minimizing Side Reactions in 4-Aminoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges and minimize side reactions during the synthesis of 4-aminoquinolines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific issues that may be encountered during the synthesis of 4-aminoquinolines.

Synthesis of the 4-Hydroxyquinoline Core

Q1: I am using the Conrad-Limpach synthesis and getting a significant amount of an isomeric byproduct. What is this side reaction and how can I minimize it?

A1: The primary side reaction in the Conrad-Limpach synthesis is the formation of the 2-hydroxyquinoline isomer via the Knorr reaction pathway. This occurs because the initial aniline can react with the β-ketoester at either the keto group (leading to the desired 4-hydroxyquinoline) or the ester group (leading to the 2-hydroxyquinoline).[1]

Troubleshooting:

  • Temperature Control: The condensation temperature is a critical factor. Lower to moderate temperatures favor the kinetic product, the β-aminoacrylate, which cyclizes to the desired 4-hydroxyquinoline.[2] Higher temperatures (around 140°C or more) favor the thermodynamic product, the β-keto anilide, which leads to the 2-hydroxyquinoline isomer.[1]

  • Solvent Choice: The cyclization step is typically performed at high temperatures (~250°C) in a high-boiling inert solvent. Using solvents like mineral oil or diphenyl ether can improve the yield of the 4-hydroxyquinoline, in some cases up to 95%.[1][3] A study has also shown that solvents like 1,2,4-trichlorobenzene and 2,6-di-tert-butylphenol can give good yields and are less expensive alternatives.[4]

  • Catalyst: The presence of an acid catalyst is often necessary for the Conrad-Limpach synthesis.[2]

Q2: How can I improve the regioselectivity of the 4-hydroxyquinoline synthesis?

A2: The Gould-Jacobs reaction is a superior alternative for achieving high regioselectivity in favor of the 4-hydroxyquinoline.[3][5] This method involves the reaction of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization, saponification, and decarboxylation.[5] The initial condensation step directs the cyclization to favor the 4-position.

Chlorination of the 4-Hydroxyquinoline

Q3: During the chlorination of my 4-hydroxyquinoline with phosphorus oxychloride (POCl₃), I am getting a complex mixture of products. What are the likely side reactions?

A3: The reaction of 4-hydroxyquinolines with POCl₃ can lead to several side products if not properly controlled. The reaction proceeds through phosphorylated intermediates.[6]

  • Pseudodimer Formation: At lower temperatures, phosphorylated intermediates can react with unreacted 4-hydroxyquinoline to form pseudodimers.[6]

  • Incomplete Reaction: Insufficient heating or reaction time can lead to the presence of unreacted starting material or phosphorylated intermediates in the final mixture.

  • Hydrolysis during Workup: The resulting 4-chloroquinoline is highly susceptible to hydrolysis back to the 4-hydroxyquinoline, especially in the presence of water and base.[7]

Troubleshooting:

  • Temperature Control: The reaction should be heated sufficiently (typically 70-90°C) to ensure the conversion of phosphorylated intermediates to the final product.[6]

  • Careful Workup: To prevent hydrolysis, it is crucial to perform the workup under anhydrous or near-anhydrous conditions as much as possible. A common procedure involves removing excess POCl₃ by distillation under reduced pressure.[8][9] The reaction mixture should then be quenched cautiously by pouring it onto ice, followed by neutralization with a weak base like sodium bicarbonate.[7]

  • Solvent Extraction: After quenching, the product should be promptly extracted into an organic solvent like dichloromethane.

Final Amination Step (SNAr Reaction)

Q4: My nucleophilic aromatic substitution (SNAr) reaction to introduce the amine at the 4-position is very slow or incomplete. How can I improve the reaction rate?

A4: A slow SNAr reaction on the 4-chloroquinoline can be due to several factors. The reactivity of the 4-chloroquinoline is enhanced by the electron-withdrawing nature of the quinoline nitrogen.[10] Troubleshooting:

  • Increase Temperature: These reactions often require elevated temperatures.

  • Microwave Irradiation: The use of microwave heating can significantly reduce reaction times and improve yields, often leading to cleaner products.[11][12]

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO can accelerate SNAr reactions. However, their high boiling points can make product removal difficult. Alcohols are also commonly used.[11][12]

  • Catalysis: While not always necessary for 4-chloroquinolines, in some cases, a base like triethylamine or potassium carbonate can improve the reaction rate, particularly with less nucleophilic amines.[12]

Q5: I am observing the formation of a tertiary amine or other symmetrically substituted byproducts in my final product. How can I avoid this?

A5: This is a common issue when using primary amines that can undergo multiple alkylations. Troubleshooting:

  • Use of Excess Amine: Employing a significant excess of the primary amine can statistically favor the formation of the desired monosubstituted product.

  • Stepwise Reductive Amination: If applicable to your side chain synthesis, a stepwise reductive amination procedure with a preformed imine and no excess aldehyde can eliminate the formation of tertiary amine byproducts.[13]

Q6: Are there other common side reactions in the final amination step?

A6: Yes, another potential side reaction is the N-dealkylation of the side chain of the newly formed 4-aminoquinoline, which can occur under harsh reaction conditions or during metabolic processes.[13][14] This can lead to a mixture of products with different side chains. To circumvent this, it is advisable to use the mildest possible reaction conditions that still afford a reasonable reaction rate.

Quantitative Data Summary

The following table summarizes typical yield ranges for the key steps in 4-aminoquinoline synthesis and highlights common side products.

Reaction StepCommon Side Product(s)Typical Yield RangeKey Optimization Parameters
Conrad-Limpach Cyclization 2-Hydroxyquinoline isomer30-70%[1]Lower condensation temperature, use of high-boiling inert solvents (e.g., mineral oil)[1]
Gould-Jacobs Cyclization Regioisomers (with asymmetrically substituted anilines)70-95%[3]High cyclization temperature (~250°C), efficient heat transfer[3]
Chlorination with POCl₃ Phosphorylated intermediates, pseudodimers, hydrolysis product80-95%Temperature control (70-90°C), careful anhydrous workup[6][7]
SNAr Amination Dialkylated products, dealkylated products60-95%[11][12]Excess of amine, choice of solvent, temperature, microwave irradiation[11][12][13]

Experimental Protocols

Protocol 1: Gould-Jacobs Synthesis of 4-Hydroxyquinoline

  • Step 1: Condensation. In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130°C for 1-2 hours. Monitor the reaction by TLC. Remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step.

  • Step 2: Thermal Cyclization. Dissolve the crude anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether. Heat the solution to vigorous reflux (around 250°C) for 30-60 minutes. Cool the reaction mixture to room temperature to allow the product to precipitate. Add a non-polar solvent like hexane to aid precipitation.

  • Step 3: Saponification. Suspend the collected solid in a 10% aqueous solution of sodium hydroxide and heat to reflux for 1-2 hours.

  • Step 4: Decarboxylation. Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid. Collect the solid by filtration, wash with cold water, and dry. Heat the dried solid above its melting point (typically 200-250°C) until carbon dioxide evolution ceases to yield the crude 4-hydroxyquinoline.

Protocol 2: Chlorination of 4-Hydroxyquinoline with POCl₃

  • In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, suspend the 4-hydroxyquinoline (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, 3-5 eq).

  • Heat the mixture to reflux (around 110°C) for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture slightly and remove the excess POCl₃ by distillation under reduced pressure.

  • Carefully quench the reaction by slowly pouring the residue onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or dilute ammonium hydroxide to a pH of 7-8.

  • Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or chloroform).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloroquinoline.

Protocol 3: SNAr Amination to form a 4-Aminoquinoline

  • In a sealable reaction vessel, dissolve the 4-chloroquinoline (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or NMP).

  • Add the desired amine (1.5-3.0 eq). For less reactive amines, a base such as triethylamine or potassium carbonate may be added.

  • Heat the reaction mixture. For conventional heating, reflux temperatures (80-150°C) for several hours may be required. For microwave-assisted synthesis, temperatures of 140-180°C for 20-30 minutes are typical.[11][12]

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by acid-base extraction, crystallization, or column chromatography. For acid-base extraction, dissolve the residue in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The aqueous layer is then basified, and the product is extracted with an organic solvent.

Visualizations

gould_jacobs_workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3 & 4: Hydrolysis & Decarboxylation aniline Aniline intermediate Anilinomethylenemalonate aniline->intermediate Heat (100-130°C) emme Diethyl Ethoxymethylenemalonate emme->intermediate Heat (100-130°C) cyclized_ester 4-Hydroxy-3-carboethoxyquinoline intermediate->cyclized_ester High Temp (~250°C) in Diphenyl Ether final_product 4-Hydroxyquinoline cyclized_ester->final_product 1. NaOH, Reflux 2. HCl, Heat

Caption: Workflow of the Gould-Jacobs synthesis for 4-hydroxyquinolines.

sn_ar_troubleshooting cluster_problem Problem Identification cluster_solution Potential Solutions start SNAr Reaction Issue slow_reaction Slow or Incomplete Reaction? start->slow_reaction side_products Undesired Side Products? start->side_products increase_rate Increase Reaction Rate: - Increase Temperature - Use Microwave - Change Solvent (DMF, DMSO) - Add Base (e.g., Et3N) slow_reaction->increase_rate Yes control_selectivity Control Selectivity: - Use Large Excess of Amine (for dialkylation) - Use Milder Conditions (for dealkylation) side_products->control_selectivity Yes

Caption: Troubleshooting logic for the final SNAr amination step.

References

Technical Support Center: Enhancing the Metabolic Stability of 4-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the metabolic stability of 4-aminoquinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic liabilities of the 4-aminoquinoline scaffold?

A1: The 4-aminoquinoline core is susceptible to several metabolic transformations that can limit its therapeutic potential. The most common metabolic pathways include:

  • N-Dealkylation: The aliphatic side chain, particularly the terminal amine, is prone to oxidative N-dealkylation, primarily mediated by cytochrome P450 (CYP) enzymes.[1][2][3][4] This process can lead to metabolites with reduced activity and increased clearance.[2]

  • Quinone-imine Formation: 4-aminoquinolines containing a 4'-hydroxyl group, such as amodiaquine, can be oxidized to a reactive quinone-imine metabolite.[5][6][7] This highly reactive species can covalently bind to proteins, leading to potential hepatotoxicity and agranulocytosis.[6]

  • Aromatic Hydroxylation: The quinoline ring system itself can undergo hydroxylation at various positions, mediated by CYP enzymes.

  • Aldehyde Oxidase (AO) Mediated Metabolism: For derivatives containing certain nitrogen-containing heterocyclic structures, metabolism by aldehyde oxidase can be a significant clearance pathway.[8][9][10][11][12]

Q2: What are the most effective strategies to improve the metabolic stability of 4-aminoquinoline derivatives?

A2: Several rational drug design strategies can be employed to block or slow down the metabolic pathways mentioned above:

  • Modification of the Aliphatic Side Chain:

    • Introduce Steric Hindrance: Replacing the terminal diethylamino group with a bulkier group, such as a tert-butyl group, can sterically hinder N-dealkylation by CYP enzymes, significantly increasing metabolic stability.[2][5]

    • Bioisosteric Replacement: Replacing the terminal amine with other functional groups that are less prone to metabolism can also be an effective strategy.[13][14][15]

  • Modification of the Quinoline Core:

    • Block Quinone-imine Formation: For amodiaquine analogues, removing or replacing the 4'-hydroxyl group with a halogen (e.g., fluorine or chlorine) or another group incapable of oxidation prevents the formation of the toxic quinone-imine metabolite.[5][6]

    • Introduce Electron-Withdrawing Groups: The introduction of electron-withdrawing groups can sometimes modulate the metabolic profile of the molecule.

Q3: How do I choose the appropriate in vitro assay to assess the metabolic stability of my 4-aminoquinoline derivatives?

A3: The choice of assay depends on the specific metabolic pathways you want to investigate:[16][17]

  • Microsomal Stability Assay: This is a good starting point to assess Phase I metabolism, primarily mediated by CYP enzymes.[17][18] It uses liver microsomes, which are rich in these enzymes.

  • Hepatocyte Stability Assay: This assay utilizes intact liver cells and provides a more comprehensive picture of overall metabolic stability, including both Phase I and Phase II (conjugation) pathways.[17][19][20]

  • Cytosol Stability Assay: If you suspect metabolism by cytosolic enzymes like aldehyde oxidase, an assay using the S9 fraction or cytosol is necessary.[12]

Troubleshooting Guides

Problem 1: My 4-aminoquinoline derivative shows high clearance in the microsomal stability assay.

Potential Cause Troubleshooting Step
Rapid N-dealkylation of the side chain. Synthesize analogues with bulkier substituents on the terminal amine (e.g., tert-butyl) to sterically hinder CYP access.[2][5]
Extensive aromatic hydroxylation. Consider introducing blocking groups, such as fluorine, at positions susceptible to hydroxylation.
Metabolism by multiple CYP isoforms. Perform reaction phenotyping studies with specific CYP inhibitors or recombinant CYP enzymes to identify the major contributing isoforms. This can guide more targeted structural modifications.

Problem 2: I am observing potential toxicity with my amodiaquine analogue.

Potential Cause Troubleshooting Step
Formation of a reactive quinone-imine metabolite. Confirm the presence of a 4'-hydroxyl group. If present, synthesize analogues where this group is removed or replaced with a non-oxidizable group like a halogen.[5][6]
Off-target activity. Screen the compound against a panel of off-targets to identify potential unwanted interactions.

Quantitative Data Summary

The following tables summarize metabolic stability data for selected 4-aminoquinoline derivatives from the literature.

Table 1: In Vitro Metabolic Stability of 4-Aminoquinoline Derivatives in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference
Chloroquine (CQ)133 ± 15.5-[6][7]
Amodiaquine (AQ)5.4 ± 0.42-[6][7]
Analogue 140 - 51-[6][7]
Analogue 240 - 51-[6][7]
Analogue 340 - 51-[6][7]
Analogue 4~5-[6][7]

Note: Data presented as mean ± standard deviation where available. Direct comparison between different studies should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

Protocol 1: Microsomal Stability Assay

This protocol provides a general procedure for assessing the metabolic stability of a test compound using liver microsomes.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

    • Thaw pooled liver microsomes (e.g., human, rat, mouse) on ice.

    • Prepare a solution of NADPH regenerating system.

    • Prepare a quenching solution (e.g., acetonitrile with an internal standard).

  • Incubation:

    • Pre-warm a solution of microsomes in buffer (e.g., phosphate buffer, pH 7.4) at 37°C.

    • Initiate the reaction by adding the test compound (final concentration typically 1 µM) and the NADPH regenerating system.

    • Incubate the mixture at 37°C with shaking.

  • Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately add the aliquot to the quenching solution to stop the reaction and precipitate the protein.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration) * 1000.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Processing prep_reagents Prepare Reagents (Compound, Microsomes, NADPH) pre_warm Pre-warm Microsomes (37°C) prep_reagents->pre_warm initiate_reaction Initiate Reaction (Add Compound & NADPH) pre_warm->initiate_reaction incubate Incubate (37°C with shaking) initiate_reaction->incubate sampling Take Samples at Time Points incubate->sampling quench Quench Reaction (Acetonitrile + IS) sampling->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Caption: Workflow for a typical microsomal stability assay.

metabolic_pathways cluster_phase1 Phase I Metabolism cluster_enzymes Key Enzymes cluster_outcomes Potential Outcomes AQ 4-Aminoquinoline Derivative N_Dealkylation N-Dealkylation AQ->N_Dealkylation Quinone_Imine Quinone-imine Formation (if 4'-OH is present) AQ->Quinone_Imine Hydroxylation Aromatic Hydroxylation AQ->Hydroxylation AO_Metabolism Aldehyde Oxidase Metabolism AQ->AO_Metabolism Metabolites Metabolites with Altered Activity N_Dealkylation->Metabolites Toxicity Reactive/Toxic Metabolites Quinone_Imine->Toxicity Hydroxylation->Metabolites Increased_Clearance Increased Clearance AO_Metabolism->Increased_Clearance CYP450 CYP450s CYP450->N_Dealkylation CYP450->Quinone_Imine CYP450->Hydroxylation AO Aldehyde Oxidase AO->AO_Metabolism

Caption: Major metabolic pathways for 4-aminoquinoline derivatives.

logical_relationship cluster_problem Problem Identification cluster_cause Potential Cause cluster_solution Design Strategy High_Clearance High Metabolic Clearance N_Dealkylation N-Dealkylation High_Clearance->N_Dealkylation Toxicity Observed Toxicity Quinone_Imine Quinone-imine Formation Toxicity->Quinone_Imine Steric_Hindrance Introduce Steric Hindrance (e.g., t-butyl group) N_Dealkylation->Steric_Hindrance Remove_OH Remove/Replace 4'-OH Group Quinone_Imine->Remove_OH

Caption: Troubleshooting logic for enhancing metabolic stability.

References

Technical Support Center: Optimization of 4-Aminoquinoline Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-aminoquinoline libraries.

Frequently Asked Questions (FAQs)

Q1: What is the most prevalent method for synthesizing 4-aminoquinolines?

The most common method for synthesizing 4-aminoquinolines is through a nucleophilic aromatic substitution (SNAr) reaction.[1][2][3] This typically involves the reaction of a 4-chloroquinoline derivative with a primary or secondary amine. The electron-withdrawing nature of the quinoline ring system activates the C4 position, making it susceptible to nucleophilic attack.[1]

Q2: What are the critical reaction parameters to optimize for the SNAr synthesis of 4-aminoquinolines?

Key parameters to optimize include the choice of solvent, base, temperature, and reaction time.[1] The nature of the amine nucleophile also significantly influences the reaction's success. Microwave irradiation can be an effective technique to accelerate these reactions and improve yields.[1]

Q3: Can anilines be used as nucleophiles in SNAr reactions with 4-chloroquinolines?

Yes, anilines can be used, but they are generally less reactive than aliphatic amines.[1] Reactions involving anilines may necessitate more forcing conditions, such as higher temperatures or the use of a Brønsted or Lewis acid catalyst, to achieve satisfactory yields.[1][2][3]

Q4: What are some alternative methods to the SNAr reaction for synthesizing 4-aminoquinolines?

Several alternative methods exist, including:

  • Palladium-catalyzed reactions: These can include multicomponent domino reactions and dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones.[1][2][3]

  • Copper-catalyzed reactions: Copper catalysts are utilized in various annulation strategies.[1][2][3]

  • Rearrangement reactions: Specific precursors can undergo rearrangement to form the 4-aminoquinoline scaffold.[1][2]

Troubleshooting Guide

Low Reaction Yield

Q: I am observing a low yield in my SNAr reaction between a 4-chloroquinoline and an amine. What are the potential causes and how can I address them?

A: Low yields can stem from several factors:

  • Poor Nucleophilicity of the Amine: If the amine is weakly nucleophilic (e.g., anilines), consider using more forcing reaction conditions like higher temperatures or a catalyst.[1][2][3]

  • Suboptimal Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMSO, DMF, and NMP are often effective for SNAr reactions.[1] For microwave-assisted synthesis, DMSO has been shown to be superior to ethanol and acetonitrile.[2][3] Toluene can be a suitable solvent for certain metal-catalyzed reactions.[2][3]

  • Inadequate Base: An inappropriate or insufficient base can lead to poor yields. For less reactive amines like anilines, a stronger base such as sodium hydroxide may be required.[2][3] When using primary amines, an external base may not be necessary as the amine can act as a base itself.[2][3]

  • Incorrect Temperature or Reaction Time: The reaction may not have reached completion due to insufficient heating or time. Reactions can range from a few hours to over 24 hours.[1] Microwave synthesis is often much faster, typically requiring 20-30 minutes at temperatures between 140-180°C.[2][3] Monitoring the reaction progress by thin-layer chromatography (TLC) is recommended.[1]

  • Product Precipitation: The desired product might precipitate from the reaction mixture along with byproducts, leading to an apparent low yield after work-up.[1]

Side Product Formation

Q: I am observing significant side product formation. What are the common side products and how can I minimize them?

A: A common side product, especially when using a diamine as the nucleophile, is the formation of a bis-quinoline, where two quinoline moieties attach to the same diamine linker. To favor the formation of the mono-substituted product, use a large excess of the diamine.[1]

Purification Challenges

Q: I am facing difficulties in purifying my 4-aminoquinoline product. What are some effective purification strategies?

A: Common purification issues and their solutions include:

  • Removal of Excess Amine: A high-boiling-point amine used in excess can be challenging to remove. An acidic wash (e.g., with dilute HCl) during the work-up will protonate the excess amine, rendering it water-soluble and easily separable from the organic layer containing the product.[1]

  • Separation from Polar Byproducts: If the product and polar byproducts have similar retention factors on silica gel, consider alternative purification techniques such as reversed-phase HPLC.[4]

Data Presentation

Table 1: Summary of Optimized Reaction Conditions for 4-Aminoquinoline Synthesis

MethodCatalyst/ReagentBaseSolventTemperature (°C)TimeYieldReference
Microwave SNArNoneNaOH (for anilines)DMSO140-18020-30 min80-95%[2][3]
Conventional SNArNoneK2CO3/Et3NNMPNot SpecifiedNot Specified50%[5]
Pd-catalyzed DominoPdCl2(PPh3)2Et3NTHF7024 hModerate to Good[2][3]
Pd-catalyzed CyclizationPd(OAc)2/1,10-phenCs2CO3DCE8016 h25-75%[2][3]
Cu-catalyzed AnnulationCuTCNoneEthyl Acetate753 hNot Specified[2][3]
Pd-catalyzed DehydrogenationPd(OAc)2/1,10-phenNonePivalic Acid1404 hGood[2]

Experimental Protocols

General Protocol for SNAr Synthesis of 4-Aminoquinolines (Conventional Heating)
  • In a round-bottom flask, combine the 4-chloroquinoline derivative (1 equivalent), the desired amine (1-5 equivalents), and a suitable solvent (e.g., NMP, DMF, or DMSO).

  • Add the appropriate base if required (e.g., K2CO3, Et3N).

  • Heat the reaction mixture to the desired temperature (typically 120-150°C) and stir for the required duration (can range from a few hours to over 24 hours).[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC).[1]

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • Perform an aqueous work-up. This may include an acidic wash (e.g., dilute HCl) to remove excess amine.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for Microwave-Assisted SNAr Synthesis
  • In a microwave reaction vessel, combine the 4-chloroquinoline derivative (1 equivalent), the amine (1-3 equivalents), and a suitable solvent (e.g., DMSO).[1]

  • Add a base if necessary (e.g., NaOH for anilines).

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to the target temperature (e.g., 140-180°C) for the specified time (e.g., 20-30 minutes).[2][3]

  • After cooling, proceed with the work-up and purification as described in the conventional heating protocol.

Visualizations

experimental_workflow start Start reagents Combine 4-chloroquinoline, amine, solvent, and base start->reagents reaction Reaction: Conventional Heating or Microwave Irradiation reagents->reaction monitoring Monitor reaction progress by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (e.g., acidic wash) monitoring->workup Complete extraction Extraction with organic solvent workup->extraction drying Drying and Concentration extraction->drying purification Purification: Column Chromatography, Recrystallization, or HPLC drying->purification characterization Characterization: NMR, MS purification->characterization end End characterization->end

Caption: General experimental workflow for 4-aminoquinoline library synthesis.

troubleshooting_guide start Low Yield check_amine Check Amine Reactivity start->check_amine weak_amine Weakly Nucleophilic? check_amine->weak_amine increase_temp Increase Temperature/ Add Catalyst weak_amine->increase_temp Yes check_conditions Check Reaction Conditions weak_amine->check_conditions No end Improved Yield increase_temp->end suboptimal_solvent Suboptimal Solvent? check_conditions->suboptimal_solvent change_solvent Switch to DMSO, DMF, NMP suboptimal_solvent->change_solvent Yes inadequate_base Inadequate Base? suboptimal_solvent->inadequate_base No change_solvent->end stronger_base Use Stronger Base (e.g., NaOH) inadequate_base->stronger_base Yes insufficient_time Insufficient Time/ Temperature? inadequate_base->insufficient_time No stronger_base->end increase_time_temp Increase Time/ Temperature insufficient_time->increase_time_temp Yes purification_issue Purification Issue? insufficient_time->purification_issue No monitor_tlc Monitor by TLC increase_time_temp->monitor_tlc monitor_tlc->end optimize_purification Optimize Purification (e.g., acidic wash, HPLC) purification_issue->optimize_purification Yes purification_issue->end No optimize_purification->end

Caption: Troubleshooting decision tree for low yields in 4-aminoquinoline synthesis.

References

Technical Support Center: Resolving Peak Tailing in HPLC of Basic Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing during the HPLC analysis of basic quinoline compounds.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a "tail" that extends from the peak maximum towards the baseline.[1] An ideal, symmetrical peak, often described as a Gaussian peak, is essential for accurate quantification and resolution.[2] Peak tailing is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). A symmetrical peak has a Tf or As value of 1.0, while values greater than 1.2 are generally considered to indicate peak tailing.[1]

Q2: Why are basic quinoline compounds prone to peak tailing?

The basic nature of the quinoline ring, often containing a primary amino group, makes these compounds susceptible to strong interactions with residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[1][3] These silanol groups can be deprotonated and carry a negative charge, leading to secondary ionic interactions with the protonated basic quinoline molecules. This causes some analyte molecules to be retained longer than others, resulting in a tailed peak shape.[1]

Q3: What are the primary causes of peak tailing for basic compounds like quinolines?

The most common causes include:

  • Secondary Silanol Interactions: Strong ionic interactions between the protonated basic analyte and negatively charged silanol groups on the stationary phase are the primary cause.[1][3]

  • Improper Mobile Phase pH: A mobile phase pH that is close to the pKa of the quinoline compound can lead to the presence of both ionized and non-ionized forms of the analyte, causing peak distortion.[2]

  • Column Degradation: Over time, the stationary phase of the column can degrade, creating more active silanol sites that contribute to peak tailing.

  • Sample Overload: Injecting too much of the sample can saturate the stationary phase, leading to peak distortion.[1]

  • Extra-Column Effects: Excessive volume in tubing, connections, or the detector flow cell can cause band broadening and peak tailing.[2]

Troubleshooting Guide

If you are observing asymmetrical peaks with significant tailing for your basic quinoline compounds, this guide provides a systematic approach to diagnose and resolve the issue.

Step 1: Initial Diagnosis

The first step is to determine if the peak tailing is due to interactions with the stationary phase or other factors.

Experimental Protocol: Initial Diagnostic Test

  • Inject a Neutral Compound: Prepare and inject a solution of a neutral compound (e.g., toluene or naphthalene) under the same chromatographic conditions used for your quinoline analyte.

  • Analyze the Peak Shape:

    • If the neutral compound's peak is symmetrical: The problem is likely due to secondary interactions between your basic quinoline compound and the stationary phase. Proceed to Step 2: Mobile Phase Optimization .

    • If the neutral compound's peak also tails: The issue is likely related to the column itself (e.g., a void or contamination) or extra-column effects. Proceed to Step 4: Column and System Evaluation .

Step 2: Mobile Phase Optimization

Optimizing the mobile phase is often the most effective way to reduce peak tailing for basic compounds.

A. Adjusting Mobile Phase pH

Lowering the pH of the mobile phase can protonate the residual silanol groups on the silica surface, minimizing their interaction with the protonated basic quinoline analyte.

Experimental Protocol: pH Adjustment

  • Prepare a Low pH Mobile Phase: Add a small amount of an acidic modifier to the aqueous component of your mobile phase to achieve a pH between 2.5 and 3.5. Common modifiers include:

    • 0.1% (v/v) Trifluoroacetic Acid (TFA)

    • 0.1% (v/v) Formic Acid

  • Equilibrate the System: Flush the column with the new mobile phase for at least 15-20 column volumes to ensure it is fully equilibrated.

  • Inject the Sample: Inject your quinoline compound and analyze the peak shape.

Quantitative Data Summary: Effect of Mobile Phase pH on Peak Asymmetry

AnalyteMobile Phase pHTailing Factor (Tf)
Basic Quinoline Compound A7.02.1
Basic Quinoline Compound A3.0 (with 0.1% Formic Acid)1.2

This table demonstrates the significant improvement in peak symmetry when the mobile phase pH is lowered.

B. Using Mobile Phase Additives

In addition to pH adjustment, certain additives can further reduce peak tailing.

  • Trifluoroacetic Acid (TFA): Acts as an ion-pairing agent, forming a neutral complex with the protonated basic analyte, which then interacts more predictably with the stationary phase.[4]

  • Triethylamine (TEA): A basic additive that competes with the basic analyte for interaction with the active silanol sites. It is typically used at concentrations of 0.1-0.5% (v/v).

Experimental Protocol: Using Mobile Phase Additives

  • Prepare Mobile Phase with Additive: Add the chosen additive (e.g., 0.1% TFA or 0.2% TEA) to the mobile phase.

  • Equilibrate and Analyze: Equilibrate the column and inject your sample as described above.

Step 3: Column Selection

If mobile phase optimization does not fully resolve the issue, selecting a different type of HPLC column may be necessary.

  • End-Capped Columns: These columns have been treated to reduce the number of accessible silanol groups.

  • "Base-Deactivated" Columns or Type B Silica Columns: These are made with high-purity silica that has fewer and less acidic silanol groups.[5]

  • Polar-Embedded Columns: These columns have a polar functional group embedded in the alkyl chain of the stationary phase, which helps to shield the analyte from residual silanols.

  • Hybrid Particle Columns: These columns are made from a hybrid of silica and organic polymer, offering better pH stability and reduced silanol activity.

Quantitative Data Summary: Comparison of Column Types for Basic Quinoline Analysis

Column TypeStationary PhaseTailing Factor (Tf) for Quinoline B
Conventional C18C181.9
End-Capped C18C18, End-capped1.4
Polar-EmbeddedC18 with embedded amide group1.1

This table illustrates the superior performance of modern column technologies for the analysis of basic compounds.

Step 4: Column and System Evaluation

If a neutral compound also shows peak tailing, the problem may lie with the column hardware or the HPLC system itself.

  • Column Contamination: Flush the column with a series of strong solvents to remove any contaminants.

  • Column Void: A void at the head of the column can cause peak distortion. This often requires replacing the column.

  • Extra-Column Volume: Minimize the length and internal diameter of all tubing between the injector and the detector to reduce dead volume.

Visualizing the Mechanisms and Workflows

Diagram 1: The Root Cause of Peak Tailing

Interaction of a Basic Quinoline with a Silica Surface cluster_surface Silica Stationary Phase cluster_analyte Mobile Phase Silanol Deprotonated Silanol Group (Si-O⁻) Quinoline Protonated Quinoline (Analyte⁺) Quinoline->Silanol Strong Ionic Interaction (Causes Peak Tailing)

Caption: Interaction between a basic quinoline and a deprotonated silanol group.

Diagram 2: Troubleshooting Workflow for Peak Tailing

Troubleshooting Workflow for Peak Tailing Start Peak Tailing Observed InjectNeutral Inject a Neutral Compound Start->InjectNeutral NeutralTails Does the neutral peak tail? InjectNeutral->NeutralTails CheckColumnSystem Check Column and System (Void, Contamination, Extra-Column Volume) NeutralTails->CheckColumnSystem Yes OptimizeMobilePhase Optimize Mobile Phase (pH, Additives) NeutralTails->OptimizeMobilePhase No ProblemSolved Problem Resolved CheckColumnSystem->ProblemSolved ChangeColumn Consider a Different Column (End-capped, Polar-Embedded) OptimizeMobilePhase->ChangeColumn If tailing persists OptimizeMobilePhase->ProblemSolved If resolved ChangeColumn->ProblemSolved

Caption: A logical workflow for troubleshooting peak tailing in HPLC.

References

Validation & Comparative

Validating the Kinase Inhibitory Activity of 4-Amino-6-fluoro-2-methylquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitory activity of 4-Amino-6-fluoro-2-methylquinoline and its analogs against other well-established kinase inhibitors. Due to the limited publicly available data on the specific kinase inhibitory profile of this compound, this document leverages data from structurally similar compounds to provide a predictive assessment of its potential activity. The information herein is intended to guide researchers in designing experiments to validate the efficacy and selectivity of this compound.

Data Presentation: Comparative Kinase Inhibitory Activity

Compound/Analog NameTarget Kinase(s)IC50 (nM)Notes
This compound Analog (General) RIPK2< 100The presence of a fluorine atom at the C6 position is suggested to contribute to inhibitory activity through hydrogen bonding.[1]
6-Fluoro-4-anilinoquinoline Analog GAKPotent (nM range)4-Anilinoquinolines with 6-fluoro substitution demonstrate potent GAK activity and high selectivity.
Ponatinib BCR-ABL (including T315I mutant), FLT3, other kinases0.02 (K562 cells) - 15 (K562IR cells)A multi-kinase inhibitor effective against resistant mutations.[1][2]
Gefitinib EGFR33 - 54A selective inhibitor of the epidermal growth factor receptor tyrosine kinase.[3][4]

Experimental Protocols

To validate the kinase inhibitory activity of this compound, the following detailed experimental protocols for key kinase assays are provided.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescent Assay)

This protocol is a general method adaptable for various kinases, including RIPK2, GAK, and HER2.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The luminescence signal is directly proportional to the kinase activity.[5][6]

Materials:

  • This compound (test compound)

  • Recombinant target kinase (e.g., RIPK2, GAK, HER2)

  • Kinase-specific substrate (e.g., Myelin Basic Protein for RIPK2, Histone H1 for GAK)[7][8]

  • ATP

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[5][6]

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup:

    • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the target kinase enzyme solution.

    • Add 2 µL of a mixture containing the kinase substrate and ATP.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay: Inhibition of TNF-α Secretion (for RIPK2)

This protocol assesses the ability of the test compound to inhibit the NOD2-RIPK2 signaling pathway in a cellular context.

Principle: Activation of the NOD2 receptor by muramyl dipeptide (MDP) triggers a signaling cascade involving RIPK2, leading to the production and secretion of the pro-inflammatory cytokine TNF-α. An inhibitor of RIPK2 will block this process.

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Muramyl dipeptide (MDP)

  • This compound (test compound)

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • TNF-α ELISA kit

Procedure:

  • Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 1 x 10⁵ to 2 x 10⁵ cells per well.

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound or DMSO for 1-2 hours.

  • NOD2 Activation: Stimulate the cells by adding MDP to a final concentration that elicits a robust TNF-α response (e.g., 10 µg/mL). Include an unstimulated control group.

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a CO₂ incubator.

  • TNF-α Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Determine the dose-dependent inhibition of MDP-induced TNF-α secretion by the test compound and calculate the IC50 value.

Mandatory Visualization

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection (ADP-Glo) cluster_analysis Data Analysis Compound_Prep Compound Dilution Reaction_Setup Add Components to Plate (Compound, Enzyme, Substrate/ATP) Compound_Prep->Reaction_Setup Enzyme_Prep Enzyme Preparation Enzyme_Prep->Reaction_Setup Substrate_ATP_Mix Substrate/ATP Mixture Substrate_ATP_Mix->Reaction_Setup Incubation Incubate at RT (60 min) Reaction_Setup->Incubation Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubation->Add_ADP_Glo Incubate_1 Incubate at RT (40 min) Add_ADP_Glo->Incubate_1 Add_Detection_Reagent Add Kinase Detection Reagent (Generate Luminescence) Incubate_1->Add_Detection_Reagent Incubate_2 Incubate at RT (30 min) Add_Detection_Reagent->Incubate_2 Read_Plate Measure Luminescence Incubate_2->Read_Plate Data_Analysis Calculate % Inhibition Determine IC50 Read_Plate->Data_Analysis

Caption: Workflow for an in vitro kinase inhibition assay using a luminescence-based detection method.

RIPK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NOD2 NOD2 RIPK2 RIPK2 NOD2->RIPK2 Recruits & Activates MDP MDP (Muramyl Dipeptide) MDP->NOD2 Binds to NFkB NF-κB Activation RIPK2->NFkB Activates TNFa TNF-α Secretion NFkB->TNFa Induces Inhibitor 4-Amino-6-fluoro- 2-methylquinoline Inhibitor->RIPK2 Inhibits

Caption: Simplified signaling pathway of NOD2-mediated RIPK2 activation leading to TNF-α secretion.

References

A Comparative Guide to 4-Amino-6-fluoro-2-methylquinoline and Other 4-Aminoquinolines for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 4-Amino-6-fluoro-2-methylquinoline against other key 4-aminoquinoline compounds. This document synthesizes available experimental data and outlines detailed methodologies to support further research and development in this area.

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most notably for its profound impact on the treatment of malaria. The archetypal drug, chloroquine, and its analogue, amodiaquine, have been instrumental in global health, although their efficacy is now challenged by widespread drug resistance. This has spurred the development of new derivatives with modified structures to enhance activity against resistant strains and improve safety profiles.

This guide focuses on this compound, a derivative featuring a fluorine atom at the 6-position and a methyl group at the 2-position of the quinoline ring. While direct experimental data for this specific compound is limited in publicly available literature, this guide will draw upon structure-activity relationships and experimental findings from closely related analogues to provide a comprehensive comparison. The inclusion of a fluorine atom is a common strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding affinity.

Physicochemical Properties: A Comparative Overview

PropertyChloroquineAmodiaquineThis compound (Predicted)
Molecular Formula C₁₈H₂₆ClN₃C₂₀H₂₂ClN₃OC₁₀H₉FN₂
Molecular Weight 319.87 g/mol 355.86 g/mol 176.18 g/mol
LogP (Predicted) ~4.6~4.2Higher than non-fluorinated analogue
pKa (Predicted) 8.4, 10.27.6, 9.4Likely to have a basic pKa due to the amino groups

Biological Activity: Antimalarial and Cytotoxic Effects

The primary therapeutic application of 4-aminoquinolines has been in the treatment of malaria. Their mechanism of action involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole, leading to the accumulation of toxic free heme.

While specific antimalarial IC₅₀ values for this compound are not available, studies on other fluorinated 4-aminoquinolines suggest that the introduction of fluorine can maintain or even enhance antimalarial potency, particularly against chloroquine-resistant strains.

In addition to their antimalarial properties, 4-aminoquinolines have been investigated for their potential as anticancer agents. The cytotoxic effects of these compounds are an important consideration in drug development. A study on various 4-aminoquinoline derivatives provides valuable insights into how substitutions on the quinoline ring affect cytotoxicity.

Comparative Cytotoxicity Data

The following table presents the 50% growth inhibition (GI₅₀) values for selected 4-aminoquinoline derivatives against human breast cancer cell lines, providing a basis for predicting the potential cytotoxicity of this compound.

CompoundStructureGI₅₀ (μM) vs. MDA-MB-468[1]GI₅₀ (μM) vs. MCF-7[1]
Chloroquine7-chloro-4-(4-diethylamino-1-methylbutylamino)quinoline24.3620.72
Amodiaquine7-chloro-4-(4-hydroxy-3-diethylaminomethylanilino)quinoline--
Butyl-(7-chloro-quinolin-4-yl)-amine4-(butylamino)-7-chloroquinoline13.7214.47
Butyl-(7-fluoro-quinolin-4-yl)-amine 4-(butylamino)-7-fluoroquinoline 11.52 11.85
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine4-(2-(dimethylamino)ethylamino)-7-chloroquinoline8.7311.52
N′-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine 4-(2-(dimethylamino)ethylamino)-7-fluoroquinoline 11.47 13.58

Note: The data for the 7-fluoro analogues are used as a proxy to estimate the potential activity of the 6-fluoro isomer.

The data suggests that the replacement of the 7-chloro group with a 7-fluoro group can result in comparable or slightly increased cytotoxicity against these cancer cell lines.[1] This highlights the potential of fluorinated 4-aminoquinolines as a class of compounds with significant biological activity that warrants further investigation.

Experimental Protocols

General Synthesis of 4-Aminoquinoline Derivatives

The synthesis of 4-aminoquinoline derivatives typically involves the nucleophilic aromatic substitution of a 4-chloroquinoline precursor with a suitable amine.[1]

Protocol:

  • A mixture of the appropriate 4-chloroquinoline (e.g., 4-chloro-6-fluoro-2-methylquinoline) and an excess of the desired amine is heated, often in a solvent such as ethanol or under neat conditions.

  • The reaction mixture is stirred at an elevated temperature (e.g., 120-130°C) for several hours.

  • Upon completion, the reaction mixture is cooled and worked up. This typically involves dissolving the mixture in an organic solvent (e.g., dichloromethane), washing with an aqueous basic solution (e.g., 5% NaHCO₃), followed by water and brine.

  • The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The final product can be further purified by recrystallization or column chromatography.

In Vitro Cytotoxicity Screening (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-468) are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

  • The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

  • The cells are treated with the compounds for a specified period (e.g., 48 hours).

  • After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well.

  • The plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals.

  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The GI₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

In Vitro Antimalarial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay measures the proliferation of Plasmodium falciparum in red blood cells by quantifying the amount of parasite DNA.

Protocol:

  • P. falciparum cultures are synchronized to the ring stage.

  • The test compounds are serially diluted in 96-well plates.

  • The synchronized parasite culture is added to the wells containing the compounds.

  • The plates are incubated for 72 hours under controlled atmospheric conditions (5% CO₂, 5% O₂, 90% N₂).

  • After incubation, a lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with DNA, and the fluorescence intensity is proportional to the amount of parasite DNA.

  • The fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • The IC₅₀ value, the concentration of the compound that inhibits parasite growth by 50%, is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for antimalarial 4-aminoquinolines is the inhibition of hemozoin formation. The following diagram illustrates this pathway.

Hemozoin_Inhibition cluster_parasite Malaria Parasite cluster_vacuole Digestive Vacuole cluster_drug 4-Aminoquinoline Action Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion AminoAcids Amino Acids Hemoglobin->AminoAcids Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Biocrystallization (Heme Polymerase) Parasite Death Parasite Death Heme->Parasite Death Toxicity Parasite Growth Parasite Growth AminoAcids->Parasite Growth Four_AQ 4-Aminoquinoline (e.g., this compound) Four_AQ->Heme Complexation Four_AQ->Hemozoin Inhibition

Mechanism of action of 4-aminoquinolines.

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and evaluation of novel 4-aminoquinoline derivatives.

Experimental_Workflow Synthesis Synthesis of 4-Aminoquinoline Derivatives Purification Purification and Characterization (NMR, MS, Elemental Analysis) Synthesis->Purification InVitro_Antimalarial In Vitro Antimalarial Assay (SYBR Green I) Purification->InVitro_Antimalarial InVitro_Cytotoxicity In Vitro Cytotoxicity Assay (MTT) Purification->InVitro_Cytotoxicity Data_Analysis Data Analysis (IC50 / GI50 Determination) InVitro_Antimalarial->Data_Analysis InVitro_Cytotoxicity->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Workflow for 4-aminoquinoline drug discovery.

Conclusion

While direct experimental data on this compound is currently scarce, the analysis of structurally related fluorinated 4-aminoquinolines provides a strong rationale for its investigation as a potential antimalarial or cytotoxic agent. The presence of the 6-fluoro and 2-methyl substituents is anticipated to modulate its biological activity and pharmacokinetic properties. The provided experimental protocols offer a clear framework for the synthesis and evaluation of this and other novel 4-aminoquinoline derivatives. Further research is warranted to fully elucidate the therapeutic potential of this compound.

References

Comparative Efficacy Analysis: 4-Amino-6-fluoro-2-methylquinoline and Chloroquine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This guide provides a comparative analysis of the antimalarial agent 4-Amino-6-fluoro-2-methylquinoline and the established drug, Chloroquine. Due to a lack of publicly available experimental data on the efficacy of this compound, this comparison focuses on the well-documented performance of Chloroquine and a theoretical discussion of the potential influence of the 6-fluoro and 2-methyl substitutions on the 4-aminoquinoline scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Chloroquine, a 4-aminoquinoline derivative, has been a cornerstone of antimalarial therapy for decades due to its high efficacy, low cost, and ease of synthesis.[1][2] Its mechanism of action primarily involves the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.[1][3] However, the emergence and spread of chloroquine-resistant parasite strains have significantly diminished its clinical utility in many regions, necessitating the development of new antimalarial agents.[1]

The compound this compound belongs to the same chemical class as chloroquine and is a subject of interest for its potential antimalarial activity. While specific experimental data for this compound is not available in the reviewed literature, an analysis of its structure in relation to known structure-activity relationships (SAR) for 4-aminoquinolines can provide theoretical insights into its potential efficacy.

Chloroquine: Efficacy and Mechanism of Action

Chloroquine is a weak base that accumulates in the acidic food vacuole of the malaria parasite.[3] Inside the vacuole, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline pigment called hemozoin.[3] Chloroquine, being protonated and trapped within the vacuole, binds to heme and inhibits its polymerization into hemozoin. The resulting accumulation of toxic free heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[1][3]

The efficacy of chloroquine is typically measured by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit parasite growth by 50% in vitro. IC50 values for chloroquine vary depending on the P. falciparum strain, with significantly higher values observed in resistant strains.

Parasite StrainResistance ProfileChloroquine IC50 (nM)Reference(s)
3D7Sensitive< 15[4]
D6Sensitive< 12
HB3Sensitive15-50[5]
W2Resistant> 100
Dd2Resistant> 100[5]
K1Resistant275 ± 12.5[6]
FCR3Resistant> 100[4]

Note: IC50 values can vary between laboratories and assays.

This compound: A Theoretical Perspective

In the absence of direct experimental data for this compound, we can infer its potential activity based on the known structure-activity relationships of the 4-aminoquinoline class.

  • The 4-Aminoquinoline Core: The 4-aminoquinoline scaffold is essential for antimalarial activity, as it is responsible for the accumulation of the drug in the parasite's food vacuole and its interaction with heme.[7]

  • Influence of the 6-Fluoro Substitution: The introduction of a fluorine atom at the 7-position of the quinoline ring has been shown to generally decrease antimalarial activity against both chloroquine-susceptible and -resistant strains of P. falciparum.[8] However, fluorine substitution at other positions, such as in fluorinated amodiaquine analogues, has been explored to modulate metabolism and reduce toxicity while maintaining antimalarial efficacy.[9] The electron-withdrawing nature of fluorine could influence the basicity of the quinoline ring system and its interaction with heme.[10]

  • Influence of the 2-Methyl Substitution: The presence of a methyl group on the quinoline nucleus can impact the molecule's activity. For instance, a methyl group at the 3-position has been reported to reduce activity, while a methyl group at the 8-position can abolish it.[11] The effect of a methyl group at the 2-position is not as well-documented in the context of simple 4-aminoquinolines but would likely influence the molecule's conformation and binding properties.[7]

Based on these general principles, it is plausible that this compound may exhibit antimalarial activity, but its potency against both chloroquine-sensitive and -resistant strains would need to be determined experimentally.

Experimental Protocols

The in vitro efficacy of novel antimalarial compounds is typically assessed using standardized protocols. A common method is the SYBR Green I-based fluorescence assay.

  • Parasite Culture: P. falciparum strains (e.g., 3D7 for chloroquine-sensitive and Dd2 for chloroquine-resistant) are maintained in continuous culture in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[12]

  • Drug Preparation: The test compound and a reference drug (chloroquine) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.

  • Assay Plate Preparation: The drug dilutions are added to a 96-well microtiter plate.

  • Parasite Inoculation: Synchronized ring-stage parasites are added to the wells at a specific parasitemia and hematocrit. Drug-free and uninfected erythrocyte controls are included.

  • Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture to allow for parasite multiplication.[5]

  • Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the DNA of the parasites.

  • Fluorescence Reading: The fluorescence intensity is measured using a fluorescence plate reader. The intensity is proportional to the number of parasites.

  • Data Analysis: The fluorescence readings are used to calculate the percentage of parasite growth inhibition for each drug concentration. The IC50 value is determined by fitting the data to a dose-response curve.[12]

Visualizations

Chloroquine_Mechanism_of_Action Chloroquine Mechanism of Action cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole (Acidic pH) cluster_cytoplasm Cytoplasm Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Detoxification Inhibited by Chloroquine Accumulated_Heme Accumulation of Toxic Heme Heme->Accumulated_Heme Heme_Polymerase Heme Polymerase Heme_Polymerase->Hemozoin Oxidative_Stress Oxidative Stress & Membrane Damage Accumulated_Heme->Oxidative_Stress Parasite_Death Parasite Death Oxidative_Stress->Parasite_Death Chloroquine_unprotonated Chloroquine (Unprotonated) Chloroquine_unprotonated->Hemoglobin Ion Trapping (Protonation) Chloroquine_outside Chloroquine (External) Chloroquine_outside->Chloroquine_unprotonated Diffusion In_Vitro_Antimalarial_Assay_Workflow In Vitro Antimalarial Assay Workflow Start Start Parasite_Culture Maintain P. falciparum Culture (Chloroquine-Sensitive & -Resistant Strains) Start->Parasite_Culture Inoculation Inoculate with Synchronized Ring-Stage Parasites Parasite_Culture->Inoculation Drug_Prep Prepare Serial Dilutions of Test Compound & Chloroquine Plate_Setup Add Drug Dilutions to 96-well Plate Drug_Prep->Plate_Setup Plate_Setup->Inoculation Incubation Incubate for 72 hours Inoculation->Incubation Lysis_Staining Lyse Cells and Stain with SYBR Green I Incubation->Lysis_Staining Fluorescence_Reading Measure Fluorescence Lysis_Staining->Fluorescence_Reading Data_Analysis Calculate % Inhibition and Determine IC50 Values Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

References

Navigating the Structure-Activity Relationship of 4-Amino-6-fluoro-2-methylquinoline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 4-aminoquinoline core is a well-established pharmacophore, and its derivatives have yielded numerous clinically significant drugs. The substitution pattern on the quinoline ring plays a crucial role in determining the biological activity and target selectivity of these compounds. The presence of a fluorine atom at the 6-position and a methyl group at the 2-position, combined with an amino group at the 4-position, presents a unique chemical space for drug discovery. However, without dedicated studies that systematically modify different positions of the 4-Amino-6-fluoro-2-methylquinoline core and evaluate the resulting biological activities, a detailed SAR comparison is not feasible at this time.

For researchers and drug development professionals interested in this particular scaffold, the current landscape suggests an opportunity for novel research. Future investigations could involve the synthesis of a library of analogs with modifications at key positions, such as:

  • The 4-amino group: Introducing various substituents to understand the impact on target binding and pharmacokinetic properties.

  • The 2-methyl group: Exploring the effect of altering the size and electronics of this substituent.

  • Other positions on the quinoline ring: Investigating the influence of additional substituents on activity and selectivity.

Such studies would require detailed experimental protocols for chemical synthesis, in vitro biological assays (e.g., enzyme inhibition assays, cell-based assays), and potentially in vivo models to establish a clear and actionable structure-activity relationship.

Experimental Workflow for Future SAR Studies

For researchers embarking on the exploration of this compound analogs, a typical experimental workflow would be as follows. This logical relationship can be visualized in the diagram below.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Start Design of Analogs Synthesis Synthesis of Analogs Start->Synthesis Purification Purification & Characterization Synthesis->Purification Screening In Vitro Screening (e.g., Kinase Assays) Purification->Screening Cellular Cell-Based Assays Screening->Cellular SAR SAR Analysis Screening->SAR InVivo In Vivo Studies (if promising) Cellular->InVivo Cellular->SAR InVivo->SAR Lead Lead Optimization SAR->Lead Lead->Start Iterative Design

Caption: A generalized workflow for the structure-activity relationship (SAR) study of novel chemical entities.

Due to the absence of specific experimental data for this compound analogs in the public domain, we are unable to provide structured data tables or detailed experimental protocols as requested. Researchers are encouraged to consult the broader literature on 4-aminoquinoline SAR to inform the design of future studies on this specific and potentially valuable scaffold.

Comparative Analysis of 4-Amino-6-fluoro-2-methylquinoline: A Guide to Elucidating its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative framework for researchers, scientists, and drug development professionals to investigate the mechanism of action of 4-Amino-6-fluoro-2-methylquinoline. While specific experimental data on this compound is not extensively available in the public domain, this document outlines potential mechanisms based on the known biological activities of structurally related 4-aminoquinoline analogs. We present hypothetical scenarios comparing its potential anticancer and antimalarial activities with established therapeutic agents, along with detailed experimental protocols to validate these hypotheses.

Postulated Mechanisms of Action

Based on the activities of similar quinoline-based compounds, we propose two primary potential mechanisms of action for this compound for further investigation:

  • Anticancer Activity: Inhibition of the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway.

  • Antimalarial Activity: Inhibition of hemozoin formation in Plasmodium falciparum.

This guide will compare this compound with Roxadustat , a known HIF-1α inhibitor, for its potential anticancer effects, and with Chloroquine , a classic antimalarial drug, for its potential antiplasmodial activity.

Section 1: Anticancer Activity via HIF-1α Pathway Inhibition

The quinoline scaffold is a recognized pharmacophore in the development of anticancer agents, with some analogs known to target the HIF-1α signaling pathway.[1][2] HIF-1α is a key transcription factor that enables tumor cells to adapt and survive in low-oxygen (hypoxic) environments, making it a critical target in oncology.

Comparative Data (Hypothetical)

The following table summarizes hypothetical quantitative data for the in vitro cytotoxic activity of this compound compared to Roxadustat against various cancer cell lines.

CompoundCell LineIC50 (µM)
This compound MiaPaCa-2 (Pancreatic Cancer)1.5
MDA-MB-231 (Breast Cancer)3.2
HepG2 (Liver Cancer)2.8
Roxadustat MiaPaCa-2 (Pancreatic Cancer)25
MDA-MB-231 (Breast Cancer)40
HepG2 (Liver Cancer)35

Signaling Pathway Diagram

HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / Inhibition HIF1a_p HIF-1α PHD PHD HIF1a_p->PHD Hydroxylation Proteasome Proteasome HIF1a_p->Proteasome VHL VHL PHD->VHL Recruitment VHL->HIF1a_p Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_h HIF-1α HIF1_complex HIF-1 Complex HIF1a_h->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE HRE HIF1_complex->HRE Binding Target_Genes Target Genes (e.g., VEGF, GLUT1) HRE->Target_Genes Transcription Inhibitor 4-Amino-6-fluoro- 2-methylquinoline (Hypothesized) or Roxadustat Inhibitor->PHD Inhibition Hemozoin_Inhibition cluster_parasite Parasite Digestive Vacuole Hemoglobin Hemoglobin Heme Free Heme (Toxic) Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Biocrystallization Parasite_Death Parasite Death Heme->Parasite_Death Accumulation leads to Inhibitor 4-Amino-6-fluoro- 2-methylquinoline (Hypothesized) or Chloroquine Inhibitor->Heme Inhibition of Biocrystallization

References

Comparative Cross-Resistance Profile of 4-Aminoquinoline Analogs in Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The primary mechanism of resistance to 4-aminoquinolines, such as chloroquine, involves mutations in the P. falciparum chloroquine resistance transporter (PfCRT) and the P. falciparum multidrug resistance protein 1 (PfMDR1).[1][2][3] These mutations effectively reduce the accumulation of the drug in the parasite's digestive vacuole, its site of action.[4] Understanding how structural modifications to the 4-aminoquinoline scaffold affect activity in the context of these resistance mechanisms is crucial for the development of new and effective antimalarial agents.

Comparative In Vitro Activity of 4-Aminoquinoline Analogs

The following table summarizes the 50% inhibitory concentrations (IC50) of various 4-aminoquinoline compounds against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. The Resistance Index (RI) is calculated as the ratio of the IC50 for the resistant strain to the IC50 for the sensitive strain, providing a quantitative measure of cross-resistance.

CompoundStructureP. falciparum Strain (CQS)IC50 (nM) (CQS)P. falciparum Strain (CQR)IC50 (nM) (CQR)Resistance Index (RI)Reference(s)
Chloroquine7-chloro-4-(4-diethylamino-1-methylbutylamino)quinoline3D710-20K1200-40010-40[5][6]
Amodiaquine4-[(7-Chloro-4-quinolyl)amino]-α-(diethylamino)-o-cresol3D75-15K130-602-6[6]
Compound 1 7-Chloro-N-(2-((diethylamino)methyl)benzyl)quinolin-4-amine3D712.3 ± 2.1K118.5 ± 3.21.5[6]
Compound 4 7-Chloro-N-(4-((diethylamino)methyl)benzyl)quinolin-4-amine3D78.9 ± 1.5K110.2 ± 1.81.1[6]
TDR 58845 N1-(7-chloro-quinolin-4-yl)-2-methyl-propane-1,2-diamine3D7<12W220-40~2-3[7]
TDR 58846 N1-(7-chloro-quinolin-4-yl)-2,N2,N2-trimethylpropane-1,2-diamine3D7<12W220-40~2-3[7]

Key Observations from Comparative Data

Several studies have demonstrated that modifications to the side chain of the 4-aminoquinoline scaffold can significantly impact activity against chloroquine-resistant strains.[5][6][7] For instance, compounds with shorter or longer side chains compared to chloroquine have shown improved activity against resistant parasites.[8] Additionally, the introduction of bulky or rigid groups in the side chain can also circumvent resistance mechanisms. The low resistance indices for compounds 1 and 4 in the table above suggest a lack of significant cross-resistance with chloroquine.[6]

Mechanisms of 4-Aminoquinoline Resistance and Evasion

The primary driver of chloroquine resistance is mutations in the PfCRT protein, which is located on the membrane of the parasite's digestive vacuole. These mutations are thought to enable the transporter to efflux protonated chloroquine, thereby reducing its concentration at the site of action where it inhibits heme detoxification.[1][3] The PfMDR1 transporter can also contribute to resistance by modulating the transport of various antimalarial drugs.[2]

Resistance_Mechanism cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole Heme Toxic Heme Hemozoin Non-toxic Hemozoin Heme->Hemozoin Heme Polymerization 4-AQ 4-Aminoquinoline 4-AQ->Heme Inhibits Drug_out 4-AQ Efflux 4-AQ->Drug_out PfCRT_wt Wild-type PfCRT PfCRT_mut Mutant PfCRT PfCRT_mut->Drug_out Mediates 4-AQ_external External 4-AQ 4-AQ_internal Internal 4-AQ 4-AQ_external->4-AQ_internal Influx 4-AQ_internal->4-AQ Accumulation caption Mechanism of 4-aminoquinoline action and resistance.

Caption: Mechanism of 4-aminoquinoline action and resistance.

Experimental Protocols

The following are detailed methodologies for two common in vitro assays used to determine the susceptibility of P. falciparum to antimalarial compounds.

SYBR Green I-Based Fluorescence Assay

This assay measures parasite proliferation by quantifying the amount of parasite DNA.

  • Parasite Culture: Asynchronous or synchronized P. falciparum cultures are maintained in human erythrocytes at a specified parasitemia and hematocrit.

  • Drug Plate Preparation: The test compounds are serially diluted in culture medium in a 96-well plate.

  • Incubation: Infected erythrocytes are added to the drug-containing wells and incubated for 72 hours under appropriate gas conditions (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: A lysis buffer containing SYBR Green I dye is added to each well. The buffer lyses the erythrocytes, and the dye intercalates with the parasite DNA.

  • Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: The IC₅₀ values are determined by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

SYBR_Green_Workflow A Prepare serial dilutions of 4-aminoquinoline compound in 96-well plate B Add P. falciparum-infected erythrocytes A->B C Incubate for 72 hours B->C D Add Lysis Buffer with SYBR Green I C->D E Measure fluorescence (Ex: 485nm, Em: 530nm) D->E F Calculate IC50 values E->F caption SYBR Green I Assay Workflow.

Caption: SYBR Green I Assay Workflow.

Parasite Lactate Dehydrogenase (pLDH) Assay

This colorimetric assay measures the activity of parasite-specific lactate dehydrogenase, which is released upon parasite lysis.

  • Parasite Culture and Drug Incubation: Similar to the SYBR Green I assay, parasites are cultured and incubated with the test compounds for 72 hours.

  • Lysis: The culture plates are subjected to freeze-thaw cycles to lyse the parasites and release pLDH.

  • Enzymatic Reaction: A reaction mixture containing a substrate (e.g., L-lactate) and a chromogen is added to each well. The pLDH catalyzes a reaction that leads to a color change.[4]

  • Optical Density Measurement: The optical density (OD) is measured using a microplate reader at the appropriate wavelength.

  • Data Analysis: The IC₅₀ values are calculated based on the reduction in pLDH activity in the presence of the drug compared to untreated controls.

pLDH_Workflow A Culture P. falciparum with 4-aminoquinoline compound for 72 hours B Lyse parasites by freeze-thaw cycles A->B C Add pLDH substrate and chromogen B->C D Incubate to allow color development C->D E Measure optical density D->E F Determine IC50 values E->F caption pLDH Assay Workflow.

Caption: pLDH Assay Workflow.

Conclusion

The cross-resistance profile of 4-aminoquinolines is complex and highly dependent on the specific chemical structure of the analog. While resistance to chloroquine is widespread, research has shown that modifications to the 4-aminoquinoline scaffold can lead to compounds that retain potent activity against resistant strains of P. falciparum. The data presented in this guide, along with the detailed experimental protocols, provide a framework for the evaluation and comparison of novel 4-aminoquinoline derivatives, including 4-Amino-6-fluoro-2-methylquinoline. Further in vitro testing of this specific compound against a panel of chloroquine-sensitive and -resistant parasite strains is necessary to definitively determine its cross-resistance profile and potential as a next-generation antimalarial agent.

References

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Quinolines: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities spanning anticancer, antimalarial, and antibacterial applications.[1][2][3] A common strategy in modern drug design is the introduction of fluorine atoms into lead compounds to enhance their pharmacological profiles.[4][5] This guide provides an objective, data-driven comparison of fluorinated and non-fluorinated quinoline derivatives to aid researchers, scientists, and drug development professionals in making informed decisions.

Impact on Physicochemical Properties

The strategic placement of fluorine can significantly alter a molecule's physicochemical properties, which in turn influences its pharmacokinetic and pharmacodynamic behavior. Key modifications include increased metabolic stability, and altered lipophilicity (logP) and basicity (pKa).[4] The carbon-fluorine bond's strength makes it resistant to metabolic cleavage by cytochrome P450 enzymes, often extending the compound's half-life.[4][6] Furthermore, fluorine's high electronegativity can lower the pKa of nearby basic nitrogen atoms, affecting the molecule's ionization state at physiological pH and thereby influencing solubility, permeability, and target engagement.[4]

Table 1: Comparative Physicochemical and Biological Data of Fluorinated vs. Non-Fluorinated Isoquinoline-based PARP Inhibitors

Compound Substitution (R) pKa (Predicted) clogP (Predicted) Metabolic Stability (HLM t1/2, min) PARP1 IC50 (nM) PARP2 IC50 (nM)
1a H 6.8 2.5 Not Reported >10,000 1,200
1b 7-F 6.5 2.7 Not Reported >10,000 850

Data adapted from a study on PARP inhibitors.[4] pKa and clogP values are predicted. HLM: Human Liver Microsomes.

Comparative Biological Activity

The influence of fluorination on biological activity is highly dependent on the position and number of fluorine atoms. It can lead to enhanced potency but can also sometimes reduce activity.

Fluorination is a widely used strategy to improve the anticancer potency of quinoline derivatives. Studies on novel fluorinated quinolines for triple-negative breast cancer (TNBC) revealed that the position of fluorine substitution is critical for activity.

Table 2: In Vitro Anticancer Activity of Fluorinated Quinoline Analogs Against TNBC

Compound Substitution IC50 (μM) vs. MDA-MB-468 (TNBC cells) IC50 (μM) vs. MCF-10A (Non-tumorigenic cells)
6a 6-F (meta) ~4.0 ~4.0
6b 7-F (para) ~4.0 ~4.0
6c 5,7-di-F (ortho, para) Reduced Activity Reduced Activity
6d 6,7-di-F (meta, para) ~2.5 Not Reported
6f 8-OCF3 ~5.0 >10

Data adapted from a study on fluorinated quinolines against breast cancer cell lines.[6][7]

The data shows that while single fluorine substitutions at the meta or para positions result in similar activity, a meta,para-disubstituted compound (6d) exhibited a twofold improvement in potency against the TNBC cell line.[6] Notably, some fluorinated compounds demonstrated significant potency against cancer cells while remaining non-toxic to non-tumorigenic cells.[6][7]

In the realm of antibacterials, the "fluoroquinolones" are a well-established class. However, research into non-fluorinated quinolones (NFQs) has revealed unique advantages. A series of 8-methoxy NFQs, where the typical R6 fluorine was replaced with hydrogen, were designed to retain potency against DNA gyrase and topoisomerase IV, even in the presence of resistance-conferring mutations.[8]

Table 3: Comparative Properties of Fluorinated vs. Non-Fluorinated Quinolones

Feature Fluorinated Quinolones (FQs) Non-Fluorinated Quinolones (NFQs)
Primary Advantage Broad-spectrum antibacterial activity.[9] Potency against multidrug-resistant Gram-positive pathogens (e.g., MRSA, PRSP).[8]
Resistance Profile Susceptible to resistance via mutations in gyrA and parC/grlA genes.[8] Designed to retain affinity for mutated targets.[8]
Toxicity Profile Associated with a range of adverse effects.[10] Lower acute intravenous toxicity and clastogenicity compared to 6-fluorinated counterparts.[8]

MRSA: methicillin-resistant Staphylococcus aureus; PRSP: penicillin-resistant Streptococcus pneumoniae.

Experimental Protocols & Workflows

To ensure the validity and reproducibility of comparative studies, standardized experimental protocols are essential.

The preclinical testing of quinoline-based drug candidates follows a structured, multi-stage process to systematically evaluate efficacy, safety, and pharmacokinetic profiles.[1]

G in_silico In Silico Screening (ADMET Prediction) synthesis Synthesis of Target Compounds in_silico->synthesis physchem Physicochemical Characterization synthesis->physchem bio_activity Biological Activity (e.g., IC50, MIC) physchem->bio_activity safety In Vitro Safety (e.g., Cytotoxicity) bio_activity->safety metabolism Metabolic Stability (e.g., HLM Assay) safety->metabolism pk_pd Pharmacokinetics & Pharmacodynamics metabolism->pk_pd efficacy Efficacy Studies (Animal Models) pk_pd->efficacy toxicology Toxicology Studies efficacy->toxicology

Caption: A streamlined workflow for the preclinical evaluation of quinoline drug candidates.[1]

Many quinoline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[2][4]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Inhibitor Quinoline-based Inhibitor Inhibitor->PI3K inhibits

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of quinoline derivatives.[2][4]

1. In Vitro Cytotoxicity (MTT Assay) This assay assesses the effect of a compound on the viability of cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded into 96-well plates and incubated overnight.[11]

  • Compound Treatment: Cells are treated with various concentrations of the test quinoline derivatives for a specified period (e.g., 24 hours).[11]

  • MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Quantification: The formazan is dissolved, and the absorbance is measured using a plate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.[12]

2. Metabolic Stability Assay (Human Liver Microsomes) This assay evaluates a compound's susceptibility to metabolism by liver enzymes.

  • Incubation: The test compound is incubated with human liver microsomes (HLM) and NADPH (a cofactor for metabolic enzymes) at 37°C.[4]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped, typically by adding a cold organic solvent like acetonitrile.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the concentration of the parent compound remaining at each time point.[4] The half-life (t1/2) is then calculated.

3. Antimicrobial Susceptibility (Microbroth Dilution) This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbes.[12]

  • Inoculum Preparation: Bacterial or fungal strains are cultured and then diluted to a standardized concentration (e.g., 10^5 CFU/mL).[12]

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth broth.[12]

  • Inoculation & Incubation: Each well is inoculated with the microbial suspension and incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).[12]

  • MIC Determination: The MIC is identified as the lowest compound concentration at which no visible microbial growth is observed.[12][13]

Conclusion

The strategic incorporation of fluorine into the quinoline scaffold is a powerful tool for modulating key drug-like properties.[4] As demonstrated, fluorination can influence physicochemical characteristics and enhance biological potency, particularly in anticancer applications. However, the effects are highly dependent on the position and degree of fluorination, necessitating a careful, systematic evaluation of each analog.[4] Conversely, in the antibacterial field, non-fluorinated quinolones have emerged as promising candidates with improved safety profiles and efficacy against resistant pathogens.[8] The experimental protocols and comparative data presented in this guide offer a framework for researchers to rationally design and develop next-generation quinoline-based therapeutics with improved efficacy and safety.

References

Validating Off-Target Effects: A Comparative Guide for 4-Amino-6-fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the potential off-target effects of the novel compound, 4-Amino-6-fluoro-2-methylquinoline. Given the absence of specific data for this molecule, we present a hypothetical analysis alongside the well-characterized 4-aminoquinoline, Chloroquine. This approach offers a practical roadmap for researchers seeking to profile the selectivity of new chemical entities.

Introduction to this compound and the Comparator

This compound is a novel small molecule belonging to the 4-aminoquinoline class. Compounds of this class have shown a wide range of pharmacological activities, including antimalarial, anticancer, and anti-inflammatory effects. The specific on-target activity of this compound is presumed to be under investigation. A critical step in its preclinical development is the comprehensive evaluation of its off-target interactions to predict potential adverse effects and ensure a favorable safety profile.

Chloroquine , a widely known 4-aminoquinoline, serves as our comparator. Initially developed as an antimalarial drug, its therapeutic applications have expanded to autoimmune diseases. However, Chloroquine is associated with several well-documented off-target effects, most notably cardiotoxicity through the blockade of the hERG potassium channel, which can lead to QT interval prolongation.[1][2][3][4] Other known adverse effects include hypoglycemia, psychiatric side effects, and retinal toxicity.[5][6][7][8]

Comparative Off-Target Profile (Hypothetical Data)

The following table summarizes a hypothetical off-target profile for this compound in comparison to known data for Chloroquine. This illustrates the type of data that would be generated through the experimental protocols outlined in the subsequent sections.

Target ClassAssay TypeThis compound (Hypothetical IC50/EC50)Chloroquine (Known IC50/EC50)Potential Clinical Implication
Kinases Kinome Scan (468 kinases)> 10 µM for all kinases testedGenerally weak inhibitor of multiple kinasesLow risk of off-target kinase-mediated effects.
Ion Channels hERG Patch Clamp> 30 µM1-10 µMReduced risk of QT prolongation and cardiac arrhythmias compared to Chloroquine.[1][2]
GPCRs GPCR Panel (168 targets)> 10 µM for all targets testedWeak to moderate activity at several receptorsLow risk of GPCR-mediated side effects.
Transporters Transporter Panel> 10 µM for all transporters testedModerate inhibition of specific transportersLow risk of drug-drug interactions via transporter inhibition.
Proteome-wide CETSA-MSNo significant thermal stabilization of known off-targetsStabilization of proteins involved in lysosomal functionPotentially reduced risk of lysosomal storage-related toxicities.[8]

Experimental Protocols for Off-Target Validation

Here, we detail the key experimental methodologies for assessing the off-target profile of a novel compound like this compound.

Kinome Profiling

Objective: To assess the selectivity of the compound against a broad panel of human kinases.

Methodology: KinomeScan™

  • Compound Preparation: The test compound is dissolved in DMSO to a stock concentration of 10 mM.

  • Assay Principle: The assay is based on a competitive binding assay that quantitatively measures the ability of a compound to displace a proprietary, immobilized, active-site directed ligand from a specific kinase. The amount of kinase captured on the solid support is then measured.

  • Experimental Procedure:

    • A panel of 468 human kinases is used.

    • The test compound is assayed at a single concentration (e.g., 1 µM or 10 µM) in duplicate.

    • The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, relative to a DMSO control.

  • Data Analysis: A lower percentage of remaining bound kinase indicates a stronger interaction of the compound with the kinase. A common threshold for a significant "hit" is >90% inhibition at the tested concentration. Follow-up dose-response assays are performed for any identified hits to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®)

Objective: To identify direct protein targets of the compound in a cellular environment by measuring changes in their thermal stability upon compound binding.[9][10]

Methodology: Proteome-wide CETSA coupled with Mass Spectrometry (CETSA-MS)

  • Cell Culture and Treatment:

    • Human cell lines (e.g., HepG2, HEK293) are cultured to ~80% confluency.

    • Cells are treated with the test compound at a relevant concentration (e.g., 10x the on-target IC50) or vehicle (DMSO) for a specified time (e.g., 1 hour).

  • Thermal Challenge:

    • The treated cells are harvested and resuspended in a suitable buffer.

    • The cell suspension is divided into aliquots, and each aliquot is heated to a specific temperature in a gradient (e.g., from 40°C to 70°C in 2°C increments) for a short period (e.g., 3 minutes).[11]

  • Protein Extraction and Digestion:

    • After the heat challenge, cells are lysed, and soluble proteins are separated from precipitated proteins by centrifugation.

    • The soluble protein fraction is collected, and the protein concentration is determined.

    • Proteins are denatured, reduced, alkylated, and digested into peptides using trypsin.

  • LC-MS/MS Analysis:

    • The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.

  • Data Analysis:

    • The abundance of each identified protein at different temperatures is compared between the compound-treated and vehicle-treated samples.

    • A protein that is stabilized by the compound will show a higher abundance at elevated temperatures in the treated sample compared to the control. This results in a "thermal shift" in its melting curve.[12]

hERG Patch-Clamp Assay

Objective: To assess the potential for the compound to inhibit the hERG potassium channel, a key indicator of pro-arrhythmic risk.

Methodology: Manual or Automated Patch-Clamp Electrophysiology

  • Cell Line: A stable cell line expressing the human hERG channel (e.g., HEK293-hERG) is used.

  • Compound Application: The test compound is prepared in a series of concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30 µM) in an appropriate extracellular solution.

  • Electrophysiological Recording:

    • Whole-cell voltage-clamp recordings are performed at physiological temperature (e.g., 37°C).

    • A specific voltage protocol is applied to elicit hERG tail currents.

    • The baseline current is recorded before the application of the test compound.

    • Each concentration of the test compound is applied sequentially, and the effect on the hERG current is recorded until a steady-state inhibition is reached.

  • Data Analysis:

    • The percentage of inhibition of the hERG tail current is calculated for each concentration of the test compound relative to the baseline current.

    • A dose-response curve is generated, and the IC50 value is determined by fitting the data to a suitable equation (e.g., the Hill equation).

Visualizing Workflows and Pathways

Experimental Workflow for Off-Target Validation

G cluster_in_vitro In Vitro / Biochemical Screening cluster_cell_based Cell-Based Screening cluster_in_silico In Silico Prediction Kinome Profiling Kinome Profiling Off-Target Profile Off-Target Profile Kinome Profiling->Off-Target Profile GPCR Panel GPCR Panel GPCR Panel->Off-Target Profile Ion Channel Panel Ion Channel Panel Ion Channel Panel->Off-Target Profile CETSA-MS CETSA-MS CETSA-MS->Off-Target Profile hERG Assay hERG Assay hERG Assay->Off-Target Profile Phenotypic Screening Phenotypic Screening Phenotypic Screening->Off-Target Profile Computational Modeling Computational Modeling Computational Modeling->Off-Target Profile Novel Compound Novel Compound Novel Compound->Kinome Profiling Novel Compound->GPCR Panel Novel Compound->Ion Channel Panel Novel Compound->CETSA-MS Novel Compound->hERG Assay Novel Compound->Phenotypic Screening Novel Compound->Computational Modeling Risk Assessment Risk Assessment Off-Target Profile->Risk Assessment

Caption: A generalized workflow for validating the off-target effects of a novel compound.

Signaling Pathway: hERG Channel Blockade and Arrhythmia

G cluster_membrane Cardiomyocyte Membrane cluster_compound cluster_cellular_effect Cellular Effect cluster_clinical_outcome Clinical Outcome hERG_Channel hERG (IKr) Potassium Channel K_efflux K+ Efflux hERG_Channel->K_efflux facilitates Repolarization Cardiac Repolarization hERG_Channel->Repolarization inhibition delays K_efflux->Repolarization contributes to Compound 4-Aminoquinoline (e.g., Chloroquine) Compound->hERG_Channel blocks AP_Duration Action Potential Duration Prolonged QT_Prolongation QT Interval Prolongation AP_Duration->QT_Prolongation Arrhythmia Torsades de Pointes (Arrhythmia) QT_Prolongation->Arrhythmia increases risk of

Caption: The signaling pathway from hERG channel blockade to potential cardiac arrhythmia.

References

Head-to-Head Comparison of 4-Aminoquinoline Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of 4-aminoquinoline-based kinase inhibitors. It summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support informed decision-making in kinase inhibitor research.

The 4-aminoquinoline scaffold has emerged as a versatile pharmacophore in medicinal chemistry, yielding compounds with a broad spectrum of biological activities, including kinase inhibition. Historically recognized for their antimalarial properties, derivatives of this class are now being investigated and developed as potent and selective inhibitors of various protein kinases, offering therapeutic potential in oncology, inflammation, and autoimmune diseases. This guide focuses on a head-to-head comparison of several notable 4-aminoquinoline kinase inhibitors, presenting their inhibitory activities, selectivity profiles, and the experimental protocols used for their evaluation.

Comparative Kinase Inhibitory Activity

The following tables summarize the in vitro potency of selected 4-aminoquinoline derivatives against their primary kinase targets and a panel of other kinases to illustrate their selectivity.

Compound Name/ReferencePrimary Target KinaseIC50 / Kd (nM)Selectivity Profile (Inhibition >90% @ 1 µM)
Compound 14 (RIPK2 Inhibitor) RIPK25.1 ± 1.6 (IC50)Fyn, Lyn, BTK, Abl
4-Anilinoquinoline 1 (GAK Inhibitor) GAK31 (Kd)ADCK3 (Kd = 220 nM)
4-Anilinoquinazoline 3 (GAK Inhibitor) GAK15 (Kd)EGFR (Kd = 0.32 nM), ERBB2 (Kd = 85 nM), BUB1 (Kd = 130 nM)
7-iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine 16 (PKN3 Inhibitor) PKN31300 (Cellular IC50)Not extensively profiled in the provided literature.

Table 1: Inhibitory Potency and Selectivity of 4-Aminoquinoline Kinase Inhibitors. [1][2][3]

KinaseCompound 14 (% Inhibition @ 1 µM)
RIPK2 >90%
Fyn>90%
Lyn>90%
BTK>90%
Abl>90%
KDR50-90%
CDK950-90%
LOK50-90%

Table 2: Kinase Selectivity Profile of Compound 14. [2] This table highlights the off-target effects of Compound 14 against a panel of 70 kinases.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental procedures are provided below to facilitate a deeper understanding of the mechanisms of action and evaluation methods for these inhibitors.

RIPK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOD2 NOD2 RIPK2 RIPK2 NOD2->RIPK2 recruits MDP MDP (Ligand) MDP->NOD2 TAK1 TAK1 RIPK2->TAK1 activates IKKs IKK Complex TAK1->IKKs activates NFkB NF-κB IKKs->NFkB activates NFkB_nuc NF-κB NFkB->NFkB_nuc translocates p47 p47 NEMO NEMO p47->NEMO promotes degradation of Autophagy Autophagy Autophagy->p47 degrades Chloroquine Chloroquine / Hydroxychloroquine Chloroquine->Autophagy inhibits TNFa_gene TNF-α Gene NFkB_nuc->TNFa_gene induces transcription Compound14 Compound 14 (4-Aminoquinoline) Compound14->RIPK2 inhibits

Caption: RIPK2 and Autophagy-NF-κB Signaling Pathways.

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Inhibitor_Prep Prepare serial dilution of 4-aminoquinoline inhibitor Plate_Setup Add inhibitor and kinase to 96-well plate Inhibitor_Prep->Plate_Setup Kinase_Mix_Prep Prepare kinase reaction mixture (kinase, substrate, buffer) Reaction_Start Initiate reaction by adding ATP/substrate mix Kinase_Mix_Prep->Reaction_Start Incubation1 Pre-incubate to allow inhibitor-kinase binding Plate_Setup->Incubation1 Incubation1->Reaction_Start Incubation2 Incubate at 30°C Reaction_Start->Incubation2 Reagent_Add Add detection reagent (e.g., ADP-Glo™) Incubation2->Reagent_Add Incubation3 Incubate at RT Reagent_Add->Incubation3 Luminescence_Read Measure luminescence Incubation3->Luminescence_Read Data_Plot Plot luminescence vs. inhibitor concentration Luminescence_Read->Data_Plot IC50_Calc Calculate IC50 value Data_Plot->IC50_Calc

Caption: General Workflow for an In Vitro Kinase Inhibition Assay.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., with 4-aminoquinoline inhibitor) Cell_Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Cell_Lysis SDS_PAGE 3. SDS-PAGE (Protein separation by size) Cell_Lysis->SDS_PAGE Transfer 4. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 5. Blocking (with 5% milk or BSA) Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (e.g., anti-phospho-kinase) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 8. Detection (ECL substrate & imaging) Secondary_Ab->Detection

Caption: Standard Western Blot Workflow for Pathway Analysis.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a foundation for researchers to conduct their own comparative studies.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted for determining the IC50 value of a 4-aminoquinoline inhibitor against a target kinase, such as RIPK2, by measuring ADP production.[4][5][6]

Materials:

  • Target kinase (e.g., RIPK2) and its specific substrate

  • 4-aminoquinoline inhibitor (e.g., Compound 14)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the 4-aminoquinoline inhibitor in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup: In a 96-well plate, add the serially diluted inhibitor or DMSO as a vehicle control.

  • Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cellular TNF-α Secretion Assay

This assay measures the ability of a 4-aminoquinoline inhibitor to block the cellular activity of RIPK2 by quantifying the inhibition of MDP-induced TNF-α secretion.[2][7]

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • RPMI-1640 medium supplemented with 10% FBS

  • Muramyl dipeptide (MDP)

  • 4-aminoquinoline inhibitor (e.g., Compound 14)

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed THP-1 cells into a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of the inhibitor or DMSO (vehicle control) for 1 hour.

  • Cell Stimulation: Stimulate the cells with MDP (e.g., 10 µg/mL) for 24 hours to induce TNF-α production via the NOD2-RIPK2 pathway.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatants.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of TNF-α secretion for each inhibitor concentration and determine the cellular IC50 value.

Western Blot Analysis of mTOR Signaling Pathway

This protocol details the use of Western blotting to analyze the phosphorylation status of key proteins in the mTOR signaling pathway following treatment with a 4-aminoquinoline inhibitor like hydroxychloroquine.[8][9][10]

Materials:

  • Cell line of interest (e.g., a cancer cell line)

  • Complete cell culture medium

  • 4-aminoquinoline inhibitor (e.g., hydroxychloroquine)

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-S6, anti-total-S6, anti-phospho-p70S6K)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with the 4-aminoquinoline inhibitor at various concentrations and for different durations. Include appropriate controls.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system. Analyze the changes in protein phosphorylation levels relative to total protein levels.

Conclusion

The 4-aminoquinoline scaffold provides a promising foundation for the development of novel kinase inhibitors. The examples presented here, such as the potent and selective RIPK2 inhibitor Compound 14 and various GAK and PKN3 inhibitors, demonstrate the potential of this chemical class to target diverse kinases implicated in human disease. However, a comprehensive understanding of their selectivity and mechanism of action is crucial for their advancement as therapeutic agents. The experimental protocols provided in this guide offer a standardized framework for researchers to conduct head-to-head comparisons and further explore the potential of new 4-aminoquinoline derivatives. While some well-known 4-aminoquinolines like chloroquine and hydroxychloroquine modulate kinase signaling pathways such as mTOR and MAPK, their effects are often linked to indirect mechanisms like autophagy inhibition, highlighting the diverse biological activities of this compound class.[11][12][13] Future research should focus on systematic screening of 4-aminoquinoline libraries against broad kinase panels to identify more selective and potent inhibitors for clinical development.

References

In Vivo Validation of 4-Amino-6-fluoro-2-methylquinoline Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vivo activity of 4-Amino-6-fluoro-2-methylquinoline by examining the performance of structurally related 4-aminoquinoline derivatives. Due to the limited availability of direct in vivo data for this compound, this document focuses on the well-documented antimalarial and anticancer activities of similar compounds, offering a predictive framework for its potential efficacy and therapeutic applications.

Executive Summary

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, renowned for its potent antimalarial properties and emerging anticancer applications.[1][2][3] The primary mechanism of antimalarial action involves the inhibition of hemozoin formation within the parasite's digestive vacuole, leading to the accumulation of toxic free heme.[4][5][6] In cancer, the mechanisms are more diverse, but often involve lysosomal-mediated cell death and the inhibition of critical signaling pathways such as the PI3K-Akt pathway.[7][8] This guide synthesizes in vivo data from key 4-aminoquinoline analogs to provide a benchmark for evaluating the potential of this compound.

Comparative In Vivo Performance of 4-Aminoquinoline Derivatives

The following tables summarize the in vivo efficacy of selected 4-aminoquinoline derivatives in both antimalarial and anticancer studies. These compounds have been chosen for their structural relevance and well-documented in vivo activity, providing a solid basis for comparison.

Antimalarial Activity
CompoundAnimal ModelParasite StrainDosageEfficacyReference
Chloroquine (CQ) BALB/c micePlasmodium berghei40 mg/kgCure[9]
TDR 58845 BALB/c micePlasmodium berghei40 mg/kgCure[9]
TDR 58846 BALB/c micePlasmodium berghei40 mg/kgCure[9]
Compound 3d C57/BL6 micePlasmodium berghei ANKA5 mg/kg (oral, daily for 4 days)47% reduction in parasitemia on day 7[10]
MAQ (monoquinoline analog) MicePlasmodium berghei25 mg/kgActive, 95% reduction of parasitemia on day 5[11]
BAQ (bisquinoline analog) MicePlasmodium berghei50 mg/kgActive[11]
Anticancer Activity
CompoundAnimal ModelCancer TypeDosageEfficacyReference
Hydroxychloroquine C57BL/6JOlaHsd miceNot specified (in vivo effects study)60 mg/kgGolgi changes and accumulation of LC3[7]
Chloroquine C57BL/6 miceNot specified (Par-4 secretion study)50 mg/kgInduced Par-4 systemic secretion[7]
Compound 2 Nude mice with MCF-7 xenograftsBreast Cancer1.0 mg/kg62% tumor growth inhibition[12]
Oxaliplatin Derivative 5 Murine L1210 leukemia modelLeukemia12 mg/kg/day (intraperitoneal, 3 days)Tolerated dose with increased life span[13]

Signaling Pathways and Experimental Workflows

Antimalarial Mechanism of Action of 4-Aminoquinolines

The diagram below illustrates the established mechanism of action for 4-aminoquinoline antimalarials. These compounds interfere with the detoxification of heme, a byproduct of hemoglobin digestion by the malaria parasite.

Antimalarial_Mechanism cluster_parasite Plasmodium Parasite Digestive Vacuole cluster_drug_action Drug Action Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion AminoAcids Amino Acids Hemoglobin->AminoAcids Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Heme Polymerase Toxic_Complex Toxic Heme-Drug Complex Heme->Toxic_Complex Forms 4_Aminoquinoline 4-Aminoquinoline 4_Aminoquinoline->Heme Binds to 4_Aminoquinoline->Hemozoin Inhibits Polymerization

Caption: Mechanism of 4-aminoquinoline antimalarial activity.

General Workflow for In Vivo Anticancer Drug Screening

This diagram outlines a typical workflow for the preclinical in vivo screening of potential anticancer agents, from initial compound selection to efficacy evaluation in animal models.

Anticancer_Workflow cluster_0 Pre-clinical Screening cluster_1 In Vivo Model Development cluster_2 Efficacy Study In_vitro_Screening In vitro Cytotoxicity Assays (e.g., on MCF7, MDA-MB468 cells) Compound_Selection Lead Compound Selection In_vitro_Screening->Compound_Selection Animal_Model Select Animal Model (e.g., Nude Mice, C57BL/6) Compound_Selection->Animal_Model Tumor_Implantation Tumor Cell Implantation (Xenograft or Orthotopic) Animal_Model->Tumor_Implantation Drug_Administration Drug Administration (e.g., oral, i.p.) Tumor_Implantation->Drug_Administration Monitoring Monitor Tumor Growth and Animal Health Drug_Administration->Monitoring Endpoint_Analysis Endpoint Analysis (Tumor size, weight, survival) Monitoring->Endpoint_Analysis

Caption: Workflow for in vivo anticancer drug screening.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are representative experimental protocols for assessing the anticancer and antimalarial efficacy of quinoline derivatives in animal models.

In Vivo Antimalarial Efficacy Testing (Plasmodium berghei Model)

This protocol is a standard method for evaluating the efficacy of antimalarial compounds in a rodent model.[9][14][15]

  • Animal Model: BALB/c or C57/BL6 mice are commonly used.

  • Parasite Inoculation: Mice are infected intravenously or intraperitoneally with Plasmodium berghei-infected red blood cells.

  • Drug Administration:

    • The test compound (e.g., this compound) and reference drugs (e.g., Chloroquine) are prepared in a suitable vehicle.

    • Administration is typically performed orally or via intraperitoneal injection.

    • A common dosing regimen is once daily for four consecutive days, starting 24 hours post-infection.[10][15]

  • Monitoring Parasitemia:

    • Thin blood smears are prepared from tail blood at specified intervals (e.g., daily or on select days post-treatment).

    • Smears are stained with Giemsa and the percentage of infected red blood cells (parasitemia) is determined by microscopic examination.

  • Efficacy Assessment:

    • The primary endpoint is the reduction in parasitemia compared to a vehicle-treated control group.

    • Other parameters such as survival time and the dose required to achieve a 50% or 90% reduction in parasitemia (ED50 and ED90) are also calculated.

In Vivo Anticancer Efficacy Testing (Xenograft Model)

This protocol describes a common method for assessing the antitumor activity of a compound using human tumor cells implanted in immunodeficient mice.[16][17][18][19]

  • Animal Model: Immunodeficient mice (e.g., nude mice) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation:

    • A suspension of human cancer cells (e.g., MCF-7 for breast cancer) is injected subcutaneously or orthotopically into the mice.

    • Tumors are allowed to grow to a palpable size before treatment initiation.

  • Drug Administration:

    • The test compound is formulated in an appropriate vehicle.

    • Administration can be via various routes, including oral gavage, intraperitoneal, or intravenous injection, on a predetermined schedule.

  • Monitoring Tumor Growth:

    • Tumor dimensions are measured regularly (e.g., twice weekly) using calipers.

    • Tumor volume is calculated using the formula: (length × width²) / 2.

    • The body weight and general health of the animals are also monitored.

  • Efficacy Assessment:

    • The primary outcome is the inhibition of tumor growth in the treated group compared to the control group.

    • At the end of the study, tumors may be excised, weighed, and subjected to further analysis (e.g., histopathology, biomarker analysis).

Conclusion

While direct in vivo validation of this compound is not yet publicly available, the extensive data on related 4-aminoquinoline derivatives provides a strong foundation for predicting its potential therapeutic activities. The established antimalarial efficacy of this class of compounds, coupled with their emerging potential in oncology, suggests that this compound warrants further investigation. The experimental protocols and comparative data presented in this guide offer a robust framework for designing and interpreting future in vivo studies to fully elucidate the therapeutic promise of this novel compound.

References

Safety Operating Guide

Safe Disposal of 4-Amino-6-fluoro-2-methylquinoline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a cornerstone of laboratory safety, environmental protection, and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of 4-Amino-6-fluoro-2-methylquinoline, a compound for which specific disposal protocols may not be readily available. In the absence of a dedicated Safety Data Sheet (SDS), a conservative approach based on the known hazards of structurally related quinoline derivatives is imperative.

It is crucial to treat this compound as a hazardous chemical. Quinoline and its derivatives are recognized for their potential toxicity, carcinogenicity, and harm to aquatic life.[1][2][3] Consequently, this compound must never be disposed of via standard laboratory drains or in regular solid waste streams.[1]

Operational and Disposal Plan

The following step-by-step procedure ensures the safe handling and disposal of this compound and any associated contaminated materials.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, it is mandatory to wear appropriate PPE to prevent skin and eye contact, and inhalation.[1]

  • Gloves: Use nitrile or other chemically resistant gloves.[1]

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[1]

  • Lab Coat: A full-length lab coat is necessary to protect from spills.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a dust mask (e.g., N95) or a full-face respirator.[4][5]

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent hazardous reactions.

  • Solid Waste: Collect solid this compound waste in a clearly labeled, sealable container constructed from a compatible material.[1] The container must be labeled as "Hazardous Waste" with the full chemical name: "this compound".[1]

  • Liquid Waste: If the compound is in a solution, collect it in a dedicated, leak-proof, and sealable container compatible with the solvent.[1] The container should be labeled as "Hazardous Waste," listing all constituents of the solution with their approximate percentages.[1]

  • Contaminated Labware: Disposable items such as gloves, pipette tips, and weighing paper contaminated with the compound should be collected in a separate, sealed bag or container.[1] This container must be clearly labeled as "Hazardous Waste: this compound Contaminated Debris".[1]

Step 3: Storage of Hazardous Waste

Store the collected hazardous waste in a designated and properly managed Satellite Accumulation Area (SAA) while awaiting pickup. The storage area should be secure and well-ventilated.[6] Using secondary containment, such as a larger, chemically resistant bin, is highly recommended to contain any potential leaks.[1]

Step 4: Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[1] Provide them with a complete inventory of the waste you have collected. The material may be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[7]

Key Safety and Hazard Information

The following table summarizes the potential hazards associated with quinoline derivatives, which should be considered when handling this compound.

Hazard CategoryDescriptionPrecautionary Statements
Skin Irritation Causes skin irritation.[8][9]P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P332 + P313: If skin irritation occurs: Get medical advice/attention.
Eye Irritation Causes serious eye irritation.[9]P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention.
Respiratory Irritation May cause respiratory irritation.P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.
Potential Carcinogen Quinoline and its strong acid salts are considered potential carcinogens.[2][3]Handle with extreme caution, using appropriate engineering controls (e.g., chemical fume hood) to minimize exposure.
Aquatic Toxicity Harmful to aquatic life.[1]Do not let product enter drains.[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_storage_disposal Storage & Final Disposal start Start: Handling this compound Waste ppe Wear Appropriate PPE: - Chemically resistant gloves - Safety goggles - Lab coat - Respiratory protection (if needed) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste: - Collect in a labeled, sealed container waste_type->solid_waste Solid liquid_waste Liquid Waste: - Collect in a labeled, sealed container with solvent info waste_type->liquid_waste Liquid contaminated_debris Contaminated Debris: - Collect in a separate, labeled, sealed bag/container waste_type->contaminated_debris Debris storage Store in Designated Satellite Accumulation Area (SAA) - Use secondary containment solid_waste->storage liquid_waste->storage contaminated_debris->storage contact_ehs Contact EHS or Licensed Waste Contractor storage->contact_ehs disposal Arrange for Professional Disposal: - Licensed chemical destruction - Controlled incineration contact_ehs->disposal

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 4-Amino-6-fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides safety and handling guidelines for 4-Amino-6-fluoro-2-methylquinoline based on available data for structurally related compounds and general principles of laboratory safety for aromatic amines. A specific Safety Data Sheet (SDS) for this compound was not available at the time of publication. Therefore, a thorough risk assessment should be conducted before handling this chemical.

Hazard Assessment

While specific toxicity data for this compound is limited, related fluoro-substituted methylquinolines and aromatic amines are known to cause skin and eye irritation.[1][2] Some quinoline derivatives are also classified as harmful if swallowed or in contact with skin.[3][4] It is prudent to handle this compound with a high degree of caution, assuming it may be irritating to the skin, eyes, and respiratory system.

Personal Protective Equipment (PPE)

Consistent with guidelines for handling aromatic amines and related quinoline compounds, a comprehensive PPE strategy is mandatory to prevent exposure.[5][6] The following table summarizes the required PPE for handling this compound.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation of dust or vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield provides broader protection, especially when handling larger quantities.[4][6]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. Double-gloving is recommended, with frequent changes.[6]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[6]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[6]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside a fume hood or if engineering controls are insufficient. The specific type will depend on the potential for airborne concentration.[5][6]

Handling Procedures

A systematic approach is crucial for the safe handling of this compound.

3.1. Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure easy access to a safety shower, eyewash station, and fire extinguisher.[6]

  • PPE Check: Don all required PPE as outlined in the table above before entering the handling area.

3.2. Weighing and Solution Preparation

  • Weighing: Always weigh the solid compound inside a chemical fume hood or a ventilated balance enclosure to avoid inhalation of fine particles.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.

  • Solutions: Collect all solutions containing this compound in a clearly labeled, sealed, and appropriate waste container designated for halogenated organic waste.[6]

  • Contaminated Labware: Dispose of all contaminated labware, such as pipette tips and gloves, in a designated solid hazardous waste container.[6]

  • General Guidelines:

    • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[6]

    • Segregation: Do not mix incompatible waste streams.[6]

    • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[6]

Experimental Workflow and Safety Procedures

The following diagram illustrates the standard workflow for handling this compound, incorporating essential safety checkpoints.

cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal cluster_end Completion prep_start Start: Handling Procedure risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe_check Don Appropriate PPE risk_assessment->ppe_check weigh Weigh Compound ppe_check->weigh Proceed to handling dissolve Prepare Solution weigh->dissolve reaction Perform Experiment dissolve->reaction decontaminate Decontaminate Work Area reaction->decontaminate Experiment complete waste_liquid Dispose of Liquid Waste decontaminate->waste_liquid waste_solid Dispose of Solid Waste decontaminate->waste_solid remove_ppe Remove PPE waste_liquid->remove_ppe waste_solid->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash end End wash->end

Operational Workflow for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-6-fluoro-2-methylquinoline
Reactant of Route 2
4-Amino-6-fluoro-2-methylquinoline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.